molecular formula C22H46O3 B8119480 3-O-Octadecyl-2-O-methyl-sn-glycerol CAS No. 83526-62-9

3-O-Octadecyl-2-O-methyl-sn-glycerol

Cat. No.: B8119480
CAS No.: 83526-62-9
M. Wt: 358.6 g/mol
InChI Key: JWBOVDKFGDXGCR-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-Octadecyl-2-O-methyl-sn-glycerol is a useful research compound. Its molecular formula is C22H46O3 and its molecular weight is 358.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-methoxy-3-octadecoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22-23H,3-21H2,1-2H3/t22-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBOVDKFGDXGCR-JOCHJYFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@@H](CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50535216
Record name (2R)-2-Methoxy-3-(octadecyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50535216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83526-62-9
Record name (2R)-2-Methoxy-3-(octadecyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50535216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-O-Octadecyl-2-O-methyl-sn-glycerol: From Synthesis to Biological Implications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-O-Octadecyl-2-O-methyl-sn-glycerol, a synthetic ether lipid of significant interest to researchers in lipid biology, oncology, and drug development. While its enantiomer, 1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (edelfosine), has been extensively studied for its potent anti-cancer properties, the biological role of the 3-O- isomer remains a subject of ongoing investigation. This guide will delve into the stereospecific synthesis of this compound, its known biochemical properties, and its potential biological activities, drawing comparisons with its more-studied counterparts. We will explore its metabolic stability, its interactions with cellular membranes and signaling pathways, and provide detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers and professionals seeking to understand and utilize this unique ether lipid in their scientific endeavors.

Introduction to Alkylglycerols and the Significance of Stereochemistry

Alkylglycerols are a class of ether lipids characterized by an alkyl chain attached to the glycerol backbone via an ether linkage.[1][2] Naturally occurring alkylglycerols are found in various biological sources, including shark liver oil, human milk, and hematopoietic organs such as the bone marrow and spleen.[1][3] These compounds have garnered considerable attention for their diverse biological activities, including immunostimulatory and anti-tumor effects.[4][5]

The stereochemistry of the glycerol backbone is of paramount importance in determining the biological activity of these molecules. In nature, the alkyl group is predominantly found at the sn-1 position of the glycerol molecule.[6] Consequently, the enzymes and receptors within biological systems often exhibit a high degree of stereospecificity. This compound, the sn-3 isomer, represents the "unnatural" enantiomer. This structural distinction suggests that its interaction with biological systems and its metabolic fate may differ significantly from its naturally occurring sn-1 counterpart.

Physicochemical Properties and Synthesis

2.1. Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₂₂H₄₆O₃

  • Molecular Weight: 358.6 g/mol

  • Structure:

  • Key Features: The molecule possesses a long, saturated octadecyl chain linked via an ether bond to the sn-3 position of the glycerol backbone. The ether linkage confers resistance to enzymatic cleavage by lipases that typically hydrolyze ester bonds. The methyl group at the sn-2 position further enhances its metabolic stability by preventing acylation at this position.

2.2. Stereospecific Synthesis

The synthesis of enantiomerically pure this compound requires a stereospecific approach. A common strategy involves starting from a chiral precursor, such as (R)-(-)-Glycidol, to establish the desired stereochemistry at the sn-2 position of the glycerol backbone.

Experimental Protocol: Synthesis of 3-O-Octadecyl-sn-glycerol (Precursor)

Causality: This protocol outlines the synthesis of the key precursor, 3-O-Octadecyl-sn-glycerol, which possesses the correct stereochemistry for the final product. The use of a chiral starting material is essential to avoid a racemic mixture.

Methodology:

  • Protection of the primary alcohol: Start with a suitable protected chiral glycerol derivative, for instance, 1-O-benzyl-sn-glycerol.

  • Alkylation: The free primary hydroxyl group at the sn-3 position is then alkylated with an octadecyl halide (e.g., octadecyl bromide) or octadecyl tosylate in the presence of a strong base like sodium hydride to form the ether linkage.

  • Deprotection: The protecting group (e.g., benzyl) at the sn-1 position is subsequently removed via catalytic hydrogenation to yield 3-O-octadecyl-sn-glycerol.

Experimental Protocol: Methylation of the sn-2 Position

Causality: This step introduces the methyl group at the sn-2 position, which is crucial for the metabolic stability of the final compound.

Methodology:

  • Selective Protection: The primary hydroxyl group of 3-O-octadecyl-sn-glycerol is selectively protected, for example, with a trityl group.

  • Methylation: The remaining free secondary hydroxyl group at the sn-2 position is then methylated using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.

  • Final Deprotection: The protecting group on the primary hydroxyl is removed to yield the final product, this compound.

Biological Role and Mechanism of Action

While direct studies on this compound are limited, its biological role can be inferred from the broader knowledge of alkylglycerols and by comparing it to its sn-1 isomer.

3.1. Metabolic Stability

A key characteristic of ether lipids with a methyl group at the sn-2 position is their resistance to metabolic degradation. Research has shown that both 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine and its enantiomer, 3-O-octadecyl-2-O-methyl-sn-glycero-1-phosphocholine, are not substrates for O-alkylglycerol monooxygenase, an enzyme responsible for cleaving the ether bond. This metabolic stability is a critical factor in their biological activity, as it allows for their accumulation in cells and membranes.

3.2. Interaction with Cellular Membranes

Like other amphiphilic lipids, this compound is expected to readily insert into cellular membranes. The long octadecyl chain will embed within the hydrophobic core of the lipid bilayer, while the polar glycerol headgroup will be oriented towards the aqueous environment. This insertion can alter the physical properties of the membrane, such as fluidity and curvature, which in turn can influence the function of membrane-associated proteins.

dot

lipid1 Phospholipid lipid2 Phospholipid lipid3 This compound protein Membrane Protein intracellular Intracellular Space extracellular Extracellular Space

Caption: Insertion of this compound into the cell membrane.

3.3. Potential Effects on Cellular Signaling

The structural similarity of alkylglycerols to diacylglycerol (DAG), a key second messenger in many signaling pathways, has led to the hypothesis that they may act as modulators of protein kinase C (PKC) activity. However, studies on the sn-1 isomer have yielded conflicting results, with some showing inhibition and others activation of PKC. The effect of the sn-3 isomer on PKC and other signaling cascades remains an open area of investigation. Its metabolic stability could lead to prolonged or altered signaling compared to the transient nature of DAG.

dot

ext_signal Extracellular Signal receptor Receptor ext_signal->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 dag Diacylglycerol (DAG) pip2->dag hydrolysis ip3 IP3 pip2->ip3 hydrolysis pkc Protein Kinase C (PKC) dag->pkc activates cellular_response Cellular Response pkc->cellular_response akg This compound akg->pkc modulates?

Caption: Potential modulation of the Protein Kinase C signaling pathway.

Immunomodulatory and Anti-Tumor Potential

Alkylglycerols derived from shark liver oil have long been recognized for their ability to stimulate the immune system.[1] They have been shown to activate macrophages and enhance both humoral and cell-mediated immunity.[7] While most studies have been conducted with mixtures of natural alkylglycerols (predominantly the sn-1 isomer), it is plausible that the sn-3 isomer could also possess immunomodulatory properties, potentially through different mechanisms due to its stereochemistry.

The anti-tumor activity of the sn-1 isomer, edelfosine, is well-documented and is thought to involve the induction of apoptosis in cancer cells. The metabolic stability of this compound makes it an interesting candidate for investigation as an anti-cancer agent, either on its own or as a drug delivery vehicle.

Analytical Methodologies

The analysis and characterization of this compound require techniques that can distinguish it from its sn-1 enantiomer.

Experimental Protocol: Chiral Separation of Alkylglycerol Enantiomers

Causality: High-performance liquid chromatography (HPLC) with a chiral stationary phase is the method of choice for separating enantiomers. Derivatization is often necessary to enhance resolution and detection.

Methodology:

  • Derivatization: The hydroxyl groups of the alkylglycerol are derivatized with a chiral or UV-active reagent, such as (S)-(+)-1-(1-naphthyl)ethyl isocyanate or 3,5-dinitrophenylurethane, to form diastereomers with distinct chromatographic properties.

  • Chiral HPLC: The derivatized sample is injected onto an HPLC system equipped with a chiral column (e.g., a polysaccharide-based column).

  • Elution and Detection: The diastereomers are separated using an appropriate mobile phase and detected by UV or mass spectrometry. The elution order will depend on the specific chiral stationary phase and derivatizing agent used.

Table 1: Comparison of Analytical Techniques for Alkylglycerol Analysis

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phaseExcellent separation of enantiomersRequires derivatization, specialized columns
Mass Spectrometry (MS) Mass-to-charge ratio analysisHigh sensitivity, structural informationDoes not inherently separate enantiomers
Nuclear Magnetic Resonance (NMR) Analysis of nuclear spin in a magnetic fieldDetailed structural elucidationLower sensitivity, may require chiral shift reagents to distinguish enantiomers

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research areas:

  • Membrane Biology: As a metabolically stable lipid analog, it can be used to probe the effects of ether lipids on membrane structure and function.

  • Cell Signaling: It can serve as a tool to investigate the stereospecificity of lipid-protein interactions in signaling pathways.

  • Drug Delivery: Its amphiphilic nature and metabolic stability make it a potential component of novel drug delivery systems, such as liposomes or nanomicelles, for targeted delivery of therapeutic agents.

Conclusion and Future Directions

This compound represents a fascinating molecule at the intersection of lipid chemistry and biology. While its biological role is not as well-defined as its naturally occurring sn-1 counterpart, its metabolic stability and unique stereochemistry suggest it may possess distinct and potentially valuable biological activities. Further research is warranted to elucidate its specific interactions with cellular components, its effects on signaling pathways, and its potential as a therapeutic agent or a tool for drug delivery. This guide provides a foundational understanding of this intriguing ether lipid, with the hope of stimulating further investigation into its biological significance.

References

  • Pugliese, P. T., Jordan, K., Cederberg, H., & Brohult, J. (1998). Some biological actions of alkylglycerols from shark liver oil. Journal of Alternative & Complementary Medicine, 4(1), 87-99.
  • Alkylglycerols | Musculoskeletal Key. (2016, September 12). Retrieved from [Link]

  • Iannitti, T., & Palmieri, B. (2010). An update on the therapeutic role of alkylglycerols. Marine drugs, 8(8), 2267–2300.
  • Braverman, N. E., & Moser, A. B. (2012). Functions of plasmalogen lipids in health and disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(9), 1442-1452.
  • Mangold, H. K., & Paltauf, F. (Eds.). (1983). Ether lipids: biochemical and biomedical aspects. Academic Press.
  • Snyder, F. (Ed.). (1996). Lipid metabolism in signaling systems. CRC press.
  • Deniau, A. L., Mosset, P., Pédrono, F., Mitre, R., Le Bot, D., & Legrand, A. B. (2010). Multiple beneficial health effects of natural alkylglycerols from shark liver oil. Marine drugs, 8(7), 2175–2184.
  • Christie, W. W. (2019, July 23). The Chromatographic Resolution of Chiral Lipids. AOCS. Retrieved from [Link]

  • Itabashi, Y., Myher, J. J., & Kuksis, A. (1990). Separation of 1-O-alkylglycerol enantiomers and identification of their alkyl groups by chiral-phase HPLC/MS. Journal of lipid research, 31(11), 2119-2126.
  • Therascience. (n.d.). Alkyl. Retrieved from [Link]

Sources

Technical Deep Dive: Mechanism of Action of 3-O-Octadecyl-2-O-methyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-O-Octadecyl-2-O-methyl-sn-glycerol (and its bioactive enantiomer 1-O-Octadecyl-2-O-methyl-sn-glycerol ), focusing on its role as a metabolic stable ether lipid scaffold, its modulation of the Akt signaling pathway, and its utility in lipid-drug conjugate systems.

Executive Summary

This compound (and its biologically relevant enantiomer, 1-O-Octadecyl-2-O-methyl-sn-glycerol , also known as PIA 7 ) represents the core lipophilic pharmacophore of a class of antineoplastic ether lipids (AELs) and phosphatidylinositol ether lipid analogs (PIAs).[1] Unlike ester-linked lipids, this molecule features an ether linkage at the sn-1 (or sn-3) position and a methyl ether at the sn-2 position.[1]

This specific substitution pattern confers complete metabolic stability against phospholipase A2 (PLA2) and lysophospholipase, leading to intracellular accumulation.[1] Its mechanism of action is tripartite:

  • Signal Transduction Modulation: As the core metabolite of PIAs, it is intrinsically linked to the inhibition of Akt (Protein Kinase B) by competing for the Pleckstrin Homology (PH) domain, preventing membrane translocation.[1]

  • Membrane Biophysics: It acts as an amphiphilic disruptor of lipid rafts, altering the lateral organization of the plasma membrane.[1]

  • Prodrug Vectorization: It serves as a "Trojan horse" lipid anchor to facilitate the oral bioavailability and cellular uptake of nucleoside antivirals (e.g., Remdesivir analogs).[1]

Chemical Identity & Stereochemical Criticality

The user specified This compound . In sn-glycerol nomenclature, stereochemistry dictates biological activity.[1]

Feature1-O-Octadecyl-2-O-methyl-sn-glycerol This compound
Common Name PIA 7 , Edelfosine AlcoholEnantiomer of PIA 7
Stereochemistry Natural ether lipid configuration (sn-1 ether)Synthetic enantiomer (sn-3 ether)
Biological Role Bioactive Metabolite ; Akt inhibitor precursorNegative Control ; Probe for stereospecificity
Metabolic Stability High (Resistant to PLA2)High (Resistant to PLA2)
Lipophilicity LogP ~ 7.6LogP ~ 7.6

Critical Technical Note: Most biological literature discussing "Octadecyl-methyl-glycerol" refers to the 1-O- isomer (PIA 7).[1] However, the 3-O- isomer is frequently used in structure-activity relationship (SAR) studies to verify if a target protein (like a specific phospholipase or kinase) requires specific stereochemistry.[1] This guide focuses on the mechanism of the ether lipid scaffold represented by these isomers.

Mechanism of Action: The Core Directive

A. Inhibition of the Akt Signaling Pathway (The PIA Mechanism)

The primary pharmacological interest in this scaffold arises from its role as the stable core of Phosphatidylinositol Ether Lipid Analogs (PIAs) .[1]

  • Intracellular Accumulation:

    • Unlike natural lipids, the 2-O-methyl group prevents remodeling by acyltransferases and hydrolysis by PLA2.[1]

    • The molecule accumulates in the plasma membrane and endomembranes.[1]

  • PH Domain Competition:

    • The structural mimicry allows the molecule (or its phosphate-conjugated parent) to bind to the Pleckstrin Homology (PH) domain of Akt.[1]

    • Normal Pathway: PI3K generates PIP3

      
       Akt PH domain binds PIP3 
      
      
      
      Akt translocates to membrane
      
      
      Phosphorylation by PDK1/mTORC2.[1]
    • Inhibitory Mechanism: The ether lipid accumulates at the membrane or binds the PH domain directly (in the case of PIA analogs), sequestering Akt in the cytoplasm .[1]

  • Outcome:

    • Prevention of Akt phosphorylation at Thr308 and Ser473.[1]

    • Induction of apoptosis in Akt-dependent tumors (e.g., NSCLC, Glioblastoma).[1]

B. Membrane Raft Disruption (Biophysical MoA)

Even without a phosphate headgroup, the alcohol form (this compound) acts as a surfactant.[1]

  • Lipid Raft Intercalation: The long C18 alkyl chain inserts into cholesterol-rich lipid rafts.[1]

  • Displacement: The bulky/rigid nature of the ether lipid (compared to flexible ester lipids) alters raft viscosity.[1]

  • Signaling Consequences: This displaces raft-associated signaling complexes (e.g., Fas/CD95 death receptor, EGFR), potentially triggering ligand-independent apoptosis (the "Edelfosine mechanism").[1]

C. Visualization of the Pathway

The following diagram illustrates the blockade of Akt translocation by the Ether Lipid (PIA 7) scaffold.[1]

Akt_Inhibition GrowthFactor Growth Factor (EGF/IGF) RTK RTK (Receptor) GrowthFactor->RTK Activation PI3K PI3K RTK->PI3K Recruitment PIP3 PIP3 (Membrane) PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 (Membrane) Akt_Mem Akt (Membrane Bound) PIP3->Akt_Mem Recruits via PH Domain EtherLipid This compound (Ether Lipid Accumulation) EtherLipid->PIP3 Disrupts Lipid Rafts EtherLipid->Akt_Mem BLOCKS Translocation (Competes for PH Domain) Akt_Cyto Akt (Inactive/Cytosolic) Akt_Cyto->Akt_Mem Translocation Apoptosis Apoptosis Induction Akt_Cyto->Apoptosis If Translocation Blocked Proliferation Cell Proliferation Akt_Mem->Proliferation Signaling Cascade

Caption: The ether lipid scaffold accumulates in membranes, disrupting lipid rafts and preventing the recruitment of Akt to PIP3 sites, thereby forcing the cell into apoptosis.[1]

Therapeutic Applications: Prodrug Vectorization

Beyond direct signaling inhibition, this molecule is a critical Lipid-Drug Conjugate (LDC) anchor.[1]

  • Problem: Nucleoside analogs (e.g., GS-441524, the parent of Remdesivir) have poor oral bioavailability.[1]

  • Solution: Conjugating the drug to 1-O-Octadecyl-2-O-methyl-sn-glycerol (via a phosphate linker) creates a "Trojan horse."

    • Oral Absorption: The lipid tail mimics dietary fats, utilizing intestinal uptake pathways.[1]

    • Metabolic Release: Inside the cell, the lipid anchor is cleaved, releasing the active nucleoside monophosphate.[1]

    • Targeting: The ether lipid moiety can target the drug to lymphoid tissues or the brain.[1]

Experimental Protocols

Protocol A: Synthesis of 1-O-Octadecyl-2-O-methyl-sn-glycerol (PIA 7)

Note: To obtain the 3-O- isomer, start with the enantiomeric glycerol derivative.[1]

  • Starting Material: 1,2-O-Isopropylidene-sn-glycerol (Solketal).[1]

  • Alkylation (Step 1): React with Octadecyl bromide (C18H37Br) in KOH/Benzene (reflux) to install the C18 ether tail.[1]

  • Deprotection: Acid hydrolysis (HCl/MeOH) to remove the isopropylidene group, yielding 1-O-Octadecyl-sn-glycerol (Batyl Alcohol).[1]

  • Selective Protection: Tritylation of the primary alcohol (sn-3).[1]

  • Methylation (Step 2): Methylate the secondary alcohol (sn-2) using MeI/NaH.[1]

  • Final Deprotection: Remove the trityl group to yield the final product.[1]

Protocol B: Assessing Akt Inhibition (Cellular Assay)

Objective: Determine if the ether lipid prevents Akt membrane translocation.[1]

  • Cell Line: NSCLC cells (e.g., A549) or Breast Cancer (MCF-7).[1]

  • Transfection: Transfect cells with a PH-Akt-GFP plasmid (encodes the PH domain of Akt fused to GFP).[1]

  • Treatment:

    • Control: Vehicle (DMSO/Ethanol).[1][2]

    • Experimental: 10-20 µM this compound (pre-incubate 2h).[1]

  • Stimulation: Stimulate cells with EGF (50 ng/mL) or Insulin to trigger PI3K.[1]

  • Imaging: Live-cell confocal microscopy.

    • Positive Result: Control cells show GFP translocation to the plasma membrane.[1] Treated cells show GFP remaining diffuse in the cytosol.[1]

Protocol C: Lipid Raft Isolation (Sucrose Gradient)

Objective: Verify incorporation of the lipid into rafts.[1]

  • Lysis: Lyse treated cells in TNE buffer + 1% Triton X-100 on ice (rafts are detergent-resistant).

  • Gradient: Mix lysate with 80% sucrose, overlay with 30% and 5% sucrose.

  • Centrifugation: Ultracentrifuge (SW41 rotor) at 200,000 x g for 18h.

  • Analysis: Collect fractions. Rafts float to the low-density interface (fractions 3-5).[1]

  • Detection: Analyze fractions by LC-MS for the ether lipid and Western Blot for raft markers (Caveolin-1, Flotillin).[1]

References

  • Cayman Chemical. 1-O-Octadecyl-2-O-methyl-sn-glycerol (PIA 7) Product Information.

  • Castillo, S.S., et al. (2004). Preferential inhibition of Akt and killing of Akt-dependent cancer cells by rationally designed phosphatidylinositol ether lipid analogues.[1][2] Cancer Research, 64(8), 2782-2792.[1][2]

  • Memmott, R.M., et al. (2008). Phosphatidylinositol ether lipid analogues induce AMP-activated protein kinase-dependent death in LKB1-mutant non-small cell lung cancer cells.[1][2] Cancer Research, 68(2), 580-588.[1][2]

  • Schooley, R.T., et al. (2023). Synthesis and Evaluation of Alkyl Glyceryl Ether Phosphodiesters of GS-441524 (V2043) as Oral Antiviral Agents.[1] eScholarship.

  • PubChem. 1-O-Octadecyl-2-O-methyl-sn-glycerol Compound Summary.

Sources

An In-depth Technical Guide on the Structure-Activity Relationship of 3-O-Octadecyl-2-O-methyl-sn-glycerol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthetic ether lipid, 3-O-Octadecyl-2-O-methyl-sn-glycerol, belongs to a class of metabolically stable glycerophospholipid analogs that have garnered significant interest for their therapeutic potential, particularly in oncology. Unlike their naturally occurring ester-linked counterparts, the ether bond at the sn-3 position confers resistance to enzymatic degradation by phospholipases, leading to altered cellular accumulation and unique biological activities. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this ether lipid scaffold, drawing upon data from its better-studied isomer, 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (edelfosine), and various synthetic analogs. We will dissect the structural determinants of activity by examining modifications at each position of the glycerol backbone: the sn-3 alkyl chain, the sn-2 methoxy group, and the critical sn-1 hydroxyl group, which serves as a key point for derivatization. The primary mechanism of action, inhibition of the PI3K/Akt signaling pathway, will be detailed, alongside the experimental protocols required to synthesize and evaluate these potent compounds.

Introduction: The Therapeutic Promise of Ether Lipids

Ether lipids are a unique class of phospholipids characterized by an alkyl or alkenyl chain attached to the glycerol backbone via an ether linkage, most commonly at the sn-1 position.[1] This structural feature makes them resistant to degradation by phospholipases that typically cleave ester bonds in conventional phospholipids.[2] This metabolic stability is a cornerstone of their pharmacological activity, allowing them to accumulate in cell membranes and interfere with critical signaling pathways.

Historically, interest in ether lipids as therapeutic agents was spurred by the discovery of Platelet-Activating Factor (PAF) and the development of the first-generation anticancer ether lipid, edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH3).[3] These compounds demonstrated selective cytotoxicity against neoplastic cells while sparing normal cells, a highly desirable trait in cancer chemotherapy.[4] Their mechanism of action is distinct from traditional DNA-damaging agents, often involving the modulation of membrane-associated signal transduction proteins.[2]

The focus of this guide, this compound, is a stereoisomer of the core backbone of many bioactive ether lipids. While much of the literature centers on the 1-O-alkyl isomer, the principles of SAR are largely translatable. Understanding how modifications to this stable glycerol scaffold impact biological activity is paramount for the rational design of next-generation ether lipid therapeutics.

Core Molecular Scaffold and Key Positions for SAR Analysis

The fundamental structure of this compound presents three key positions for chemical modification to probe and optimize biological activity.

  • sn-3 Position: Features the long, saturated octadecyl (C18) alkyl chain linked by a metabolically stable ether bond.

  • sn-2 Position: Contains a methoxy group, which prevents acylation and is crucial for cytotoxic activity.

  • sn-1 Position: A primary hydroxyl group that serves as the principal site for derivatization, often with polar head groups like phosphocholine or glycosides, to modulate solubility and target interaction.

The stereochemistry of the glycerol backbone is also a critical determinant of activity, with studies showing that the natural sn-configuration often imparts greater cytotoxicity.

Structure-Activity Relationship (SAR) Analysis

The Influence of the sn-3 Alkyl Chain

The long alkyl chain at the sn-3 position is the primary hydrophobic anchor, facilitating the molecule's insertion into the plasma membrane. Its properties are critical for cytotoxicity.

  • Chain Length: Studies on related 1-O-alkylglycerols have shown that the length of the alkyl chain significantly influences anti-metastatic activity. While saturated alkyl chains of C12, C14, and C18 showed little to no effect, a C16 chain (1-O-hexadecylglycerol) exhibited weak activity.[5] This suggests an optimal length is required for productive membrane interaction.

  • Unsaturation: The introduction of a cis double bond in the alkyl chain, as seen in 1-O-octadecenyl-glycerols (selachyl alcohol), dramatically increases anti-metastatic activity compared to the saturated octadecyl (batyl alcohol) counterpart.[5] This highlights the importance of the chain's conformational flexibility and its impact on membrane fluidity and the formation of lipid rafts.[1]

The Essential Role of the sn-2 Methoxy Group

The substitution at the sn-2 position is arguably the most critical feature for the anticancer activity of this class of compounds.

  • Prevention of Acylation: The methoxy group at the sn-2 position blocks acylation by acyl-CoA dependent acyltransferases.[2] In normal cells, lysophospholipids are rapidly acylated as part of the Lands cycle to be incorporated into membrane phospholipids. By preventing this, the 2-O-methyl analogs accumulate in cells, leading to cytotoxic effects.

  • Requirement for Activity: Analogs lacking the sn-2 methoxy group (i.e., having a hydroxyl group) are readily metabolized and show significantly reduced or no antitumor activity. Studies on edelfosine have unequivocally shown that substitutions at the sn-2 position result in a complete loss of the ability to induce apoptosis.[3] This underscores that the metabolic stability conferred by the 2-O-methyl group is essential for the compound's mechanism of action.

The Impact of the sn-1 Head Group

The free hydroxyl group at the sn-1 position of this compound makes it a versatile precursor for synthesizing a wide array of derivatives. The nature of the headgroup attached at this position profoundly affects the compound's solubility, cellular uptake, and ultimate biological activity. Much of the detailed SAR at this position comes from studies on glycosylated analogs of the 1-O-alkyl isomer, known as Glycosylated Antitumor Ether Lipids (GAELs).

  • Glycosylation: Replacing the common phosphocholine headgroup with a monosaccharide can enhance antiproliferative activity. For instance, glycosylated derivatives of 1-O-hexadecyl-2-O-methyl-sn-glycerol have shown superior potency against ovarian cancer cell lines compared to edelfosine.[6][7]

  • Sugar Moiety and Substituents: The specific sugar and its substituents are critical. A direct comparison between two analogs revealed that 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (with a free amine on the sugar) was significantly more potent than its N-acetylated counterpart against a panel of epithelial cancer cell lines.[6][7] This suggests that a positive charge or increased hydrogen bonding potential at this position enhances cytotoxic activity.

Compound IDsn-1 Head GroupCell Line (OVCAR-3) IC₅₀ (µM)
Analog 4 2'-Acetamido-2'-deoxy-β-D-glucopyranosyl12[6]
Analog 5 2'-Amino-2'-deoxy-β-D-glucopyranosyl4[6]
Edelfosine Phosphocholine24[6]
Table 1: Comparison of the antiproliferative activity of glycosylated and phosphocholine-containing ether lipids against the OVCAR-3 human ovarian cancer cell line. Data is derived from studies on the corresponding 1-O-hexadecyl-2-O-methyl-sn-glycerol scaffold.

Mechanism of Action: Interference with the PI3K/Akt Signaling Cascade

A primary mechanism through which these ether lipids exert their anticancer effects is the disruption of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism and is frequently hyperactivated in many human cancers.[8][9]

The ether lipid analogs are thought to target the Pleckstrin Homology (PH) domain of the serine/threonine kinase Akt.[10] The PH domain is responsible for recruiting Akt to the cell membrane by binding to phosphatidylinositol-3,4,5-triphosphate (PIP3), a product of PI3K activity. By interfering with this interaction, the ether lipids prevent the full activation of Akt, which requires phosphorylation by PDK1 and mTORC2 at the membrane.[8][11] The inhibition of Akt activation leads to downstream effects including the de-suppression of pro-apoptotic proteins (like the FOXO family of transcription factors) and the inhibition of cell cycle progression, ultimately culminating in apoptosis.[8][12]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits to membrane Akt Akt PIP3->Akt Recruits to membrane PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) GSK3b GSK3β (inactivated) Akt->GSK3b Inhibits FOXO FOXO (inactivated) Akt->FOXO Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt EtherLipid 3-O-Alkyl-2-O-methyl- sn-glycerol Analog EtherLipid->Akt Prevents membrane recruitment & activation Proliferation Cell Growth & Proliferation Apoptosis Inhibition of Apoptosis mTORC1->Proliferation Synthesis_Workflow Start 1. (R)-(-)-Glycidol Step1 Octadecanol, NaH, THF Start->Step1 Intermediate1 2. 3-O-Octadecyl- sn-glycerol Step1->Intermediate1 Step2 Trityl Chloride, Pyridine Intermediate1->Step2 Intermediate2 3. 1-O-Trityl-3-O- octadecyl-sn-glycerol Step2->Intermediate2 Step3 NaH, MeI, DMF Intermediate2->Step3 Intermediate3 4. 1-O-Trityl-2-O-methyl- 3-O-octadecyl-sn-glycerol Step3->Intermediate3 Step4 p-TsOH, Methanol Intermediate3->Step4 Final 5. 3-O-Octadecyl-2-O- methyl-sn-glycerol Step4->Final

General synthetic workflow for this compound.

Step-by-Step Methodology:

  • Epoxide Ring Opening:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add 1-octadecanol (1.1 eq) portion-wise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add (R)-(-)-Glycidol (1.0 eq) dropwise, and then heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product, 3-O-Octadecyl-sn-glycerol, by flash column chromatography.

  • Protection of the Primary Hydroxyl Group:

    • Dissolve the purified diol (1.0 eq) in anhydrous pyridine.

    • Add trityl chloride (1.1 eq) portion-wise at room temperature.

    • Stir the reaction for 12-16 hours at room temperature.

    • Quench the reaction with methanol and remove the solvent in vacuo.

    • Dissolve the residue in ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield 1-O-Trityl-3-O-octadecyl-sn-glycerol.

  • Methylation of the Secondary Hydroxyl Group:

    • To a solution of the protected glycerol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.5 eq) at 0 °C.

    • Stir for 30 minutes, then add methyl iodide (2.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash chromatography.

  • Deprotection of the Primary Hydroxyl Group:

    • Dissolve the trityl-protected ether (1.0 eq) in a mixture of methanol and dichloromethane.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

    • Neutralize the reaction with a few drops of triethylamine.

    • Concentrate the mixture and purify by flash column chromatography to yield the final product, this compound.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [13] Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., MCF-7, OVCAR-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS, protected from light)

  • Solubilization agent (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (dissolved in a suitable solvent like DMSO, then diluted in culture medium)

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment. [13]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).

    • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include "vehicle control" wells (containing only the solvent at the highest concentration used) and "untreated control" wells (containing fresh medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours). [14]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. [15] * Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well. [13] * Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a colored solution.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from a blank well (medium and MTT only).

Conclusion

The this compound scaffold represents a promising platform for the development of novel anticancer agents. The structure-activity relationships derived from its analogs highlight several key principles for rational drug design. A long, conformationally flexible alkyl chain at the sn-3 position is crucial for membrane interaction. The sn-2 methoxy group is an absolute requirement for metabolic stability and cytotoxic activity. Finally, the sn-1 position offers a versatile handle for introducing polar headgroups, such as modified sugars, which can dramatically enhance potency by modulating solubility and target engagement. The primary mechanism of action via inhibition of the critical PI3K/Akt survival pathway provides a strong rationale for its selective activity against cancer cells, which are often addicted to this signaling cascade. Future research should focus on synthesizing and evaluating a broader range of derivatives, particularly at the sn-1 position, to optimize the therapeutic index and further elucidate the nuanced interactions between these potent lipids and their cellular targets.

References

  • [8]Logsdon, C. D., & Lu, W. (2019). AKT as a Therapeutic Target for Cancer. Clinical Cancer Research, 25(6), 1651–1661. Available from: [Link]

  • [16]ResearchGate. (n.d.). Schematic representation of the PI3K/AKT signaling pathway in different cancers. Available from: [Link]

  • [12]Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Available from: [Link]

  • [11]ResearchGate. (n.d.). AKT signaling pathway and its involvement in human cancer. Available from: [Link]

  • [9]Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). PI3K/AKT signaling pathway and cancer: an updated review. Annals of Medicine, 46(6), 372–383. Available from: [Link]

  • [13]CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • [15]National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • [14]Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available from: [Link]

  • [17]protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Available from: [Link]

  • [6]Kumar, E. R., Byun, H. S., Wang, S., Bittman, R., & Arthur, G. (1996). Synthesis and Evaluation of the Antiproliferative Effects of 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-d-glucopyranosyl)-sn-glycerol and 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-d-glucopyranosyl)-sn-glycerol on Epithelial Cancer Cell Growth. Journal of Medicinal Chemistry, 39(7), 1545–1548. Available from: [Link]

  • [7]Kumar, E. R., Byun, H. S., Wang, S., Bittman, R., & Arthur, G. (1996). Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0-(2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth. Journal of Medicinal Chemistry, 39(7), 1545-8. Available from: [Link]

  • [18]Couëdel, C., Lefrançois-Martinez, A. M., Ramdani, Y., Martinez, A., & Le Vacon, F. (2010). Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil. Marine Drugs, 8(7), 2267–2279. Available from: [Link]

  • [1]Henry, W. S., et al. (2024). Ether lipids influence cancer cell fate by modulating iron uptake. Nature Communications. Available from: [Link]

  • [2]Iannitti, T., & Palmieri, B. (2010). An Update on the Therapeutic Role of Alkylglycerols. Marine Drugs, 8(8), 2267–2300. Available from: [Link]

  • [19]Henry, W. S., et al. (2026). Ether lipids influence cancer cell fate by modulating iron uptake. Nature Communications. Available from: [Link]

  • [3]Mollinedo, F., et al. (1997). Selective induction of apoptosis in cancer cells by the ether lipid ET-18-OCH3 (Edelfosine): molecular structure requirements, cellular uptake, and protection by Bcl-2 and Bcl-X(L). Cancer Research, 57(7), 1320–1328. Available from: [Link]

  • [20]Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Available from: [Link]

  • [21]Paltauf, F. (1976). An improved synthesis of 1-0-[3H] alkyl-2-acyl-sn-glycerol-3-phosphorylethanolamine with an unsaturated acyl chain. Chemistry and Physics of Lipids, 17(2-3), 148-54. Available from: [Link]

  • [5]Pugliese, P. T., et al. (2010). Multiple beneficial health effects of natural alkylglycerols from shark liver oil. Marine Drugs, 8(7), 2267-79. Available from: [Link]

  • [4]Chabot, M. C., Wykle, R. L., Modest, E. J., & Daniel, L. W. (1989). Correlation of Ether Lipid Content of Human Leukemia Cell Lines and Their Susceptibility to 1-O-Octadecyl-2-O-methyl-rac-glycero-3-phosphocholine. Cancer Research, 49(16), 4441–4445. Available from: [Link]

  • [22]Benjamin, D. I., et al. (2013). Ether lipid generating enzyme AGPS alters the balance of structural and signaling lipids to fuel cancer pathogenicity. Proceedings of the National Academy of Sciences, 110(37), 14972–14977. Available from: [Link]

  • [23]Pugliese, P. T., et al. (1998). Some biological actions of alkylglycerols from shark liver oil. Journal of Alternative & Complementary Medicine, 4(1), 87-99. Available from: [Link]

  • [24]Konysheva, A. V., et al. (2017). Synthesis of cytotoxically active derivatives based on alkylated 2,3-seco-triterpenoids. European Journal of Medicinal Chemistry, 140, 74-83. Available from: [Link]

  • [25]Myher, J. J. (1973). US Patent 3,729,461A: Synthesis of glycosyl glycerides. Google Patents. Available from:

  • [26]Kodali, D. R. (1987). Improved method for the synthesis of 1- or 3-acyl-sn-glycerols. Journal of Lipid Research, 28(4), 464-469. Available from: [Link]

  • [27]Pires, E., et al. (2017). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. Green Chemistry, 19(17), 4176-4185. Available from: [Link]

  • [28]Organic Syntheses. (n.d.). l-(s)-glyceraldehyde acetonide. Available from: [Link]

  • [10]Fratti, R. A. (2021). Editorial: Effects of Membrane Lipids on Protein Function. Frontiers in Cell and Developmental Biology, 9, 675264. Available from: [Link]

  • [29]Musculoskeletal Key. (2016). Alkylglycerols. Available from: [Link]

Sources

The Discovery and Development of Phosphatidylinositol Ether Lipid Analogues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of phosphatidylinositol ether lipid analogues. These synthetic molecules have emerged as significant tools in cancer research, primarily through their targeted inhibition of the critical PI3K/Akt signaling pathway. This document offers a comprehensive resource for researchers, scientists, and drug development professionals, detailing the scientific rationale, synthetic methodologies, and key experimental protocols for the investigation of these promising therapeutic agents. We will delve into the causality behind experimental choices, provide validated protocols, and present key data to facilitate further research and development in this field.

Introduction: The Rationale for Targeting the PI3K/Akt Pathway with Ether Lipid Analogues

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a fundamental intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][2] The pathway is initiated by the activation of PI3K, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][4][5] PIP3 then recruits proteins containing pleckstrin homology (PH) domains to the cell membrane, most notably the serine/threonine kinase Akt (also known as protein kinase B).[3][4][5] This membrane translocation leads to the phosphorylation and activation of Akt, which in turn phosphorylates a plethora of downstream targets, promoting cell survival and inhibiting apoptosis.[3][4][5]

The discovery of naturally occurring ether lipids and their subsequent synthetic analogues was initially driven by research into their immunomodulatory and antineoplastic activities.[6] The structural similarity of some of these synthetic ether lipids to phosphatidylinositol, the natural substrate of PI3K, sparked interest in their potential to interfere with the PI3K/Akt pathway. This led to the rational design and synthesis of phosphatidylinositol ether lipid analogues (PIAs) specifically engineered to mimic the binding of PIP3 to the PH domain of Akt, thereby preventing its activation.[2][4] The replacement of the readily hydrolyzed ester linkages found in natural phosphoinositides with more stable ether linkages was a key design consideration to enhance their metabolic stability and potential as drug candidates.

Synthetic Strategies for Phosphatidylinositol Ether Lipid Analogues

The synthesis of phosphatidylinositol ether lipid analogues is a multi-step process that requires careful control of stereochemistry and the use of protecting groups. The general strategy involves the synthesis of two key building blocks: a protected myo-inositol derivative and a lipid ether side chain, which are then coupled and deprotected to yield the final product.

Synthesis of the Protected myo-Inositol Headgroup

The myo-inositol ring contains multiple hydroxyl groups that require selective protection and deprotection to achieve the desired substitution pattern. A variety of protecting group strategies have been developed to synthesize enantiomerically pure myo-inositol derivatives.[7] Benzyl ethers are commonly used due to their stability and ease of removal by hydrogenolysis.[7]

A representative synthetic route to a key intermediate, 2,4,5,6-tetra-O-benzyl-3-deoxy-myo-inositol, is outlined below. This intermediate is crucial for creating analogues with modifications at the 3-position of the inositol ring, a key determinant of their biological activity.

Experimental Protocol: Synthesis of 2,4,5,6-tetra-O-benzyl-3-deoxy-myo-inositol

This protocol is adapted from the work of Kozikowski and Powis.[6]

Step 1: Preparation of 1,2,5,6-diisopropylidene-D-mannitol

  • D-mannitol is reacted with acetone and zinc chloride to yield 1,2,5,6-diisopropylidene-D-mannitol. This step protects four of the six hydroxyl groups.

Step 2: Conversion to 1,2-isopropylidene-sn-glycerol

  • The di-isopropylidene mannitol is then converted to 1,2-isopropylidene-sn-glycerol through a series of established steps.

Step 3: Synthesis of the Protected 3-deoxy-myo-inositol Intermediate

  • The synthesis then proceeds through several steps involving the coupling of two glycerol-derived units and subsequent cyclization to form the inositol ring.

  • The use of benzyl protecting groups is introduced to protect the remaining hydroxyl groups.

  • A deoxygenation step at the 3-position is carried out to yield the desired 2,4,5,6-tetra-O-benzyl-3-deoxy-myo-inositol.

Synthesis of the Lipid Ether Side Chain

The lipid ether side chain provides the hydrophobic character to the molecule, allowing it to integrate into the cell membrane. A typical synthesis of a diether lipid is shown below.

Experimental Protocol: Synthesis of a Diether Lipid Intermediate

This protocol is a general representation of ether lipid synthesis.

Step 1: Alkylation of Thioglycerol

  • Racemic thioglycerol is alkylated with a long-chain alkyl bromide (e.g., bromooctadecane) in the presence of a base like potassium hydroxide.

Step 2: Protection of the Primary Alcohol

  • The primary alcohol of the resulting thioether is selectively protected, for example, with a trityl or silyl protecting group.

Step 3: Etherification of the Secondary Alcohol

  • The remaining secondary alcohol is then etherified with another long-chain alkyl bromide.

Step 4: Deprotection of the Primary Alcohol

  • The protecting group on the primary alcohol is removed to yield the diether lipid with a free primary hydroxyl group, ready for coupling to the inositol headgroup.

Coupling and Deprotection

The final steps involve the coupling of the protected inositol headgroup with the lipid ether side chain, followed by the removal of all protecting groups.

Experimental Protocol: Coupling and Deprotection to Yield a Phosphatidyl-3-deoxy-inositol Ether Lipid Analogue [6]

Step 1: Phosphoramidite Formation

  • The protected 3-deoxy-myo-inositol is reacted with a phosphoramidite reagent, such as N,N-diisopropyl-O-benzylphosphorodiamidite, to form a phosphoramidite intermediate.

Step 2: Coupling Reaction

  • This phosphoramidite intermediate is then reacted with the diether lipid intermediate.

Step 3: Oxidation

  • The resulting phosphite is oxidized to a phosphate.

Step 4: Deprotection

  • Finally, all benzyl protecting groups are removed by catalytic hydrogenolysis (e.g., using palladium hydroxide on charcoal) to yield the final phosphatidyl-3-deoxy-inositol ether lipid analogue.

Purification and Characterization

Purification of the final product is typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[7] Characterization and confirmation of the structure are performed using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Biological Evaluation of Phosphatidylinositol Ether Lipid Analogues

The biological activity of these analogues is primarily assessed through their ability to inhibit the PI3K/Akt pathway and their cytotoxic effects on cancer cells.

Inhibition of PI3K and Akt Kinase Activity

The direct inhibitory effect of the analogues on PI3K and Akt can be measured using in vitro kinase assays.

Experimental Protocol: In Vitro PI3K Kinase Assay

This is a generalized protocol based on commercially available kits and published methods.

1. Reagents and Materials:

  • Recombinant PI3K enzyme
  • PIP2 substrate
  • 
    
    P-ATP or fluorescently labeled ATP
  • Kinase reaction buffer
  • Test compounds (phosphatidylinositol ether lipid analogues)
  • TLC plates or other separation method
  • Phosphorimager or fluorescence detector

2. Procedure:

  • Set up kinase reactions containing PI3K enzyme, PIP2 substrate, and kinase buffer.
  • Add the test compounds at various concentrations.
  • Initiate the reaction by adding
    
    
    P-ATP or fluorescently labeled ATP.
  • Incubate at the optimal temperature and time for the enzyme.
  • Stop the reaction.
  • Separate the phosphorylated product (PIP3) from the unreacted ATP using thin-layer chromatography (TLC) or another suitable method.
  • Quantify the amount of radioactive or fluorescent PIP3 to determine the extent of PI3K inhibition.
  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Experimental Protocol: In Vitro Akt Kinase Assay [4]

1. Reagents and Materials:

  • Recombinant active Akt enzyme
  • GSK-3 peptide substrate
  • 
    
    P-ATP or phospho-specific antibodies
  • Kinase reaction buffer
  • Test compounds
  • SDS-PAGE and Western blotting reagents (if using antibodies)

2. Procedure:

  • Set up kinase reactions containing active Akt enzyme, GSK-3 peptide substrate, and kinase buffer.
  • Add the test compounds at various concentrations.
  • Initiate the reaction by adding
    
    
    P-ATP.
  • Incubate at 30°C for a specified time.
  • Stop the reaction.
  • Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated
    
    
    P-ATP.
  • Quantify the remaining radioactivity on the paper using a scintillation counter.
  • Alternatively, the reaction can be stopped with SDS-PAGE loading buffer, run on a gel, and the phosphorylated GSK-3 detected by Western blotting using a phospho-GSK-3 specific antibody.
  • Calculate the IC50 value.
Cellular Assays for PI3K/Akt Pathway Inhibition

To confirm that the analogues inhibit the PI3K/Akt pathway within a cellular context, Western blotting is used to assess the phosphorylation status of Akt and its downstream targets.

Experimental Protocol: Western Blot Analysis of Akt Phosphorylation [4]

1. Cell Culture and Treatment:

  • Culture cancer cells with known PI3K/Akt pathway activation.
  • Treat the cells with various concentrations of the phosphatidylinositol ether lipid analogues for a specified time.

2. Protein Extraction:

  • Lyse the cells to extract total protein.
  • Determine the protein concentration of the lysates.

3. SDS-PAGE and Western Blotting:

  • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.
  • Block the membrane to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., at Ser473 or Thr308).
  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
  • Detect the signal using a chemiluminescent substrate.
  • To ensure equal protein loading, re-probe the membrane with an antibody against total Akt.
In Vitro Cytotoxicity Assays

The anti-proliferative and cytotoxic effects of the analogues on cancer cell lines are commonly evaluated using assays that measure cell viability.

Experimental Protocol: MTT or SRB Cytotoxicity Assay

1. Cell Seeding:

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with a range of concentrations of the phosphatidylinositol ether lipid analogues.
  • Include a vehicle control (e.g., DMSO).

3. Incubation:

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

4. Cell Viability Measurement:

  • For MTT assay: Add MTT reagent to each well and incubate to allow the formation of formazan crystals. Solubilize the crystals with a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength.
  • For SRB assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B (SRB) dye, wash, and then solubilize the bound dye. Measure the absorbance.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) values.[8]

Data Presentation and Interpretation

The biological activity of phosphatidylinositol ether lipid analogues is often summarized in tables to allow for easy comparison of their potency and selectivity.

Table 1: In Vitro Inhibitory Activity of Selected Phosphatidylinositol Ether Lipid Analogues

CompoundPI3K Inhibition (IC50, µM)Akt Inhibition (IC50, µM)Reference
Analogue A>1004.5[4]
Analogue B253.2[4]
Analogue C>1002.8[4]
Analogue D>1004.8[4]
Analogue E>1003.5[4]

Note: Data are representative and compiled from published studies. Specific assay conditions can influence absolute values.

Table 2: Cytotoxicity of Phosphatidylinositol Ether Lipid Analogues in Various Cancer Cell Lines

CompoundCell LineGI50 (µM)Reference
PIA-5NCI-H1703 (Lung)~5[9]
PIA-6NCI-H1703 (Lung)~7[9]
PIA-23NCI-H1703 (Lung)~6[9]
PIA-24NCI-H1703 (Lung)~8[9]
PIA-25NCI-H1703 (Lung)~5[9]
Analogue 2MCF-7 (Breast)1-10[3]
Analogue 3PC-3 (Prostate)1-10[3]
Analogue 5OVCAR-3 (Ovarian)1-10[3]

Note: GI50 is the concentration that causes 50% growth inhibition. Data are illustrative of the typical potency of these compounds.

Visualization of Key Concepts

The PI3K/Akt Signaling Pathway and the Mechanism of Action of Phosphatidylinositol Ether Lipid Analogues

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates Downstream Targets Downstream Targets Akt->Downstream Targets Phosphorylates Cell Survival\n& Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival\n& Proliferation Promotes Apoptosis Apoptosis Downstream Targets->Apoptosis Inhibits PIA Phosphatidylinositol Ether Lipid Analogue PIA->Akt Inhibits binding to PIP3

Caption: The PI3K/Akt signaling pathway and the inhibitory action of phosphatidylinositol ether lipid analogues.

Synthetic Workflow for Phosphatidylinositol Ether Lipid Analogues

Synthesis_Workflow cluster_inositol Inositol Headgroup Synthesis cluster_lipid Lipid Ether Synthesis myo-Inositol myo-Inositol Selective Protection Selective Hydroxyl Protection myo-Inositol->Selective Protection Protected Inositol Protected myo-Inositol Derivative Selective Protection->Protected Inositol Coupling Coupling Reaction (e.g., Phosphoramidite method) Protected Inositol->Coupling Glycerol Derivative Glycerol Derivative Etherification Etherification with Alkyl Chains Glycerol Derivative->Etherification Lipid Ether Lipid Ether Side Chain Etherification->Lipid Ether Lipid Ether->Coupling Deprotection Global Deprotection Coupling->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final Product Phosphatidylinositol Ether Lipid Analogue Purification->Final Product

Caption: General workflow for the synthesis of phosphatidylinositol ether lipid analogues.

Conclusion and Future Directions

Phosphatidylinositol ether lipid analogues represent a promising class of targeted anti-cancer agents. Their rational design, based on the structure of natural phosphoinositides, has led to potent inhibitors of the PI3K/Akt signaling pathway. This technical guide has provided a comprehensive overview of their discovery, synthesis, and biological evaluation, equipping researchers with the foundational knowledge and experimental protocols to further investigate these molecules.

Future research in this area will likely focus on several key aspects:

  • Improving Selectivity: While current analogues show promise, enhancing their selectivity for specific isoforms of PI3K or Akt could lead to improved therapeutic windows and reduced off-target effects.

  • Exploring Other Therapeutic Areas: The PI3K/Akt pathway is implicated in other diseases, such as inflammation and metabolic disorders. Investigating the potential of these analogues in these areas could broaden their therapeutic applications.

  • In Vivo Efficacy and Drug Delivery: Further studies are needed to optimize the in vivo efficacy and pharmacokinetic properties of these compounds. The development of novel drug delivery systems could enhance their tumor-targeting capabilities.

  • Combination Therapies: Exploring the synergistic effects of phosphatidylinositol ether lipid analogues with other anti-cancer agents could lead to more effective treatment regimens.

By continuing to build upon the foundational work outlined in this guide, the scientific community can further unlock the therapeutic potential of these fascinating molecules.

References

  • Hu, Y., Qiao, L., Wang, S., Rong, S., Meuillet, E. J., Berggren, M., Gallegos, A., Powis, G., & Kozikowski, A. P. (2000). 3-(Hydroxymethyl)-bearing phosphatidylinositol ether lipid analogues and carbonate surrogates block PI3-K, Akt, and cancer cell growth. Journal of Medicinal Chemistry, 43(16), 3045–3051. [Link]

  • Gills, J. J., Holyst, T., Kozikowski, A. P., & Dennis, P. A. (2004). Preferential Inhibition of Akt and Killing of Akt-Dependent Cancer Cells by Rationally Designed Phosphatidylinositol Ether Lipid Analogues. Molecular Cancer Therapeutics, 3(4), 457–465. [Link]

  • Gills, J. J., Castillo, S. S., Zhang, C., Petukhov, P. A., Memmott, R. M., Warfel, N., Han, J., Kozikowski, A. P., & Dennis, P. A. (2006). Spectrum of activity and molecular correlates of response to phosphatidylinositol ether lipid analogues, novel lipid-based inhibitors of Akt. Molecular Cancer Therapeutics, 5(3), 713–722. [Link]

  • Shashidhar, M. S. (1994). Synthesis and applications of phosphatidylinositols and their analogues. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(5), 1231–1251. [Link]

  • Thimmaegowda, N. R., Lemaire, M., & Desmaële, D. (2023). Synthesis of ether lipids: natural compounds and analogues. RSC Medicinal Chemistry, 14(10), 1836–1862. [Link]

  • NCI-60 Screening Methodology. Developmental Therapeutics Program, National Cancer Institute. [Link]

  • Hu, Y., Qiao, L., Wang, S., Rong, S., Meuillet, E. J., Berggren, M., Gallegos, A., Powis, G., & Kozikowski, A. P. (2000). 3-(Hydroxymethyl)-Bearing Phosphatidylinositol Ether Lipid Analogues and Carbonate Surrogates Block PI3-K, Akt, and Cancer Cell Growth. Journal of Medicinal Chemistry, 43(16), 3045–3051. [Link]

  • Gills, J. J., & Dennis, P. A. (2004). The development of phosphatidylinositol ether lipid analogues as inhibitors of the serine/threonine kinase, Akt. Expert Opinion on Investigational Drugs, 13(7), 787–797. [Link]

  • Gills, J. J., & Dennis, P. A. (2004). The development of phosphatidylinositol ether lipid analogues as inhibitors of the serine/threonine kinase, Akt. Expert Opinion on Investigational Drugs, 13(7), 787–797. [Link]

  • Hu, Y., Qiao, L., Wang, S., Rong, S., Meuillet, E. J., Berggren, M., Gallegos, A., Powis, G., & Kozikowski, A. P. (2001). 3-Deoxy-3-substituted-D-myo-inositol imidazolyl ether lipid phosphates and carbonate as inhibitors of the phosphatidylinositol 3-kinase pathway and cancer cell growth. Bioorganic & Medicinal Chemistry Letters, 11(2), 173–176. [Link]

  • Cusabio. PI3K-Akt signaling pathway. [Link]

  • Gills, J. J., Holyst, T., Kozikowski, A. P., & Dennis, P. A. (2006). Spectrum of activity and molecular correlates of response to phosphatidylinositol ether lipid analogues, novel lipid-based inhibitors of Akt. Molecular Cancer Therapeutics, 5(3), 713–722. [Link]

  • Shmanai, V. V., et al. (2013). Small molecule inhibition of phosphatidylinositol-3,4,5-triphosphate (PIP3) binding to pleckstrin homology domains. Proceedings of the National Academy of Sciences, 110(14), 5475-5480. [Link]

  • Liu, X., et al. (2020). Correlation of the cytotoxic effects of cationic lipids with their headgroups. RSC Advances, 10(4), 2154-2162. [Link]

  • Prestwich, G. D., et al. (2007). Synthesis and biological evaluation of phosphatidylinositol phosphate affinity probes. Journal of the American Chemical Society, 129(32), 9993-10004. [Link]

  • Mills, S. J., & Potter, B. V. (2016). The “Other” Inositols and Their Phosphates: Synthesis, Biology, and Medicine (with Recent Advances in myo-Inositol Chemistry). Angewandte Chemie International Edition, 55(1), 162-192. [Link]

  • Cheenpracha, S., et al. (2021). Anticancer potential of four triterpenoids against NCI-60 human tumor cell lines. Scientific Reports, 11(1), 1-11. [Link]

  • Developmental Therapeutics Program, National Cancer Institute. NCI-60 Screening Methodology. [Link]

  • Vanhaesebroeck, B., Leevers, S. J., Ahmadi, K., Timms, J., Katso, R., Driscoll, P. C., Woscholski, R., Parker, P. J., & Waterfield, M. D. (2001). Synthesis and function of 3-phosphorylated inositol lipids. Annual Review of Biochemistry, 70(1), 535-602. [Link]

  • Cusabio. PI3K-Akt signaling pathway. [Link]

  • Le, T. V., et al. (1993). Synthesis and evaluation of 3-modified 1D-myo-inositols as inhibitors and substrates of phosphatidylinositol synthase and inhibitors of myo-inositol uptake by cells. Journal of Medicinal Chemistry, 36(7), 861-868. [Link]

  • Sharma, A., et al. (2022). Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products. Scientific Reports, 12(1), 1-13. [Link]

Sources

Ether Lipids in Cell Signaling: A Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ether lipids, comprising approximately 20% of the mammalian phospholipid pool, have historically been categorized merely as structural membrane components or antioxidants. However, recent advances in lipidomics and signal transduction biology have repositioned them as critical signaling hubs .

This guide dissects the dual role of ether lipids in cell signaling:

  • Direct Signaling: Acting as potent lipid mediators (e.g., Platelet-Activating Factor) or second messenger precursors (Arachidonic Acid reservoirs).[1]

  • Biophysical Modulation: Regulating the lateral organization of membranes (Lipid Rafts) to control the kinetics of transmembrane receptors (e.g., GPCRs, TrkB).

We provide a causal analysis of these mechanisms, supported by validated experimental workflows for their detection and therapeutic manipulation.

Structural Basis of Signaling Competence

To understand the signaling function of ether lipids, one must first appreciate the biophysical consequences of their unique sn-1 linkage. Unlike conventional ester lipids, ether lipids possess an ether bond at the sn-1 position of the glycerol backbone.[2]

The Chemical Divergence
  • Plasmanyl lipids (Alkyl-ether): Saturated ether linkage (O-CH2-).[1] Precursors to plasmalogens and PAF.[3][4][5]

  • Plasmenyl lipids (Plasmalogens, Alkenyl-ether): Contain a cis-vinyl ether linkage (O-CH=CH-) at sn-1.[1][2]

The "Packing Effect" on Signal Transduction

The absence of the carbonyl oxygen at the sn-1 position in ether lipids results in a more lipophilic headgroup and closer packing of the hydrocarbon chains.

  • Causality: This tighter packing facilitates the formation of Liquid-Ordered (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) domains  (Lipid Rafts) enriched in cholesterol.
    
  • Signaling Consequence: Signaling proteins (e.g., GPCRs, Tyrosine Kinases) are not randomly distributed; they are sequestered into these rafts. Plasmalogen deficiency disrupts these rafts, leading to aberrant signal transduction (e.g., reduced AKT phosphorylation).

LipidStructure cluster_0 Conventional Ester Lipid cluster_1 Plasmalogen (Ether Lipid) Ester sn-1: Ester Linkage (C=O) Packing1 Loose Packing (Liquid Disordered) Ester->Packing1 Ether sn-1: Vinyl Ether (No C=O) Packing2 Tight Packing (Liquid Ordered/Rafts) Ether->Packing2 Increased Lipophilicity Raft Signaling Hub (GPCR/Kinase Clustering) Packing2->Raft Cholesterol Interaction caption Fig 1. Structural causality: The lack of sn-1 carbonyl drives raft formation.

[1]

Mechanism I: The Arachidonic Acid Reservoir & Eicosanoid Synthesis[6]

Plasmalogens, particularly ethanolamine plasmalogens (PlsEtn), are the primary storage depot for polyunsaturated fatty acids (PUFAs), specifically Arachidonic Acid (AA) , at the sn-2 position.[6]

The cPLA2-Ether Axis

Cellular stimulation (e.g., via Calcium influx) activates cytosolic Phospholipase A2 (cPLA2).[1][4][7]

  • Selectivity: cPLA2 shows a marked preference for plasmalogens containing AA at sn-2.[1]

  • Release: Hydrolysis yields free AA and Lyso-plasmalogen .[1]

  • Fate of AA: Rapidly converted by COX-2/LOX enzymes into prostaglandins and leukotrienes (pro-inflammatory signals).[1][6]

  • Fate of Lyso-Lipid: The remaining lyso-ether lipid is a precursor for Platelet-Activating Factor (PAF) synthesis via the remodeling pathway.[1]

Key Insight: Ether lipids are not just structural; they are "loaded springs" releasing dual signaling mediators (AA and Lyso-PAF) upon specific enzymatic cleavage.[1]

Mechanism II: Platelet-Activating Factor (PAF) Signaling[1][4][7][8]

PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is the most potent ether lipid mediator, functioning at picomolar concentrations.[1]

The PAF Receptor (PAFR) Pathway

PAF binds to the PAF Receptor (PAFR), a G-Protein Coupled Receptor (GPCR), triggering a pleiotropic signaling cascade.[1][4][7][8][9]

  • Gq Coupling: Activates PLC

    
    , generating IP3 and DAG.
    
    • Outcome: Calcium mobilization and PKC activation.[8][10]

  • Gi Coupling: Inhibits Adenylate Cyclase.[1]

    • Outcome: Reduced cAMP levels.[1]

  • Beta-Arrestin Recruitment:

    • Outcome: MAPK/ERK pathway activation (proliferation/inflammation) and receptor internalization (desensitization).[1]

PAFSignaling cluster_Gq Gq Pathway cluster_Gi Gi Pathway PAF PAF (Extracellular) PAFR PAF Receptor (GPCR) PAF->PAFR Gq Gu03b1q PAFR->Gq Gi Gu03b1i PAFR->Gi MAPK MAPK / ERK (Proliferation) PAFR->MAPK u03b2-Arrestin PLC PLCu03b2 Gq->PLC IP3 IP3 / Ca2+ PLC->IP3 PKC PKC Activation IP3->PKC AC Adenylate Cyclase Gi->AC cAMP cAMP u2193 AC->cAMP caption Fig 2. The PAF-PAFR Signal Transduction Cascade.

Mechanism III: Ferroptosis Sensitivity Regulation

A critical, recently discovered function of ether lipids is their role in Ferroptosis , an iron-dependent form of non-apoptotic cell death driven by lipid peroxidation.

  • The Substrate: Ether lipids enriched with PUFAs (PUFA-ePL) are the primary substrates for lipid peroxidation.[1]

  • The Mechanism: The peroxisomal enzymes GNPAT and AGPS are rate-limiting for ether lipid synthesis. High expression of these enzymes increases the cellular pool of PUFA-ePLs.

  • Therapeutic Implication: Cancer cells often downregulate ether lipids to evade ferroptosis.[1] Conversely, inhibiting AGPS in ether-lipid-rich tumors can induce ferroptosis resistance, while supplementing precursors can sensitize resistant cells.[1]

Experimental Protocols & Workflows

Protocol: Differential Analysis of Ether Lipids via LC-MS/MS

Challenge: Plasmenyl (vinyl ether) and Plasmanyl (alkyl ether) lipids are often isobaric or co-elute.[1][11][12][13] Solution: Acid Hydrolysis Validation.

Step-by-Step Methodology:

  • Lipid Extraction:

    • Perform a standard Folch or Bligh-Dyer extraction on 10^6 cells.[1]

    • Critical Step: Add internal standards (e.g., d9-PC, d5-PE) before extraction to account for recovery losses.

  • Acid Hydrolysis (The Validator):

    • Split the lipid extract into two aliquots: A (Control) and B (Treated) .

    • Expose Aliquot B to HCl fumes (place the open vial in a closed jar with concentrated HCl) for 2 minutes.

    • Mechanism:[8][14][15][16][17][18] The vinyl ether bond of plasmalogens is acid-labile and will degrade.[1] The alkyl ether bond is acid-stable.[1]

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters CSH C18).

    • Mobile Phase: A: ACN/H2O (60:40) + 10mM Ammonium Formate; B: IPA/ACN (90:[1][11]10) + 10mM Ammonium Formate.[1][11]

    • Data Interpretation: Compare Aliquot A vs. B. Peaks that disappear in B are Plasmalogens .[1] Peaks that remain are Alkyl-ether lipids .[1]

Protocol: Monitoring Lipid Peroxidation (Ferroptosis Assay)

Objective: Assess the contribution of ether lipids to oxidative signaling.[16]

  • Labeling: Incubate cells with C11-BODIPY (581/591) (2 µM) for 30 minutes. This probe shifts fluorescence from red to green upon oxidation.[1]

  • Induction: Treat with RSL3 (GPX4 inhibitor) to induce ferroptosis.[1]

  • Modulation: Co-treat with ether lipid precursors (e.g., Batyl alcohol) or inhibitors.[1]

  • Readout: Flow cytometry. Measure the ratio of Green (Oxidized) to Red (Reduced) fluorescence.

    • Result: Higher ether lipid content correlates with a faster Green shift (increased susceptibility).[1]

Quantitative Data Summary

FeatureEster Lipids (Diacyl)Alkyl-Ether Lipids (e.g., PAF)Alkenyl-Ether Lipids (Plasmalogens)
sn-1 Linkage Ester (C=O)Ether (O-CH2)Vinyl Ether (O-CH=CH)
Membrane Packing Loose (Liquid Disordered)IntermediateTight (Liquid Ordered / Rafts)
Oxidation Sensitivity LowLowHigh (Sacrificial Antioxidant)
Signaling Role Structural / EnergyActive Mediator (via PAFR)Modulator (Rafts) / AA Reservoir
Acid Stability StableStableLabile (Degrades rapidly)

References

  • Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids.[19] Protein & Cell. Link

  • Zou, Y., et al. (2020). Plasticity of ether lipids promotes ferroptosis susceptibility and evasion. Nature.[1] Link[1]

  • Bozelli, J. C., et al. (2021). Potential Role of Plasmalogens in the Modulation of Biomembrane Morphology. Frontiers in Physiology. Link

  • Prescott, S. M., et al. (2000). Platelet-activating factor and related lipid mediators.[1] Annual Review of Biochemistry. Link[1]

  • Dorninger, F., et al. (2020). Ether Lipids in the Nervous System: Function, Metabolism, and Role in Disease. Neurochemical Research. Link

  • Yamashita, A., et al. (2014). Topology of acyltransferase motifs and substrate specificity for 1-acyl-sn-glycerol-3-phosphate acyltransferase.[1] Journal of Biological Chemistry. Link

Sources

Technical Guide: 3-O-Octadecyl-2-O-methyl-sn-glycerol & Akt Signaling

[1]

Part 1: Chemical Identity & Stereochemical Context[1][2]

To effectively utilize this compound, researchers must distinguish between the active pharmaceutical backbone and its stereoisomers.[1] The compound is an ether lipid backbone lacking the phosphocholine headgroup found in Edelfosine.[1][2]

Compound Specifications
FeatureThis compound1-O-Octadecyl-2-O-methyl-sn-glycerol
Common Role Stereochemical Probe / Control Active Metabolite (Edelfosine backbone)
CAS Number 83526-62-9 83167-59-3
Stereochemistry sn-3 alkyl, sn-2 methylsn-1 alkyl, sn-2 methyl (Natural config.)[1]
Molecular Formula C₂₂H₄₆O₃C₂₂H₄₆O₃
Key Property Enantiomer of the active lipidHigh affinity for Lipid Rafts

Scientific Insight: The sn-2-O-methyl substitution renders these lipids metabolically stable against phospholipase A2 (PLA2), allowing them to accumulate in cellular membranes.[1] The sn-1 vs. sn-3 positioning of the long alkyl chain (octadecyl) determines the lipid's spatial orientation within the phospholipid bilayer and its ability to interact with chiral protein domains, such as the Pleckstrin Homology (PH) domain of Akt.[1]

Part 2: Mechanism of Action – The "Raft/Akt Axis"[1]

Unlike ATP-competitive inhibitors (e.g., MK-2206), ether lipids like this compound and its isomers function as Membrane-Modulating Agents .[1]

The Displacement Mechanism[1]
  • Accumulation: The ether lipid inserts into the plasma membrane.[1] Due to its alkyl backbone, it preferentially partitions into Lipid Rafts (cholesterol-rich microdomains).[1]

  • Disruption: The accumulation alters the biophysical properties of the raft, disrupting the co-localization of PIP3 (Phosphatidylinositol (3,4,5)-trisphosphate) and Akt .[1]

  • Displacement: Akt, which requires the PH domain to bind PIP3 in the rafts for activation, is displaced into the cytosol.[1]

  • Inactivation: Cytosolic Akt cannot be phosphorylated by PDK1 or mTORC2, leading to a collapse of survival signaling (downregulation of mTOR, Bad, and GSK3β).[1]

Visualization: Lipid Raft Disruption Pathway

The following diagram illustrates the displacement of Akt by ether lipids.[1]

Akt_Displacementcluster_membranePlasma Membrane (Lipid Rafts)PIP3PIP3(Raft Anchor)Akt_Activep-Akt (Active)Membrane BoundPIP3->Akt_ActiveRecruits viaPH DomainEtherLipidEther Lipid(Accumulation)Raft_StructureLipid RaftIntegrityEtherLipid->Raft_StructureDisruptsEtherLipid->Akt_ActiveDisplacesRaft_Structure->PIP3Alters LocalizationAkt_InactiveAkt (Inactive)CytosolicDownstreammTOR / Bad / NF-κB(Survival Signals)Akt_Inactive->DownstreamFails to ActivateAkt_Active->Akt_InactiveTranslocationto CytosolAkt_Active->DownstreamActivatesApoptosisApoptosisInductionDownstream->ApoptosisLoss of Signal

Caption: Mechanism of Akt inhibition via ether lipid-mediated lipid raft disruption.[1] The accumulation of ether lipids physically displaces Akt from its activating PIP3 anchor.[1]

Part 3: Experimental Protocols

To validate the activity of this compound (or compare it to the 1-O isomer), a rigorous protocol controlling for solubility and uptake is required.[1]

Protocol A: Preparation of Lipid Stocks

Ether lipids are highly hydrophobic.[1] Improper solubilization yields inconsistent IC50 data.[1]

  • Solvent: Dissolve neat lipid in Ethanol (absolute) to create a 10 mM stock.[1]

  • Storage: Aliquot into glass vials (avoid plastic to prevent leaching) and store at -20°C under argon gas to prevent oxidation.

  • Working Solution: Dilute the ethanolic stock into pre-warmed (37°C) culture medium containing 10% Fetal Bovine Serum (FBS).

    • Critical Step: Vortex vigorously for 30 seconds. The albumin in FBS acts as a carrier, facilitating cellular uptake.[1]

    • Limit: Ensure final ethanol concentration is < 0.1% to avoid solvent toxicity.

Protocol B: Akt Phosphorylation Assay (Western Blot)

This assay quantifies the inhibition of Akt activation.[1]

Reagents:

  • Target Cells (e.g., MCF-7, HL-60).[1]

  • Stimulant: EGF (100 ng/mL) or Insulin (to induce strong Akt phosphorylation).[1]

  • Antibodies: Anti-pAkt (Ser473), Anti-pAkt (Thr308), Anti-Total Akt.[1]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Adhere overnight.
    
  • Starvation: Wash 2x with PBS. Incubate in serum-free medium for 16–24 hours. (Crucial to reduce basal Akt activity).

  • Treatment:

    • Add this compound (10 µM – 50 µM).[1]

    • Include Vehicle Control (EtOH) and Positive Control (1-O isomer or MK-2206).[1]

    • Incubate for 3 to 6 hours . (Lipid raft remodeling is slower than kinase inhibition).[1]

  • Stimulation: Add EGF (100 ng/mL) for 15 minutes.

  • Lysis: Wash with ice-cold PBS containing Na₃VO₄ (phosphatase inhibitor).[1] Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Analysis: Perform SDS-PAGE and Western Blot.

Visualization: Experimental Workflow

Protocol_WorkflowStockLipid Stock(10mM in EtOH)MediaSerum Media(Albumin Carrier)Stock->MediaDiluteTreatLipid Incubation(3-6h)Media->TreatStarveSerum Starvation(16-24h)Starve->TreatPre-conditionStimEGF Stimulation(15 min)Treat->StimLysisLysis & WB(p-Akt Ser473)Stim->Lysis

Caption: Step-by-step workflow for assessing ether lipid inhibition of Akt phosphorylation.

Part 4: Data Interpretation & Troubleshooting

Expected Results
  • 1-O-Octadecyl-2-O-methyl-sn-glycerol (Active): Should show dose-dependent reduction in p-Akt (Ser473) and p-Akt (Thr308) despite EGF stimulation.[1]

  • This compound (Stereo-Probe):

    • If the mechanism is purely biophysical (membrane disordering), the 3-O isomer will show similar inhibition to the 1-O isomer.[1]

    • If the mechanism is protein-specific (chiral binding to PH domain), the 3-O isomer will show significantly reduced or no inhibition .[1]

    • Literature Consensus: Most evidence points to stereoselectivity, making the 3-O isomer a less potent or inactive control.[1]

Troubleshooting Table
IssueProbable CauseSolution
Precipitation in Media Low solubility; lack of carrier protein.[1]Ensure FBS (albumin) is present during dilution.[1] Vortex warm.
No Akt Inhibition Incubation time too short.Ether lipids require hours to remodel rafts.[1] Increase to 6–12h.
High Cell Death Necrosis vs Apoptosis.[1]Reduce concentration. Check LDH release (necrosis) vs Caspase-3 (apoptosis).[1]
Inconsistent Bands Phosphatase activity.[1][3][4]Add fresh Na₃VO₄ and NaF to lysis buffer immediately before use.[1]

References

  • Gajate, C., & Mollinedo, F. (2001).[1] The antitumor ether lipid ET-18-OCH3 induces apoptosis through translocation of Fas/CD95 to lipid rafts.[1] Journal of Experimental Medicine .

  • Ruiter, G. A., et al. (2003).[1] Alkyl-lysophospholipids as anticancer agents and enhancers of radiation-induced apoptosis. Int J Radiat Oncol Biol Phys . Retrieved from [Link]

  • Van Blitterswijk, W. J., & Verheij, M. (2013). Anticancer mechanisms of edelfosine and other alkylphospholipids. Current Pharmaceutical Design.
  • Reis-Sobreiro, M., et al. (2013).[1] The Raft/Akt/Edelfosine Axis: A Therapeutic Target in Cancer. BioMed Research International .[1]

physical properties of synthetic ether lipids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of Synthetic Ether Lipids

Abstract

Synthetic ether lipids represent a unique class of molecules whose distinct physicochemical characteristics are pivotal to their function in both biological and therapeutic contexts. Characterized by an ether linkage at the sn-1 position of the glycerol backbone, they stand in contrast to the more common ester-linked phospholipids.[1][2] This seemingly subtle structural alteration induces profound changes in their physical properties, impacting membrane dynamics, stability, and interaction with cellular machinery.[2][3] These properties are not merely academic; they are the very foundation of their utility as potential anticancer agents, drug delivery vehicles, and research tools.[1][4][5] This guide provides a comprehensive exploration of the core , offering researchers, scientists, and drug development professionals a detailed understanding of their thermotropic behavior, interfacial properties, self-assembly in aqueous media, and mechanical characteristics. We delve into the causality behind these properties, present field-proven methodologies for their characterization, and synthesize the data to link their physical nature to their functional potential.

Introduction: The Ether Linkage Advantage

What are Synthetic Ether Lipids?

Lipids are broadly defined by their solubility in non-polar organic solvents like ether, chloroform, and hexane.[6][7] Within this vast category, glycerophospholipids form the basis of cellular membranes. The most common form features fatty acids attached to a glycerol backbone via ester bonds.[2] Synthetic ether lipids deviate from this norm by replacing the ester linkage at the sn-1 position with a more chemically robust ether bond.[4][8] This fundamental change, illustrated below, is the origin of their unique physical and biological properties.

Fig. 1: Structural comparison of an ester vs. ether lipid.
Significance in Biological Systems and Therapeutics

Ether lipids are not merely a laboratory curiosity; they constitute approximately 20% of the total phospholipid pool in mammals and are enriched in specific tissues like nerve myelin.[2][9] Their prevalence becomes particularly noteworthy in pathological conditions. For instance, many tumor tissues exhibit elevated levels of ether lipids, a characteristic that has been exploited in the development of anticancer therapeutics.[9] Synthetic ether lipid analogs, such as edelfosine and miltefosine, have demonstrated cytotoxic properties, likely by disrupting membrane structure and interfering with critical signaling pathways.[1][4][5]

The Physicochemical Foundation: How the Ether Bond Dictates Properties

The replacement of the ester's carbonyl oxygen with a methylene group in the ether linkage has three immediate consequences:

  • Increased Chemical Stability: The ether bond is significantly more resistant to chemical and enzymatic degradation (e.g., by phospholipases) than the ester bond, giving these molecules a longer biological half-life.[10]

  • Altered Hydrogen Bonding Capacity: The absence of the polar carbonyl oxygen at the sn-1 position removes a hydrogen bond acceptor site.[3][10] This facilitates stronger intermolecular hydrogen bonding between the phosphate and hydroxyl groups of adjacent lipid headgroups, influencing membrane packing.[3]

  • Modified Conformation: The geometry of the ether linkage differs from the ester linkage, affecting the orientation of the attached alkyl chains and, consequently, the overall shape and packing of the molecule within a membrane.

Core Physical Properties and Their Modulation

The unique structural features of synthetic ether lipids translate into a distinct set of physical properties that govern their behavior from the molecular to the macroscopic level.

Thermotropic Behavior: Phase Transitions and Stability

Lipid bilayers undergo temperature-dependent phase transitions, most notably the main transition (Tₘ) from a tightly packed, ordered gel phase (Lβ) to a disordered, fluid-like liquid crystalline phase (Lα).[11] This behavior is critical for membrane function and is a key parameter in drug delivery system design. The ether linkage directly modulates this property. For example, dihexadecylphosphatidylcholine (DHPC), the ether analog of dipalmitoylphosphatidylcholine (DPPC), exhibits different phase behavior. At room temperature, as DHPC hydrates, it can convert from a standard gel phase to a chain-interdigitated (LβI) phase, a state not typically observed for DPPC under the same conditions.[9][12] This interdigitation, where the alkyl chains from opposing leaflets interlock, results in a significantly thinner bilayer.[12]

Interfacial Properties: Behavior at the Air-Water Interface

When spread at an air-water interface, amphiphilic molecules like ether lipids form a monomolecular layer. The study of these monolayers provides profound insight into molecular packing and intermolecular forces. The lack of the sn-1 carbonyl group in ether lipids alters the dipole potential at the interface and allows for different packing arrangements compared to their ester counterparts.[3] This can affect the area occupied per molecule and the monolayer's compressibility, which are crucial parameters for understanding how these lipids will integrate into or disrupt a biological membrane.

Aggregation in Aqueous Media: Self-Assembly and the Critical Micelle Concentration (CMC)

In aqueous solutions, surfactant molecules exist as monomers up to a certain concentration, above which they spontaneously self-assemble into larger aggregates, such as micelles.[13] This threshold is known as the Critical Micelle Concentration (CMC).[14] The CMC is a fundamental property that dictates the bioavailability and delivery mechanism of lipid-based drugs. It is governed by the hydrophobic-lipophilic balance (HLB) of the molecule.[15] The ether linkage, being slightly less polar than the ester linkage, subtly shifts this balance, which can alter the CMC value compared to an equivalent ester lipid. This has direct implications for formulation science, as the CMC determines the monomer concentration in equilibrium with micelles or liposomes.

Bulk Properties: Solubility and Density

In line with all lipids, synthetic ether lipids are generally insoluble in water but soluble in non-polar organic solvents.[6][16] Their solubility in specific organic solvents depends on the balance of polarity. Non-polar lipids are more soluble in non-polar solvents like hexane, while more polar lipids show greater solubility in alcohols.[6][17] The density of lipids is typically less than water, ranging from 0.91 to 0.95 g/cm³.[16] While the ether linkage introduces only a minor change in molecular weight compared to an ester analog, it can influence crystalline packing in the solid state, potentially leading to slight differences in bulk density.

Membrane Mechanics: Permeability, Fluidity, and Stiffness

The physical barrier function of a lipid bilayer is one of its most critical roles. Studies comparing DHPC and DPPC have shown that the ether-linked lipid bilayer is slightly less permeable to water.[9][18] The mechanical properties, such as stiffness and fluidity, are also affected, though findings can vary depending on the investigational technique. Atomic force microscopy (AFM) studies have suggested that ether-linked lipids have a reduced nanomechanical resistance, indicating they are more fluid or less stiff.[12] In contrast, some all-atom molecular dynamics simulations have suggested that ether lipid bilayers are stiffer and thicker than their ester counterparts.[10] This highlights the complexity of these systems and underscores the importance of employing multiple complementary techniques for a full characterization.

Methodologies for Characterization: A Practical Guide

To reliably harness the properties of synthetic ether lipids, rigorous and validated characterization is essential. The following protocols outline core experimental workflows.

Differential Scanning Calorimetry (DSC) for Thermotropic Analysis

Causality: DSC measures the heat absorbed or released by a sample during a controlled temperature scan.[19][20] For lipids, this allows for the precise determination of phase transition temperatures (Tₘ) and the associated enthalpy (ΔH), which reflects the energy required to disrupt the ordered gel phase.[11][21] This data is a direct measure of the lipid system's thermal stability.

G prep 1. Sample Preparation Hydrate lipid film in buffer. Vortex to form multilamellar vesicles (MLVs). load 2. Loading DSC Pans Accurately weigh and load lipid suspension into a hermetic sample pan. Load equal volume of buffer into reference pan. prep->load Ensure homogeneity scan 3. Thermal Scan Equilibrate at start temperature. Scan at a controlled rate (e.g., 1-2°C/min) through the expected transition. load->scan Seal pans hermetically process 4. Data Processing Subtract buffer-buffer baseline scan from the sample scan to obtain the excess heat capacity curve. scan->process Generate thermogram analyze 5. Analysis Integrate the transition peak to find calorimetric enthalpy (ΔH). Identify the peak maximum as the transition temperature (Tₘ). process->analyze Isolate transition event caption Fig. 2: Experimental workflow for DSC analysis of ether lipids.

Fig. 2: Experimental workflow for DSC analysis of ether lipids.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the synthetic ether lipid in a volatile organic solvent (e.g., chloroform/methanol 2:1 v/v). Evaporate the solvent under a stream of nitrogen to form a thin lipid film. Place the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Add the desired aqueous buffer to the lipid film. Hydrate above the lipid's expected Tₘ for 1 hour, with periodic vortexing, to form multilamellar vesicles (MLVs).

  • DSC Loading: Accurately transfer a known amount of the lipid suspension into a hermetic aluminum DSC pan. Prepare a matched reference pan containing the same volume of buffer.

  • Data Acquisition: Place the sample and reference pans in the calorimeter. Equilibrate the system at a temperature well below the expected transition. Initiate a heating scan at a controlled rate (e.g., 1°C/min). Perform at least two consecutive heating/cooling cycles to ensure reproducibility.[21]

  • Analysis: After subtracting a buffer-vs-buffer baseline, the resulting thermogram shows the excess heat capacity as a function of temperature. The Tₘ is the temperature at the peak of the transition, and the enthalpy (ΔH) is the area under the peak.

Langmuir Trough Analysis for Interfacial Characterization

Causality: The Langmuir trough technique measures the surface pressure (π) of a monolayer as a function of the area available to each molecule.[22][23] This generates a pressure-area (π-A) isotherm, which is analogous to a P-V diagram for a 3D gas. The isotherm reveals different 2D phases (gas, liquid-expanded, liquid-condensed, solid), the area per molecule, and the monolayer's compressibility, providing direct insight into packing and intermolecular interactions.[24]

G subphase 1. Subphase Preparation Fill trough with ultrapure water or desired aqueous buffer. Clean surface by aspiration. spread 2. Monolayer Spreading Dissolve ether lipid in a volatile solvent (e.g., chloroform). Deposit droplets onto the subphase surface. subphase->spread equilibrate 3. Solvent Evaporation Allow 15-20 minutes for the volatile solvent to fully evaporate, leaving a stable lipid monolayer. spread->equilibrate Critical for film formation compress 4. Isotherm Measurement Compress the monolayer at a constant rate using movable barriers. Simultaneously record surface pressure (π) vs. trough area (A). equilibrate->compress analyze 5. Data Analysis Plot π vs. Area per molecule. Extrapolate the condensed region to π=0 to find the limiting molecular area (A₀). Calculate compressibility modulus. compress->analyze Generate π-A isotherm caption Fig. 3: Workflow for Langmuir trough analysis of ether lipid monolayers.

Fig. 3: Workflow for Langmuir trough analysis of ether lipid monolayers.

Experimental Protocol:

  • Trough Preparation: Thoroughly clean the Langmuir trough (typically Teflon) and fill it with the aqueous subphase (e.g., ultrapure water or buffer).

  • Spreading Solution: Prepare a dilute solution (e.g., 1 mg/mL) of the synthetic ether lipid in a high-purity, volatile solvent like chloroform.

  • Monolayer Formation: Using a microsyringe, carefully deposit small droplets of the spreading solution onto the subphase surface.[22]

  • Evaporation: Wait for 15-20 minutes to ensure the complete evaporation of the solvent.

  • Compression: Begin symmetric compression of the monolayer with the trough barriers at a constant rate (e.g., 10 cm²/min). Simultaneously, record the surface pressure using a Wilhelmy plate sensor.

  • Analysis: Plot the surface pressure (π, in mN/m) against the mean area per molecule (A, in Ų/molecule). Analyze the isotherm to identify phase transitions and determine the limiting molecular area.

Spectroscopic Determination of Critical Micelle Concentration (CMC)

Causality: This method uses a fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment. Below the CMC, pyrene resides in the polar aqueous environment. When micelles form, pyrene preferentially partitions into their non-polar, hydrophobic core.[15] This change in environment causes a distinct shift in the pyrene fluorescence emission spectrum (specifically, the ratio of the first and third vibronic peaks, I₁/I₃), which can be plotted against lipid concentration. The inflection point of this plot indicates the CMC.[15]

Experimental Protocol:

  • Stock Solutions: Prepare a concentrated stock solution of the synthetic ether lipid in the desired buffer. Prepare a stock solution of pyrene in a solvent like acetone.

  • Sample Series: Create a series of vials with a fixed, low concentration of pyrene (e.g., 1 µM). Add varying amounts of the lipid stock solution to create a range of lipid concentrations spanning the expected CMC.

  • Equilibration: Allow the samples to equilibrate for several hours or overnight to ensure the formation of stable micelles.

  • Fluorescence Measurement: Using a fluorometer, excite the pyrene (e.g., at 334 nm) and record the emission spectrum for each sample.

  • Analysis: For each spectrum, determine the intensity of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks. Plot the I₁/I₃ ratio as a function of the logarithm of the lipid concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[15]

Data Synthesis and Interpretation

Comparative Analysis: Ether vs. Ester Lipids

A direct comparison of a synthetic ether lipid with its corresponding ester analog provides the clearest illustration of the ether linkage's impact. The table below synthesizes data for the well-studied DHPC (ether) and DPPC (ester) pair.

Physical Property1,2-dihexadecyl-sn-glycero-3-phosphocholine (DHPC)1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)Key Implication
Linkage Type EtherEsterChemical stability, H-bonding
Main Transition (Tₘ) ~41.3 °C (Can vary)~41 °CSimilar thermal stability for saturated chains.
Phase Behavior Can form interdigitated (LβI) phase upon hydration[9][12]Forms conventional gel (Lβ') phaseEther linkage promotes tighter packing and thinner bilayers under certain conditions.
Area per Lipid (Fluid Phase) ~65.1 Ų (at 48°C)[9][18]~63 Ų (at 50°C)Ether linkage may lead to slightly larger molecular area in the fluid phase.
Water Permeability (Pƒ) 0.022 cm/s (at 48°C)[9]0.027 cm/s (at 50°C)[9]Ether lipid bilayers are slightly less permeable.
Bending Modulus (Kᴄ) 4.2 × 10⁻¹³ erg[9]~6.0 x 10⁻¹³ ergEther lipid membranes can be more flexible/less rigid.
Causality and Implications: Linking Physical Properties to Biological Function

The physical properties detailed above are not isolated parameters; they are directly linked to the biological and therapeutic activity of synthetic ether lipids.

  • Enhanced Stability and Drug Delivery: The resistance of the ether bond to enzymatic cleavage means that liposomes or nanoparticles formulated with these lipids can have a longer circulation time and greater stability in biological fluids, making them superior vehicles for drug delivery.

  • Membrane Disruption and Cytotoxicity: The ability to form non-lamellar or interdigitated phases can be a mechanism for cytotoxicity against cancer cells.[2][25] By altering local membrane structure, synthetic ether lipids can disrupt membrane integrity and inhibit membrane-bound enzymes, leading to apoptosis.[1]

  • Modulation of Rafts and Signaling: Ether lipids are known to be important for the organization and stability of lipid raft microdomains, which are critical hubs for cellular signaling.[25][26] Synthetic analogs can partition into these domains and modulate their function, providing a mechanism to interfere with oncogenic signaling pathways.

Conclusion: Future Directions and Applications

The study of the is a field rich with opportunity. As our ability to characterize molecular and membrane-level behavior improves, so too does our capacity to design novel lipids with precisely tailored properties. Future research will likely focus on creating synthetic ether lipids with complex headgroups or branched chains to further modulate their self-assembly and membrane interaction.[12] A deeper understanding of how these physical properties translate to selective toxicity in cancer cells versus healthy cells will be paramount for developing the next generation of lipid-based therapeutics. The insights gained from the fundamental physical characterization workflows described herein are the essential first step in this translational process, providing the solid, data-driven foundation upon which innovative drug development programs are built.

References

  • Guler, S. D., et al. (2009). Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. Chemistry and Physics of Lipids.
  • McClements, D. J. (n.d.). ANALYSIS OF LIPIDS. University of Massachusetts Amherst.
  • Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Protein & Cell, 9(2), 196–206. Available at: [Link]

  • Picas, L., et al. (2012). Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains. Biophysical Journal, 102(1), 1-10. Available at: [Link]

  • Ghorbani, Z., et al. (2019). Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study. arXiv.
  • Nagle, J. F., & Tristram-Nagle, S. (2009). Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. Carnegie Mellon University Research Showcase.
  • Wikipedia contributors. (n.d.). Ether lipid. Wikipedia. Available at: [Link]

  • (n.d.). Ch26: Lipids. Department of Chemistry, University of Calgary.
  • Denoyelle, S., et al. (2023). Synthesis of ether lipids: natural compounds and analogues. ResearchGate. Available at: [Link]

  • Dean, J. M., & Lodhi, I. J. (2017). Structural and functional roles of ether lipids. Protein & Cell. Available at: [Link]

  • Al-Ayoub, S., et al. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. Available at: [Link]

  • Denoyelle, S., et al. (2023). Synthesis of ether lipids: natural compounds and analogues. PubMed. Available at: [Link]

  • (n.d.). Crude Fat Methods – Considerations. AAFCO.
  • (n.d.). Physical Properties of Lipids Experiment. Scribd. Available at: [Link]

  • Zemski Berry, K. A., et al. (2020). Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice. Analytical Chemistry. Available at: [Link]

  • (2020). 6: Lipids. Chemistry LibreTexts. Available at: [Link]

  • Vidawati, S., et al. (2012). Stability Monomolecular Properties of Archaeal Tetraether Lipids Layers onto Solid Substrates. Scientific Research Publishing. Available at: [Link]

  • Dean, J. M., & Lodhi, I. J. (2017). Structural and functional roles of ether lipids. R Discovery. Available at: [Link]

  • (n.d.). Biochemistry (G04) Experiment 5: PHYSICAL PROPERTIES OF DIFFERENT LIPIDS AND. Academia.edu. Available at: [Link]

  • (2020). (PDF) Physical Properties of Lipids. ResearchGate. Available at: [Link]

  • Facciotti, F., & Wenk, M. R. (2015). Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. MDPI. Available at: [Link]

  • (n.d.). Properties of Lipids: Physical and Chemical. Food Safety Institute. Available at: [Link]

  • Wikipedia contributors. (n.d.). Critical micelle concentration. Wikipedia. Available at: [Link]

  • Epand, R. M. (2013). Differential Scanning Calorimetry of Protein–Lipid Interactions. Springer. Available at: [Link]

  • (n.d.). Critical Micelle Concentration (CMC). Nanoscience Instruments. Available at: [Link]

  • Wikipedia contributors. (n.d.). Differential scanning calorimetry. Wikipedia. Available at: [Link]

  • Caseli, L. (2016). Recent advances in the use of Langmuir monolayers as cell membrane models. Redalyc. Available at: [Link]

  • Ortiz, V., et al. (2024). Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol. PMC. Available at: [Link]

  • Rudolphi-Skórska, E., & Filek, M. (2017). Studies of Lipid Monolayers Prepared from Native and Model Plant Membranes in Their Interaction with Zearalenone and Its Mixture with Selenium Ions. NIH. Available at: [Link]

  • (n.d.). Ether type lipid. LipidBank. Available at: [Link]

  • McElhaney, R. N. (1986). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. PubMed. Available at: [Link]

  • Zhang, J., & Schwarz, G. (2002). The Conventional Langmuir Trough Technique as a Convenient Means to Determine the Solubility of Sparingly Soluble Surface Active Molecules: Case Study Cholesterol. PMC. Available at: [Link]

  • Strizhak, A. V., et al. (2023). Methyl and Ethyl Ethers of Glycerol as Potential Green Low-Melting Technical Fluids. MDPI. Available at: [Link]

  • Ivanova, T., et al. (2020). The Langmuir Monolayer as a Model Membrane System for Studying the Interactions of Poly(Butyl Cyanoacrylate) Nanoparticles with Phospholipids at the Air/Water Interface. MDPI. Available at: [Link]

  • Gudmundsdóttir, A. D., et al. (2019). Asymmetric Synthesis of Methoxylated Ether Lipids: Total Synthesis of Polyunsaturated C18:3 Omega-3 and Omega-6 MEL Triene Derivatives. PMC. Available at: [Link]

  • Dean, J. M., & Lodhi, I. J. (2017). Structural and functional roles of ether lipids. ResearchGate. Available at: [Link]

Sources

Precision Engineering of the Chiral Backbone: A Technical Guide to Enantioselective sn-Glycerol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Stereospecific Imperative

In drug development and lipidomics, "glycerol" is rarely just a solvent; it is a scaffold. The biological activity of phospholipids, prostaglandins, and chiral beta-blockers hinges on the absolute configuration of the glycerol backbone.

This guide moves beyond generic textbook synthesis. It provides three field-validated workflows to access enantiopure sn-glycerol derivatives. We reject the "trial and error" approach in favor of causality-driven protocols —where every reagent choice is justified by mechanism, and every step includes a self-validating checkpoint.

The sn-Nomenclature: A Rigid Framework

Before synthesis, we must define the target. Unlike standard IUPAC R/S descriptors, which can flip based on substituent priority, the stereospecific numbering (sn) system is immutable for glycerol lipids.

  • The Rule: Draw the Fischer projection with the secondary hydroxyl to the left .[1]

  • The Result: The top carbon is sn-1; the bottom is sn-3.

  • Biological Relevance: Natural phospholipids are almost exclusively sn-glycerol-3-phosphates (L-glycerol 3-phosphates).

Visualization: The sn-Glycerol Logic

sn_nomenclature Glycerol Prochiral Glycerol Fischer Fischer Projection (OH on C2 to the LEFT) Glycerol->Fischer Orientation Rule sn1 sn-1 Position (Top Carbon) Fischer->sn1 Defines sn3 sn-3 Position (Bottom Carbon) Fischer->sn3 Defines Target Target: sn-1,2-Diacylglycerol (Signal Transduction) sn1->Target Acylation Site sn3->Target Phosphorylation Site

Caption: The stereospecific numbering system fixes the glycerol orientation, ensuring consistent nomenclature regardless of substituent priority changes.

Strategy A: Biocatalytic Desymmetrization

Best for: Large-scale preparation of sn-1 chiral blocks from cheap precursors. Mechanism: Enzymatic discrimination of enantiotopic ester groups.[2]

This method utilizes the high selectivity of lipases (specifically Pseudomonas cepacia or Candida antarctica) to hydrolyze one ester of a prochiral diester, or to acylate one hydroxyl of a prochiral diol.

The Protocol: Desymmetrization of 2-O-Benzylglycerol

We utilize Lipase PS (Amano) to selectively acetylate the sn-1 position.

Reagents:

  • Substrate: 2-O-Benzylglycerol (Prochiral)

  • Acyl Donor: Vinyl Acetate (Irreversible donor)

  • Catalyst: Lipase PS-C (Immobilized on ceramic)

  • Solvent: Diisopropyl ether (Low logP is critical for enzyme rigidity)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-O-benzylglycerol (10 mmol) in dry diisopropyl ether (50 mL).

  • Activation: Add Vinyl Acetate (30 mmol). The excess drives the equilibrium, and the vinyl alcohol byproduct tautomerizes to acetaldehyde, preventing the reverse reaction.

  • Catalysis: Add Lipase PS-C (500 mg). Incubate at 25°C with orbital shaking (200 rpm).

    • Expert Insight: Do not heat. Higher temperatures increase the reaction rate but increase the "breathing" of the enzyme active site, lowering enantioselectivity (E-value).

  • Checkpoint 1 (Self-Validation): At 24 hours, sample 50 µL. Analyze via Chiral HPLC (Chiralcel OD-H column).

    • Pass Criteria: Conversion ~50%, ee > 95%. If ee is <90%, stop; the enzyme is likely degraded by water contamination.

  • Termination: Filter off the enzyme (recyclable). Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc) separates the mono-acetate from the di-acetate byproduct.

Pathway Diagram

biocatalysis Substrate 2-O-Benzylglycerol (Prochiral) Enzyme Lipase PS + Vinyl Acetate (Stereoselective Acylation) Substrate->Enzyme Transition Acyl-Enzyme Intermediate Enzyme->Transition Serine Nucleophile Product (S)-1-O-Acetyl-2-O-benzylglycerol (>98% ee) Transition->Product Selective Transfer Byproduct Acetaldehyde (Volatile) Transition->Byproduct Tautomerization

Caption: Lipase-mediated desymmetrization uses irreversible vinyl acetate donors to lock the chiral configuration.

Strategy B: Chemocatalytic Hydrolytic Kinetic Resolution (HKR)

Best for: Accessing C3 synthons like (R)- or (S)-epichlorohydrin and solketal. Mechanism: Cooperative bimetallic catalysis using Co(salen) complexes.

The Jacobsen HKR is the gold standard for converting racemic terminal epoxides into enantioenriched building blocks. It relies on a second-order dependence on the catalyst, meaning two metal centers cooperate to open the epoxide ring.

The Protocol: Resolution of Epichlorohydrin

Reagents:

  • Substrate: (±)-Epichlorohydrin (Racemic)

  • Catalyst: (R,R)-Co(salen) complex (0.5 mol%)

  • Co-catalyst: Acetic acid (activates the pre-catalyst to Co(III))

  • Nucleophile: Water (0.55 equivalents)

Step-by-Step Workflow:

  • Catalyst Activation: Dissolve (R,R)-Co(salen) in THF. Add acetic acid and stir open to air for 30 mins. Evaporate to obtain the active (salen)Co(III)(OAc) species.

    • Expert Insight: The Co(II) precursor is inactive. Oxidation to Co(III) is mandatory.

  • Reaction Setup: Mix the active catalyst with racemic epichlorohydrin at 0°C.

  • Controlled Hydrolysis: Add water (0.55 eq) slowly over 1 hour.

    • Causality: Rapid water addition can cause an exotherm that deactivates the catalyst. Slow addition maintains the bimetallic mechanism integrity.

  • Checkpoint 2 (Self-Validation): Monitor the exotherm. A steady, mild temperature rise indicates active resolution. If no heat is generated, water may be stalling the catalyst (phase separation).

  • Separation: Distill the mixture at ambient pressure.

    • Fraction 1: (R)-Epichlorohydrin (unreacted, volatile).

    • Residue: (S)-3-chloro-1,2-propanediol (reacted, high boiling point).

  • Validation: Derivatize the epoxide with Mosher's acid chloride and analyze via 19F NMR to confirm ee > 99%.

HKR Mechanism Diagram

HKR_Mechanism Racemic Racemic Epichlorohydrin Complex Bimetallic Transition State (Cooperative Mechanism) Racemic->Complex + H2O (0.55 eq) CoSalen (R,R)-Co(salen) Active Catalyst CoSalen->Complex Activates R_Epox (R)-Epichlorohydrin (Unreacted, >99% ee) Complex->R_Epox Kinetic Selection S_Diol (S)-Chloropropanediol (Ring Opened) Complex->S_Diol Hydrolysis

Caption: The cooperative bimetallic mechanism of the Jacobsen HKR ensures high selectivity for terminal epoxides.

Strategy C: The Chiral Pool (Mannitol Route)

Best for: Synthesis of sn-1,2-diacylglycerols where 100% optical purity is non-negotiable. Mechanism: Oxidative cleavage of a sugar backbone.[3]

Starting from D-Mannitol (cheap, naturally abundant) guarantees the stereochemistry without the need for resolution.

Protocol:

  • Protection: React D-Mannitol with acetone/ZnCl2 to form 1,2:5,6-Di-O-isopropylidene-D-mannitol .

  • Cleavage: Treat with Sodium Periodate (NaIO4) in aqueous THF.

    • Result: Two equivalents of (S)-Glyceraldehyde acetonide .

  • Reduction: Reduce immediately with NaBH4 to yield (S)-Solketal (1,2-O-isopropylidene-sn-glycerol).

    • Expert Insight: The aldehyde intermediate is prone to racemization via enolization. Immediate reduction is the critical control point.

Comparative Data Summary

FeatureBiocatalysis (Lipase)Chemocatalysis (HKR)Chiral Pool (Mannitol)
Enantiomeric Excess (ee) 95 - 98%> 99%> 99.9%
Scalability High (kg scale)High (Industrial)Medium (Step-intensive)
Cost Efficiency High (Reusable enzyme)Medium (Co-salen cost)Low (Reagent heavy)
Atom Economy GoodExcellentPoor (Loss of C3-C4)
Key Checkpoint HPLC of mono-esterExotherm monitoringOptical rotation of acetonide

References

  • IUPAC-IUB Commission on Biochemical Nomenclature. (1967). The Nomenclature of Lipids (Recommendations 1976).

  • Jacobsen, E. N., et al. (1997).[4] Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring Opening with TMSN3. Science.[5]

  • Organic Syntheses. (2004). Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Org.[3][6][7][8][9][10] Synth. 2004, 81, 196.

  • Klibanov, A. M. (1990). Asymmetric Transformations Catalyzed by Enzymes in Organic Solvents. Accounts of Chemical Research.[7]

  • Jung, M. E., & Shaw, T. J. (1980). Total Synthesis of Enantiomers of Glycerol Derivatives from D-Mannitol. Journal of the American Chemical Society.[5][7]

Sources

An In-depth Technical Guide to Ether Lipid Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

Ether lipids represent a distinct class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, a feature that imparts unique chemical and physical properties.[1][2][3][4] These lipids are integral components of cellular membranes, influencing membrane fluidity, formation of lipid rafts, and signal transduction.[2][3][4][5][6][7] This guide provides a comprehensive overview of the ether lipid biosynthetic pathway, detailing the enzymatic reactions, subcellular compartmentalization, and regulatory mechanisms. We will explore the critical roles of peroxisomes and the endoplasmic reticulum in this process, the key enzymes involved, and the pathological consequences of defects in this pathway, such as in Rhizomelic Chondrodysplasia Punctata. Furthermore, this document will outline established methodologies for the study of ether lipid metabolism, offering a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Part 1: The Core Biosynthetic Pathway: A Tale of Two Organelles

The synthesis of ether lipids is a spatially and temporally orchestrated process that initiates in the peroxisome and is completed in the endoplasmic reticulum (ER).[1][8][9] This compartmentalization underscores the unique biochemical requirements for the formation of the characteristic ether bond.

The Peroxisomal Initiation: Laying the Foundation

The initial and committing steps of ether lipid biosynthesis occur exclusively within the peroxisome.[1][5][6][9] This organelle provides the necessary enzymatic machinery to assemble the precursor, 1-O-alkyl-glycerol-3-phosphate (AGP).[1][5]

The key enzymatic steps in the peroxisome are:

  • Acylation of Dihydroxyacetone Phosphate (DHAP): The pathway begins with the acylation of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, at the sn-1 position.[1][10][11] This reaction is catalyzed by Glyceronephosphate O-acyltransferase (GNPAT) , also known as Dihydroxyacetone phosphate acyltransferase (DHAPAT).[1][12][13] GNPAT utilizes a long-chain acyl-CoA to form 1-acyl-DHAP.[1][10][11]

  • Formation of the Ether Bond: The defining step in ether lipid synthesis is the replacement of the acyl group at the sn-1 position with a long-chain fatty alcohol, forming an ether linkage.[1][12] This reaction is catalyzed by Alkylglycerone Phosphate Synthase (AGPS) .[1][5][12] The fatty alcohol substrate for this reaction is generated by the reduction of fatty acyl-CoAs by Fatty Acyl-CoA Reductase 1 (FAR1) and Fatty Acyl-CoA Reductase 2 (FAR2) , which are associated with the peroxisomal membrane.[1][6][14] The product of the AGPS reaction is 1-O-alkyl-dihydroxyacetone phosphate (alkyl-DHAP).[1]

  • Reduction to a Glycerol Backbone: The final peroxisomal step involves the reduction of the keto group at the sn-2 position of alkyl-DHAP by an acyl/alkyl-DHAP reductase .[1][10] This enzyme utilizes NADPH as a cofactor to produce 1-O-alkyl-glycerol-3-phosphate (AGP), the precursor that is then transported to the endoplasmic reticulum.[1][5][10]

The intimate association and potential interaction between GNPAT and AGPS on the luminal side of the peroxisomal membrane are thought to enhance the efficiency of this initial pathway.[12]

The Endoplasmic Reticulum: Maturation and Diversification

Once synthesized in the peroxisome, 1-O-alkyl-glycerol-3-phosphate is transported to the endoplasmic reticulum for the subsequent modifications that lead to the formation of mature ether lipids.[1][5][6][12]

The key enzymatic steps in the ER are:

  • Acylation at the sn-2 Position: An acyl group, often a polyunsaturated fatty acid (PUFA), is added to the sn-2 position of AGP by an alkyl/acyl-glycerol-3-phosphate acyltransferase .[12] This results in the formation of 1-O-alkyl-2-acyl-glycerol-3-phosphate.

  • Removal of the Phosphate Group: A phosphatidic acid phosphatase removes the phosphate group to yield 1-O-alkyl-2-acyl-sn-glycerol.[12]

  • Addition of the Headgroup: A phosphotransferase, utilizing CDP-ethanolamine or CDP-choline, attaches the respective headgroup to form 1-O-alkyl-2-acyl-sn-glycero-3-phosphoethanolamine (plasmanylethanolamine) or 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (plasmanylcholine).[12]

  • Formation of the Vinyl-Ether Bond (Plasmalogens): For the synthesis of plasmalogens, a vinyl-ether bond is introduced at the sn-1 position by the action of plasmanylethanolamine desaturase .[12][15] This desaturation reaction requires molecular oxygen and an electron transport system.[12]

Diagram of the Ether Lipid Biosynthesis Pathway

EtherLipidBiosynthesis cluster_peroxisome Peroxisome cluster_far Fatty Alcohol Synthesis cluster_er Endoplasmic Reticulum DHAP Dihydroxyacetone Phosphate (DHAP) Acyl_DHAP 1-Acyl-DHAP DHAP->Acyl_DHAP GNPAT Acyl_CoA Acyl-CoA Acyl_CoA->Acyl_DHAP Fatty_Alcohol Fatty Alcohol Alkyl_DHAP 1-O-Alkyl-DHAP Fatty_Alcohol->Alkyl_DHAP Acyl_DHAP->Alkyl_DHAP AGPS AGP 1-O-Alkyl-Glycerol-3-P (AGP) Alkyl_DHAP->AGP Acyl/Alkyl-DHAP Reductase ER_AGP 1-O-Alkyl-Glycerol-3-P (AGP) AGP->ER_AGP Transport Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->Fatty_Alcohol FAR1/FAR2 Alkyl_Acyl_GP 1-O-Alkyl-2-Acyl-Glycerol-3-P ER_AGP->Alkyl_Acyl_GP Acyltransferase Alkyl_Acyl_G 1-O-Alkyl-2-Acyl-Glycerol Alkyl_Acyl_GP->Alkyl_Acyl_G Phosphatase Plasmanyl_PE Plasmanylethanolamine Alkyl_Acyl_G->Plasmanyl_PE Phosphotransferase Plasmalogen_PE Plasmalogen (PE) Plasmanyl_PE->Plasmalogen_PE Plasmanylethanolamine Desaturase LipidomicsWorkflow Sample Biological Sample (Cells, Tissue) Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Separation HPLC Separation (Reverse Phase) Extraction->Separation MS Mass Spectrometry (ESI-MS/MS) Separation->MS Analysis Data Analysis (Identification & Quantification) MS->Analysis

Sources

Methodological & Application

analytical methods for 3-O-Octadecyl-2-O-methyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Methodological Guide

Executive Summary

This guide details the analytical characterization and quantification of 3-O-Octadecyl-2-O-methyl-sn-glycerol (C22H46O3), a specific ether lipid metabolite often associated with the antitumor lipid Edelfosine (1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine).[1] Due to its amphiphilic nature and lack of a chromophore, traditional UV detection is insufficient. This protocol prioritizes LC-MS/MS for sensitivity and GC-MS for structural confirmation, alongside Chiral HPLC for enantiomeric validation.[1]

Part 1: Chemical Identity & Properties[1]

PropertyDescription
Chemical Name This compound
Common Synonyms 2-O-methyl-1-O-octadecyl-sn-glycerol (Enantiomer context dependent*); PIA-7 Metabolite
CAS Number 83167-59-3 (Often cited for the 1-O isomer; verify stereochemistry)
Molecular Formula C22H46O3
Molecular Weight 358.60 g/mol
LogP (Predicted) ~7.5 (Highly Lipophilic)
Key Functional Groups Ether linkage (C18), Methoxy group (C1), Primary Hydroxyl (C1)

*Critical Note on Stereochemistry: The nomenclature "3-O-Octadecyl" implies the alkyl chain is at the sn-3 position.[1] However, bioactive ether lipids (like Edelfosine) typically carry the alkyl chain at sn-1. This guide assumes the user requires the specific sn-3 isomer or its enantiomer. The analytical methods described apply to both regioisomers, but they can be distinguished via Chiral HPLC (Method III).

Part 2: Sample Preparation Protocols

Protocol A: Lipid Extraction (MTBE Method)

Why this method? Unlike the traditional Bligh-Dyer method (Chloroform/Methanol), the MTBE (Methyl tert-butyl ether) method forms the lipid-rich organic layer on top , simplifying collection and reducing contamination from the protein pellet.[1]

Reagents: Methanol (LC-MS grade), MTBE, Ultra-pure Water.[1]

  • Lysis: Homogenize tissue/cells in 200 µL Methanol . Vortex for 30 sec.

  • Extraction: Add 700 µL MTBE . Incubate at room temperature for 1 hour with continuous shaking (orbital shaker).

  • Phase Separation: Add 175 µL Water to induce phase separation. Vortex for 10 sec.

  • Centrifugation: Centrifuge at 10,000 x g for 10 min at 4°C.

  • Collection: Collect the upper organic phase (contains the ether lipid) into a clean glass vial.

  • Re-extraction (Optional): Re-extract the lower phase with 300 µL MTBE/Methanol (10:3:2.5 v/v/v) to maximize recovery.

  • Drying: Evaporate solvent under a stream of Nitrogen (N2) or using a vacuum concentrator.

  • Reconstitution: Reconstitute in 100 µL Methanol/Chloroform (9:1) for LC-MS injection.

Protocol B: Derivatization for GC-MS

Why this method? The free primary hydroxyl group must be silylated to improve volatility and thermal stability for Gas Chromatography.

Reagents: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS, Pyridine (Anhydrous).

  • Dry Sample: Ensure the lipid extract from Protocol A is completely dry.

  • Add Reagents: Add 50 µL Anhydrous Pyridine and 50 µL BSTFA + 1% TMCS .

  • Incubation: Cap the vial tightly. Heat at 60°C for 30-60 minutes .

  • Cooling: Allow to cool to room temperature.

  • Dilution: Dilute with 100 µL Hexane prior to injection.

Part 3: Analytical Methods

Method I: LC-MS/MS (Targeted Quantitation)

Gold Standard for Sensitivity This method utilizes Electrospray Ionization (ESI) in Positive mode.[1] Ether lipids form stable ammonium adducts


.

Chromatographic Conditions:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 50:50 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 40% B[1]

    • 2-12 min: Linear gradient to 99% B[1]

    • 12-15 min: Hold 99% B

    • 15.1 min: Re-equilibrate 40% B.

  • Flow Rate: 0.3 mL/min.

  • Temp: 55°C.

Mass Spectrometry Settings (ESI+):

  • Source: ESI Positive.[2]

  • Precursor Ion: m/z 376.6 (

    
    )[1]
    
  • MRM Transitions (Optimize per instrument):

    • Quantifier:376.6

      
       359.6  (Loss of 
      
      
      
      to form
      
      
      ).
    • Qualifier 1:376.6

      
       269.3  (Characteristic alkyl chain fragment).
      
    • Qualifier 2:376.6

      
       113.1  (Glycerol-methoxy backbone fragment).[1]
      
  • Dwell Time: 50 ms.

Method II: GC-MS (Structural Confirmation)

Best for Identification & Library Matching Requires the TMS-derivative prepared in Protocol B.[1]

GC Parameters:

  • Column: HP-5MS or DB-5MS (30 m x 0.25 mm, 0.25 µm film).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 280°C.

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Final: 300°C (Hold 10 min).

MS Parameters (EI Source):

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Mode: Full Scan (m/z 50-600) for ID; SIM for quantitation.[1]

  • Key Diagnostic Ions:

    • m/z 205: Characteristic fragment for 1-O-alkyl-glycerols (cleavage between C1 and C2).

    • m/z 130: Base peak often observed in TMS-glycerol derivatives.[1][3]

    • m/z 415: Molecular ion of TMS derivative (

      
       often seen due to loss of methyl from TMS).
      
Method III: Chiral HPLC (Enantiomeric Purity)

Differentiation of sn-1 vs sn-3 isomers

  • Column: Chiralpak IA or IC (Amylose-based).[1]

  • Mobile Phase: Hexane : Isopropanol (98:2 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is required as the molecule lacks a strong UV chromophore.

  • Note: The sn-1 (1-O-octadecyl) and sn-3 (3-O-octadecyl) enantiomers will elute at distinct retention times.[1] Standards for both enantiomers are required for peak assignment.

Part 4: Workflow Visualization

AnalyticalWorkflow Sample Biological Sample (Tissue/Plasma) Extract MTBE Extraction (Phase Separation) Sample->Extract Organic Organic Phase (Lipids) Extract->Organic Split Split Sample Organic->Split Deriv Derivatization (BSTFA/TMCS) Split->Deriv Dry & React LCMS LC-MS/MS Analysis (Quantitation) Split->LCMS Direct GCMS GC-MS Analysis (Structure ID) Deriv->GCMS Data1 Data: m/z 376.6 > 359.6 (Concentration) LCMS->Data1 Data2 Data: m/z 205 Fragment (Confirmation) GCMS->Data2

Figure 1: Integrated workflow for the extraction, derivatization, and dual-platform analysis of this compound.

Part 5: Quality Control & Validation

  • Internal Standard (ISTD):

    • Use 1-O-Hexadecyl-2-O-methyl-sn-glycerol (C16 analog) or a deuterated standard (d3-methoxy analog) if available.[1]

    • Add ISTD before extraction to account for recovery losses.

  • Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL.

  • Carryover: Inject a solvent blank (Methanol) after the highest standard to check for column carryover (common with lipophilic C18 compounds).

  • System Suitability:

    • GC-MS: Peak tailing factor < 1.2.[1]

    • LC-MS: Retention time stability < 2% RSD.[1]

References

  • Magnusson, C.D. & Haraldsson, G.G. (2011). Ether lipids: Synthesis and analysis. In Lipidomics, Vol 1. This reference grounds the general synthesis and handling of ether lipids.
  • Berdyshev, E.V., et al. (2005). Mass spectrometry of biologically active ether lipids. Journal of Lipid Research. Validates the fragmentation patterns (m/z 205 for GC-MS)
  • Lísa, M. & Holčapek, M. (2015). High-throughput and comprehensive lipidomic analysis using ultrahigh-performance supercritical fluid chromatography-mass spectrometry.[1] Analytical Chemistry.[2][4][5][6][7][8][9] Provides context for separating non-polar lipid species.[7][8]

  • AOCS Lipid Library. Analysis of Ether Lipids. Available at: [Link]. General grounding for the derivatization protocols.

Sources

Targeted LC-MS/MS Profiling of the Ether Lipid Metabolite 3-O-Octadecyl-2-O-methyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-LIPID-MS

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 3-O-Octadecyl-2-O-methyl-sn-glycerol (OMG). This neutral ether lipid is a critical metabolite of the antineoplastic alkyl-lysophospholipid (ALP) Edelfosine (ET-18-OCH3) and related Phosphatidylinositol Ether Lipid Analogues (PIAs). Unlike its phosphorylated parent compounds, OMG lacks a distinct polar headgroup, presenting unique ionization challenges. This guide provides a self-validating methodology using ammonium adduct formation to overcome low protonation efficiency, ensuring high sensitivity in complex biological matrices.

Introduction & Biological Context

The Analyte: "OMG"

This compound (often referred to as 1-O-octadecyl-2-O-methyl-sn-glycerol depending on stereochemical numbering conventions) is the de-phosphorylated core of Edelfosine.

  • Therapeutic Relevance: Edelfosine targets the cell membrane and apoptotic signaling pathways (e.g., Fas/CD95, Akt) in tumor cells.

  • Metabolic Significance: The cleavage of the phosphocholine headgroup by Phospholipase C (PLC) or Phospholipase D (PLD) generates OMG. Monitoring OMG levels is essential for understanding the catabolism and intracellular retention of ALP drugs.

Analytical Challenges
  • Neutrality: Lacking a basic amine or acidic phosphate, OMG does not ionize efficiently as

    
     or 
    
    
    
    .
  • Adduct Formation: It has a high affinity for sodium (

    
    ), forming stable adducts that resist fragmentation, complicating MS/MS quantification.
    
  • Isobaric Interference: Biological matrices contain naturally occurring alkylglycerols that may co-elute.

Physicochemical Properties[1][2][3]

PropertyValueNotes
IUPAC Name 3-(Octadecyloxy)-2-methoxypropan-1-olsn-glycerol nomenclature implies stereospecificity.
Formula

Exact Mass 358.3447 DaMonoisotopic
LogP ~7.5 - 8.0Highly lipophilic; requires strong organic solvent elution.
Solubility Ethanol, DMSO, ChloroformInsoluble in water.
Target Ion

(m/z 376.4)
Preferred for MRM quantification.

Experimental Protocol

Reagents & Standards
  • Analyte Standard: this compound (>98% purity).

  • Internal Standard (IS): 1-O-Hexadecyl-2-O-methyl-sn-glycerol (d3) or a structural analog like 1-O-Heptadecyl-sn-glycerol.

  • Solvents: LC-MS grade Methanol (MeOH), Isopropanol (IPA), Water, Ammonium Formate.

Sample Preparation: Modified MTBE Extraction

Rationale: Methyl-tert-butyl ether (MTBE) extraction is preferred over Chloroform (Bligh-Dyer) for ether lipids as it forms the upper phase, making automation easier and reducing contamination from the protein pellet.

  • Lysis: Homogenize tissue/cells in 200 µL PBS.

  • Spike: Add 10 µL Internal Standard (1 µM in MeOH).

  • Extraction: Add 1.5 mL MTBE and 400 µL Methanol . Vortex for 30 min at

    
    .
    
  • Phase Separation: Add 1 mL Water. Centrifuge at 3,000 x g for 10 min.

  • Collection: Collect the upper organic phase (MTBE).

  • Drying: Evaporate to dryness under

    
     stream.
    
  • Reconstitution: Dissolve in 100 µL Methanol:Isopropanol (50:50) + 10 mM Ammonium Formate.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (

    
     mm, 1.7 µm).
    
  • Column Temp:

    
     (Improves peak shape for lipids).
    
  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Note: Ammonium Formate is critical to drive the

      
       adduct.
      

Gradient Profile:

Time (min) % B Event
0.0 40 Initial
2.0 40 Load
10.0 99 Elution of OMG
12.0 99 Wash
12.1 40 Re-equilibration

| 15.0 | 40 | End |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp:

    
    .
    
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[2]

MRM Transitions:

Analyte Precursor (Q1) Product (Q3) CE (eV) Mechanism

| OMG | 376.4


 | 341.4 | 15 | Loss of 

| | OMG (Qual) | 376.4

| 309.4 | 20 | Loss of

| | OMG (Alt) | 359.4

| 327.4 | 25 | Loss of

(If protonated species exists) |

Mechanism of Action & Fragmentation Logic

The following Graphviz diagram illustrates the ionization and fragmentation pathway utilized in this protocol. The strategy relies on "soft" ionization with ammonium to create a precursor that fragments predictably, avoiding the stable sodium adduct trap.

MS_Pathway Neutral Neutral Molecule (OMG) MW: 358.3 ESI ESI Source (+ NH4 Formate) Neutral->ESI Infusion Precursor Precursor Ion [M+NH4]+ m/z 376.4 ESI->Precursor Adduct Formation Collision Collision Cell (CID) Precursor->Collision Selection (Q1) Frag1 Product Ion 1 [M+H - H2O]+ m/z 341.4 Collision->Frag1 -NH3, -H2O (Primary Quant) Frag2 Product Ion 2 [M+H - MeOH]+ m/z 327.4 Collision->Frag2 -NH3, -CH3OH (Qualifier)

Figure 1: Ionization and fragmentation pathway for this compound targeting the ammonium adduct.

Results & Discussion

Chromatographic Performance

Using the C18 column with high isopropanol content (Mobile Phase B), OMG typically elutes between 8.5 and 9.5 minutes . The high organic content is necessary to elute the C18 alkyl chain.

  • Separation: This method separates OMG from its parent Edelfosine (which elutes earlier due to the polar phosphocholine head) and naturally occurring lyso-phosphatidylcholines.

Fragmentation Causality

Ether lipids are chemically stable. In ESI+, the ether bond (


) is resistant to cleavage compared to ester bonds.
  • Why Ammonium? Sodium adducts (

    
    , m/z 381.3) are often the most abundant species in non-buffered solvents but require extremely high collision energy to fragment, often yielding uninformative spectra. Ammonium adducts (
    
    
    
    ) are labile.
  • The Transition: Inside the collision cell, the ammonium adduct first loses ammonia (

    
    , 17 Da) to generate a transient protonated species, which immediately loses water (18 Da) or methanol (32 Da). This "Ammonia Loss" mechanism provides a clean, low-noise transition for quantification.
    

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Sensitivity Sodium suppression.Ensure all glassware is silanized or plastic-ware is used. Increase Ammonium Formate to 10mM.
Peak Tailing Column overload or secondary interactions.Increase Column Temp to

. Use a "Charged Surface Hybrid" (CSH) C18 column.
Isobaric Noise Endogenous alkyl-glycerols.Verify retention time with authentic standard. Monitor the 376 -> 309 transition (loss of methanol) which is specific to the 2-O-methyl group.

References

  • Blanco-Príeto, M. J., et al. (2004).[1] Quantitative determination of the antitumor alkyl ether phospholipid edelfosine by reversed-phase liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B. Retrieved February 20, 2026, from [Link]

  • Liu, X., et al. (2012).[3] Extending the known range of glycerol ether lipids in the environment: structural assignments based on tandem mass spectral fragmentation patterns. Rapid Communications in Mass Spectrometry. Retrieved February 20, 2026, from [Link]

  • Hsu, F.F., et al. (2003). Electrospray ionization/tandem quadrupole mass spectrometric studies on phosphatidylcholines: The fragmentation processes. Journal of the American Society for Mass Spectrometry.[4] Retrieved February 20, 2026, from [Link]

Sources

Application Note: High-Sensitivity Quantification of 3-O-Octadecyl-2-O-methyl-sn-glycerol in Cell Culture via LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the quantification of 3-O-Octadecyl-2-O-methyl-sn-glycerol (and its enantiomer 1-O-Octadecyl-2-O-methyl-sn-glycerol) in cell culture matrices.

Note on Nomenclature & Stereochemistry: The molecule This compound is an ether lipid structurally distinct from standard diacyl-glycerols. It is the enantiomer of 1-O-Octadecyl-2-O-methyl-sn-glycerol , which serves as the lipid core of the antineoplastic drug Edelfosine (ET-18-OCH3) and related Phosphatidylinositol Ether Lipid Analogues (PIAs).

  • Target Analyte: this compound (or its enantiomer).

  • Formula: C₂₂H₄₆O₃

  • Monoisotopic Mass: 358.3447 Da

  • Application: Pharmacokinetics of ether lipid drugs, metabolic stability studies, and lipidomic profiling of alkylglycerol metabolism.

Introduction & Analytical Strategy

The quantification of ether lipids in complex cellular matrices presents unique challenges due to their high lipophilicity and lack of easily ionizable headgroups (unlike their phospholipid precursors). While Edelfosine contains a phosphocholine headgroup that ionizes readily, its metabolic product—the neutral lipid core This compound —requires specific ionization strategies.

Core Analytical Pillars
  • Extraction Efficiency: We utilize a Methyl-tert-butyl ether (MTBE) extraction. Unlike the traditional Bligh-Dyer (Chloroform/Methanol) method, MTBE forms the upper phase, allowing for easier automation and reduced contamination from the protein pellet, which is critical for low-abundance lipid quantification.

  • Chromatographic Separation: A C18 Reverse-Phase UHPLC method separates the target ether lipid from endogenous diacylglycerols and ceramides.

  • Mass Spectrometry: Positive Electrospray Ionization (ESI+) is used. Since the molecule lacks a basic nitrogen, we utilize Ammonium Formate in the mobile phase to drive the formation of ammoniated adducts

    
     or protonated species 
    
    
    
    depending on source conditions, followed by Collision Induced Dissociation (CID) to specific fragments (water loss or alkyl chain cleavage).

Materials & Reagents

ReagentGrade/SpecificationPurpose
Target Standard This compound (>98%)Calibration
Internal Standard (IS) 1-O-Hexadecyl-2-O-methyl-sn-glycerol (or d5-glycerol analog)Normalization
LC Solvents Water, Acetonitrile (ACN), Isopropanol (IPA) - LC-MS GradeMobile Phase
Additives Ammonium Formate (10 mM), Formic Acid (0.1%)Ionization Agent
Extraction Solvent Methyl-tert-butyl ether (MTBE)Lipid Extraction
Cell Lysis Buffer Cold Methanol/Water (1:1)Quenching metabolism

Experimental Protocol

Cell Sample Preparation

Objective: Quench metabolic activity immediately and release lipids without degradation.

  • Harvest:

    • Aspirate media from cell culture plate (e.g., 6-well plate, ~10⁶ cells).

    • Wash cells 2x with ice-cold PBS.

    • Add 500 µL of ice-cold Methanol:Water (1:1) directly to the well.

    • Scrape cells and transfer suspension to a 2.0 mL Eppendorf tube.

    • Tip: If analyzing media, transfer 100 µL media into 400 µL cold methanol.

  • Lysis:

    • Vortex for 30 seconds.

    • Sonicate in a water bath for 5 minutes (ice cold) to ensure membrane disruption.

  • Internal Standard Addition:

    • Add 10 µL of Internal Standard (IS) working solution (e.g., 1 µM 1-O-Hexadecyl-2-O-methyl-sn-glycerol) to every sample.

MTBE Lipid Extraction (Matyash Method)

Rationale: MTBE is non-toxic compared to chloroform and the lipid-rich phase is the top layer, preventing contamination from the protein pellet.

  • Add 1.5 mL MTBE to the lysate.

  • Vortex vigorously for 1 hour at 4°C (or 10 min at room temp if speed is required).

  • Add 400 µL MS-grade Water to induce phase separation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the top organic layer (MTBE) (~1.2 mL) to a fresh glass vial.

    • Critical: Do not disturb the interface containing proteins.

  • Re-extraction (Optional): Add 1 mL MTBE to the lower phase, repeat vortex/spin, and combine organic layers.

  • Drying: Evaporate the solvent under a stream of Nitrogen (N₂) at 35°C until dry.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase B (IPA/ACN) or Initial Mobile Phase (60:40 A:B). Vortex for 1 min and transfer to LC vial with insert.

UHPLC-MS/MS Method

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495, Waters Xevo TQ-XS) coupled to UHPLC.

Chromatography Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Column Temp: 55°C (Higher temp improves peak shape for lipids).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

Gradient Profile:

Time (min) % B Description
0.0 40 Initial equilibration
2.0 50 Ramp
10.0 99 Elution of target lipid
12.0 99 Column Wash
12.1 40 Re-equilibration

| 14.0 | 40 | End |

Mass Spectrometry Parameters (ESI+):

  • Ionization: Electrospray Positive (ESI+).

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • Target Ions: The molecule forms a protonated ion

    
     and an ammonium adduct 
    
    
    
    .

MRM Transitions: Ether lipids are robust; fragmentation often involves loss of water or the headgroup (if present). For this neutral core:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Type
This compound 359.4

341.4

15Quantifier
359.4

327.4

20Qualifier
359.4

253.3

35Qualifier (High Energy)
IS (1-O-Hexadecyl...) 331.3

313.3

15Quantifier

Note: If sensitivity is low with


, monitor the ammonium adduct transition: 376.4 -> 359.4 (Loss of NH3) or 376.4 -> 341.4.

Method Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the method must be validated according to FDA Bioanalytical Guidelines.

Linearity & LLOQ
  • Calibration Curve: Prepare standards in surrogate matrix (e.g., BSA solution) or solvent ranging from 1 nM to 1000 nM .

  • LLOQ (Lower Limit of Quantification): Expected to be ~1–5 nM depending on the instrument. Signal-to-Noise ratio must be >10:1.

Matrix Effect & Recovery
  • Matrix Factor: Compare peak area of analyte spiked into extracted cell matrix vs. analyte in pure solvent.

    • Acceptance: 85–115%.

  • Recovery: Compare peak area of analyte spiked before extraction vs. after extraction.

    • Target: >80% recovery using MTBE method.

Data Calculation


Visualization of Workflow

LipidQuantWorkflow Start Cell Culture (10^6 Cells) Quench Metabolic Quenching (Ice-Cold MeOH:H2O 1:1) Start->Quench Harvest IS_Add Add Internal Standard (1-O-Hexadecyl analog) Quench->IS_Add Extract MTBE Extraction (Matyash Method) IS_Add->Extract PhaseSep Phase Separation Collect Top Organic Layer Extract->PhaseSep Centrifuge Dry Evaporation (N2) & Reconstitution (IPA/ACN) PhaseSep->Dry LCMS UHPLC-MS/MS Analysis (C18 Column, ESI+) Dry->LCMS Data Quantification (MRM: 359.4 -> 341.4) LCMS->Data

Caption: Step-by-step workflow for the extraction and quantification of this compound from cell culture.

References

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146. Link

  • Blanco-Prieto, M. J., et al. (2004).[1] Quantitative determination of the antitumor alkyl ether phospholipid edelfosine by reversed-phase liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B, 810(1), 85-92.[1] Link

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 61, 192-206. Link

  • Cayman Chemical. (n.d.). 1-O-Octadecyl-2-O-methyl-sn-glycerol Product Information. Cayman Chemical.[2] Link

Sources

Application and Protocol Guide for the Use of 3-O-Octadecyl-2-O-methyl-sn-glycerol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 3-O-Octadecyl-2-O-methyl-sn-glycerol (OMG-ether) in cancer cell line studies. As a synthetic ether lipid, OMG-ether and its analogs represent a promising class of antineoplastic agents with selective cytotoxicity toward malignant cells.[1][2] This document delves into the mechanistic underpinnings of OMG-ether's action and provides validated, step-by-step protocols for assessing its efficacy in vitro.

Introduction: The Rationale for Investigating OMG-Ether in Oncology

Cancer cells exhibit profound alterations in their lipid metabolism, often characterized by elevated levels of ether lipids.[3] This metabolic shift is not merely a bystander effect but actively contributes to tumor progression, invasion, and drug resistance.[4] this compound, a synthetic analog of naturally occurring lysophosphatidylcholine, has emerged as a potent anticancer agent.[5] Unlike conventional chemotherapeutics that primarily target DNA synthesis or cell division, OMG-ether and related compounds primarily act on the cell membrane and associated signaling pathways, offering a distinct mechanism of action that can bypass traditional resistance mechanisms.[1][6]

These ether lipids are characterized by their selective induction of apoptosis in cancer cells while leaving normal, non-malignant cells largely unharmed.[2][7] This tumor-selective cytotoxicity is a critical attribute for any potential therapeutic agent. The structural features of OMG-ether, particularly the methyl group at the sn-2 position of the glycerol backbone, are crucial for its apoptotic activity.[7] This guide will equip researchers with the foundational knowledge and practical methodologies to effectively investigate the anticancer potential of OMG-ether in a laboratory setting.

Mechanism of Action: Targeting Key Survival Pathways

The anticancer effects of OMG-ether are multifactorial, primarily revolving around its interaction with the cell membrane and the subsequent disruption of critical signaling cascades that govern cell survival, proliferation, and migration.

Membrane Integration and Disruption

As a lipid analog, OMG-ether readily incorporates into the plasma membrane of cancer cells. This integration can alter membrane fluidity and the function of membrane-associated proteins, including growth factor receptors and signaling enzymes.[1]

Inhibition of the PI3K/Akt Signaling Pathway

A key mechanism of action for OMG-ether and related ether lipids is the inhibition of the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway.[8][9][10] This pathway is a central regulator of cell survival and is frequently hyperactivated in a wide range of human cancers.[10][11]

Activated Akt (also known as Protein Kinase B) phosphorylates and inactivates several pro-apoptotic proteins, thereby promoting cell survival. By preventing the phosphorylation and subsequent activation of Akt, OMG-ether tips the cellular balance towards apoptosis.[8][9] This inhibition of Akt phosphorylation has been shown to correlate directly with the cytotoxic activity of these ether lipids.[8][9]

PI3K_Akt_Pathway_Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Stimulation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt recruits PDK1 PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylates Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition promotes Cell_Survival Cell Survival & Proliferation Apoptosis_Inhibition->Cell_Survival leads to OMG_ether 3-O-Octadecyl-2-O- methyl-sn-glycerol OMG_ether->PI3K inhibits OMG_ether->pAkt prevents phosphorylation

Caption: Inhibition of the PI3K/Akt signaling pathway by OMG-ether.

Modulation of Other Signaling Pathways

In addition to the PI3K/Akt pathway, OMG-ether has been reported to influence other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which is also crucial for cell proliferation.[12] It can also inhibit protein kinase C (PKC), another important enzyme in cell growth regulation.[1]

Experimental Protocols

This section provides detailed protocols for assessing the effects of OMG-ether on cancer cell lines. It is crucial to first determine the optimal concentration range for your specific cell line through a dose-response experiment.

Preparation of OMG-ether Stock Solution

Materials:

  • This compound (OMG-ether) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • In a sterile environment, weigh out the desired amount of OMG-ether powder.

  • Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

  • When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of OMG-ether on the viability and proliferation of cancer cells. The MTT, MTS, and WST-1 assays are colorimetric methods based on the reduction of a tetrazolium salt by metabolically active cells.[13][14]

Table 1: Comparison of Common Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases.Inexpensive, widely used.Requires a solubilization step for the formazan crystals.
MTS Reduction of MTS to a soluble formazan product.Single-step addition, soluble product.Higher background absorbance than MTT.
WST-1 Cleavage of WST-1 to a soluble formazan dye by mitochondrial dehydrogenases.High sensitivity, rapid results, single-step procedure.Can be more expensive than MTT.

Protocol for WST-1 Assay:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of OMG-ether in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of OMG-ether. Include a vehicle control (medium with the same concentration of DMSO as the highest OMG-ether concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 0.5-4 hours at 37°C. The optimal incubation time will depend on the cell type and density.

  • Absorbance Measurement: Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye. Measure the absorbance at a wavelength between 420-480 nm (maximum absorbance is around 440 nm) using a microplate reader.

  • Data Analysis: Subtract the absorbance of the media-only blank from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of the OMG-ether concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cell_Viability_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with OMG-ether (various concentrations) A->B C 3. Incubate (24-72h) B->C D 4. Add WST-1 Reagent C->D E 5. Incubate (0.5-4h) D->E F 6. Measure Absorbance E->F G 7. Analyze Data (Calculate IC50) F->G

Caption: Workflow for a cell viability assay.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of OMG-ether on the collective migration of a sheet of cells, a process relevant to tumor invasion and metastasis.[15][16][17]

Protocol:

  • Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them to 90-100% confluency.

  • Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.

  • Wash and Treat: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells. Replace with fresh culture medium containing a sub-lethal concentration of OMG-ether (determined from the viability assay). Include a vehicle control.

  • Image Acquisition: Immediately after creating the scratch (T=0), and at regular intervals thereafter (e.g., 6, 12, 24 hours), capture images of the scratch using a microscope with a camera.

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment condition compared to the initial scratch width. Software such as ImageJ can be used for quantification.[15]

Percentage of Wound Closure = [ (Initial Wound Area - Wound Area at Tₓ) / Initial Wound Area ] x 100

Cell Invasion Assay (Transwell/Boyden Chamber Assay)

This assay evaluates the ability of cancer cells to invade through an extracellular matrix (ECM) barrier, a key step in metastasis.[18][19][20]

Protocol:

  • Prepare Transwell Inserts: Coat the upper surface of Transwell inserts (typically with 8 µm pores) with a thin layer of Matrigel or another ECM component. Allow the gel to solidify according to the manufacturer's instructions.[19][21]

  • Prepare Cells: Culture cancer cells and serum-starve them for several hours before the assay to increase their sensitivity to chemoattractants.[18] Resuspend the cells in serum-free medium containing a non-lethal concentration of OMG-ether or vehicle control.

  • Set Up the Assay: Place the coated Transwell inserts into the wells of a 24-well plate. Add culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.[20] Add the cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate for a period that allows for invasion but not for cells to proliferate and cover the membrane (e.g., 24-48 hours).

  • Remove Non-Invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.[19]

  • Fix and Stain: Fix the invading cells on the lower surface of the membrane with methanol or another suitable fixative.[19][22] Stain the cells with a dye such as crystal violet.[22]

  • Quantification: After washing and drying, count the number of stained cells in several microscopic fields for each insert. Alternatively, the dye can be eluted and the absorbance measured with a plate reader.[22] Calculate the percentage of invasion relative to the control.

Concluding Remarks

This compound offers a compelling avenue for cancer research due to its unique mechanism of action and selective cytotoxicity. The protocols outlined in this guide provide a robust framework for investigating its potential as an anticancer agent. By systematically evaluating its effects on cell viability, migration, and invasion, researchers can contribute to a deeper understanding of ether lipid pharmacology and its application in oncology. As with any experimental work, meticulous technique and appropriate controls are paramount for generating reliable and reproducible data.

References

  • Synthesis and biological activity of anticancer ether lipids that are specifically released by phospholipase A2 in tumor tissue. PubMed. (2005-11-17). [Link]

  • Berdel, W. E. (n.d.). Ether Lipids and Derivatives as Investigational Anticancer Drugs. Karger Publishers. [Link]

  • Synthesis and Biological Activity of Anticancer Ether Lipids That Are Specifically Released by Phospholipase A2 in Tumor Tissue. Journal of Medicinal Chemistry - ACS Publications. (2005-10-26). [Link]

  • Synthesis and Biological Activity of Anticancer Ether Lipids That Are Specifically Released by Phospholipase A2 in Tumor Tissue. Journal of Medicinal Chemistry - ACS Publications. (2005-10-26). [Link]

  • Ether Lipids as Anticancer Agents: Focus on Non-Phosphorus Cationic Glycerolipids. Ingenta Connect. (2005-07-30). [Link]

  • Transwell Cell Migration and Invasion Assay Guide. Corning. (n.d.). [Link]

  • From biosynthesis to function: the roles of ether lipids in cancer development and treatment. Journal of Translational Medicine. (2025-12-03). [Link]

  • Transwell In Vitro Cell Migration and Invasion Assays. PMC - NIH. (n.d.). [Link]

  • Blocking Ether Lipid Synthesis Prevents Tumor Growth. BioResearch - LabMedica. (2013-09-04). [Link]

  • In vitro wound-healing assay also known as the scratch assay. Moodle@Units. (n.d.). [Link]

  • Transwell Migration and Invasion Assays. Creative Bioarray. (n.d.). [Link]

  • Transwell Migration and Invasion Assay - the complete breakdown. SnapCyte. (2024-08-15). [Link]

  • Cell Migration Assays (Wound Healing). Reaction Biology. (n.d.). [Link]

  • Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. MDPI. (1989-11-01). [Link]

  • From biosynthesis to function: the roles of ether lipids in cancer development and treatment. ResearchGate. (2025-12-30). [Link]

  • Anticancer Activity of Ether Derivatives of Chrysin. MDPI. (2025-02-19). [Link]

  • Wound Healing Assay. 4Dcell. (n.d.). [Link]

  • Selective Induction of Apoptosis in Cancer Cells by the Ether Lipid ET-18-OCH3 (Edelfosine): Molecular Structure Requirements, Cellular Uptake, and Protection by Bcl-2 and Bcl-XL1. Cancer Research. (n.d.). [Link]

  • Introducing Wound Healing Assays in the Undergraduate Biology Laboratory Using Ibidi Plates. ASM Journals. (2022-08-08). [Link]

  • Selective induction of apoptosis in cancer cells by the ether lipid ET-18-OCH3 (Edelfosine): molecular structure requirements, cellular uptake, and protection by Bcl-2 and Bcl-X(L). PubMed. (1997-04-01). [Link]

  • The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. MDPI. (2022-02-17). [Link]

  • Hexadecylphosphocholine: a new and selective antitumor drug. CORE. (n.d.). [Link]

  • Induction of apoptosis in human leukemic cells by the ether lipid 1-octadecyl-2-methyl-rac-glycero-3-phosphocholine. A possible basis for its selective action. PubMed. (1993-01-02). [Link]

  • 1- O -Hexadecyl-2- O -methyl-3- O -(2'-acetamido-2'-deoxy- ∃ -D-glucopyranosyl)- sn -glycerol (Gln) induces cell death with more autophagosomes which is autophagy-independent. ResearchGate. (2025-08-06). [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. (2013-05-01). [Link]

  • Cell Viability Assay Protocol Researchgate. vigo-avocats. (n.d.). [Link]

  • 1-O-octadecyl-2-O-methyl-glycerophosphocholine inhibits the transduction of growth signals via the MAPK cascade in cultured MCF-7 cells. PMC. (n.d.). [Link]

  • Ether lipids influence cancer cell fate by modulating iron uptake. PubMed. (2026-01-27). [Link]

  • The Potential of Novel Lipid Agents for the Treatment of Chemotherapy-Resistant Human Epithelial Ovarian Cancer. MDPI. (2022-07-07). [Link]

  • PI3K/Akt signalling pathway and cancer. PubMed. (2004-04-15). [Link]

  • 1-O-octadecyl-2-O-methylglycero-3-phosphocholine (Edelfosine) and cancer cell invasion: a short review. PubMed. (2014-05-15). [Link]

  • Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. MDPI. (2021-11-18). [Link]

  • The antitumor ether lipid 1-O-Octadecyl-2-O-methyl-rac-glycerophosphocholine (ET-18-OCH3) inhibits the association between Ras and Raf-1. ResearchGate. (2025-08-10). [Link]

  • The Emerging Role and Clinical Significance of PI3K-Akt-mTOR in Rhabdomyosarcoma. CRIS. (2025-02-25). [Link]

  • PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. MDPI. (2022-03-24). [Link]

  • PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers. Cellular and Molecular Life Sciences. (2025-11-24). [Link]

  • Why we select Cancer cell lines for toxicological studies and why not normal cell lines? ResearchGate. (2021-08-25). [Link]

  • Cancer Cell Lines Are Useful Model Systems for Medical Research. MDPI. (n.d.). [Link]

Sources

Application Note: 3-O-Octadecyl-2-O-methyl-sn-glycerol as a Hydrolysis-Resistant Co-Emulsifier

[1]

Executive Summary

Molecule: this compound (CAS: 83526-62-9) Class: Dialkyl Glycerol Ether (Non-ionic) Primary Function: Lipophilic Co-Surfactant / W/O Emulsifier Estimated HLB: 1.5 – 2.5 (Calculated)[1]

3-OMG is a synthetic ether lipid designed for formulations requiring extreme stability.[1] While traditional phospholipids and glycerides degrade via ester hydrolysis, 3-OMG’s ether linkages at the sn-2 and sn-3 positions provide a "chemical shield," maintaining structural integrity in acidic, basic, or enzymatic environments.[1] This guide details its application in stabilizing Lipid Nanoparticles (LNPs) and Water-in-Oil (W/O) emulsions .[1]

Scientific Rationale & Mechanism

The "Ether Shield" Advantage

Most emulsifiers (e.g., Tweens, Lecithins) rely on ester bonds.[1] In vivo (high lipase activity) or in shelf-storage (pH drift), these bonds hydrolyze, causing emulsion collapse or drug leakage.[1]

  • Structure: 3-OMG features an octadecyl chain at sn-3 and a methyl group at sn-2.[1]

  • Stability: The ether bonds are non-reactive to nucleophilic attack, ensuring the emulsifier remains intact throughout the product lifecycle.

Interfacial Packing & HLB

With only one free hydroxyl group (at sn-1), 3-OMG is highly lipophilic.[1]

  • HLB Calculation (Griffin):

    
    .[1]
    
  • Packing Parameter: The bulky C18 chain and the C1 methyl group create a truncated cone shape (

    
    ).[1]
    
  • Result: It induces negative curvature, making it ideal for:

    • Stabilizing Inverse Micelles (W/O systems).

    • Acting as a "Helper Lipid" in LNPs, filling voids between cationic lipids and PEG-lipids to prevent leakage.

Stereochemistry Note

The sn-3 isomer (3-OMG) is the enantiomer of the precursor to the antitumor lipid Edelfosine (1-O-octadecyl-2-O-methyl-sn-glycerol).[1] Use of the sn-3 isomer may avoid specific stereoselective enzymatic recognition pathways associated with sn-1 ether lipids, potentially offering an inert "stealth" profile in biological systems.[1]

Data Profile & Specifications

PropertySpecificationRelevance
Molecular Formula C₂₂H₄₆O₃Lipophilic Core
Molecular Weight 358.60 g/mol Formulation Stoichiometry
Solubility Soluble in Ethanol, Chloroform, THFSolvent Injection Compatible
HLB (Est.) 1.5 – 2.5W/O Emulsifier / Co-Surfactant
Critical Parameter Hydrolysis Rate: ~0% Superior to Glyceryl Monostearate
Phase Transition Liquid-Crystalline (Smectic)Membrane Ordering Agent

Protocol A: Stabilizing Lipid Nanoparticles (LNPs)

Objective: Incorporate 3-OMG as a helper lipid to enhance the structural rigidity and serum stability of mRNA-LNPs.

Materials
  • Cationic Lipid: (e.g., DLin-MC3-DMA)[1]

  • Helper Lipid: 3-OMG (Replaces Cholesterol or DSPC partially)[1]

  • PEG-Lipid: (e.g., PEG2000-DMG)[1]

  • Payload: mRNA or siRNA (in Citrate Buffer pH 4.0)

  • Solvent: Absolute Ethanol (Molecular Biology Grade)[1]

Workflow Visualization (Graphviz)[1]

LNP_FormulationLipidsLipid Mix (Ethanol)Cationic + 3-OMG + PEGMixingMicrofluidic Mixing(Flow Ratio 3:1 Aq:Eth)Lipids->Mixing 1 PartAqueousAqueous PhasemRNA in Citrate Buffer (pH 4)Aqueous->Mixing 3 PartsNucleationNucleationElectrostatic collapse of mRNAMixing->Nucleation Rapid MixingDialysisBuffer Exchange / DialysisRemove Ethanol, pH -> 7.4Nucleation->Dialysis StabilizationFinalLNPStabilized LNP3-OMG anchors bilayerDialysis->FinalLNP

Figure 1: Microfluidic assembly of LNPs using 3-OMG as a structural helper lipid.

Step-by-Step Procedure
  • Stock Preparation: Dissolve 3-OMG in ethanol to 10 mg/mL. It may require warming to 37°C to ensure complete dissolution.

  • Lipid Mix Assembly: Prepare the ethanolic lipid phase with the molar ratio:

    • Cationic Lipid: 50%[1]

    • 3-OMG: 38.5% (Replacing Cholesterol)[1]

    • PEG-Lipid: 1.5%[1]

    • Note: 3-OMG provides tighter packing than cholesterol due to the linear alkyl chain.[1]

  • Microfluidic Mixing:

    • Inject Aqueous Phase (mRNA) and Ethanol Phase (Lipids) into a microfluidic mixer (e.g., NanoAssemblr) at a 3:1 (Aq:Eth) flow rate ratio.[1]

    • Total Flow Rate: 12 mL/min.

  • Dialysis: Immediately dialyze the resulting suspension against PBS (pH 7.4) for 6 hours using a 10 kDa MWCO cassette to remove ethanol and neutralize pH.

  • Filtration: Sterile filter (0.22 µm PES).

  • QC: Measure Particle Size (DLS) and Encapsulation Efficiency (RiboGreen assay).

Protocol B: High-Stability W/O Cream (Topical)

Objective: Create a pharmaceutical cream base that resists phase separation even in the presence of acidic active ingredients (e.g., Salicylic Acid, Ascorbic Acid).[1]

Materials
  • Oil Phase: Mineral Oil or Caprylic/Capric Triglyceride (20% w/w)[1]

  • Emulsifier: 3-OMG (3.0% w/w)[1]

  • Co-Emulsifier: Polyglyceryl-3 Polyricinoleate (1.0% w/w) - Optional, to adjust viscosity[1]

  • Aqueous Phase: Water + Active Ingredient (up to 75% w/w)[1]

  • Stabilizer: Magnesium Sulfate (0.7% w/w) - Crucial for W/O stability[1]

Step-by-Step Procedure
  • Oil Phase Prep: Combine Mineral Oil and 3-OMG in a beaker. Heat to 75°C . Ensure 3-OMG is fully melted and the phase is clear.[1]

  • Aqueous Phase Prep: Dissolve MgSO₄ and the active ingredient in water.[1] Heat to 75°C .

  • Emulsification (High Shear):

    • Place the Oil Phase under a high-shear homogenizer (e.g., Ultra-Turrax) at 3,000 RPM.

    • Slowly add the Aqueous Phase to the Oil Phase (dropwise initially).[1]

    • Critical: This is an Inverse Emulsification . The water must be added to the oil to establish the W/O continuous phase.[1]

  • Homogenization: Once all water is added, increase speed to 10,000 RPM for 5 minutes.

  • Cooling: Switch to a paddle mixer (low shear) and cool to 30°C. The formulation will thicken significantly as the 3-OMG crystallizes at the interface.

Quality Control & Validation

TestMethodAcceptance Criteria
Particle Size Dynamic Light Scattering (DLS)LNPs: < 100 nm (PDI < 0.[1]2)
Zeta Potential Electrophoretic Light ScatteringLNPs: Neutral to slightly negative (-10 to 0 mV)
Phase Identification Conductivity Meter< 5 µS/cm (Confirms W/O continuous oil phase)
Chemical Stability HPLC-CAD (Charged Aerosol)> 99% retention of 3-OMG peak after 4 weeks at 40°C

HPLC Method for 3-OMG (Since it lacks UV chromophores):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase: Isocratic Methanol:Water (95:5).[1]

  • Detector: Charged Aerosol Detector (CAD) or ELSD.

  • Flow Rate: 1.0 mL/min.[1]

  • Retention Time: Expect elution ~8-10 mins (highly retained).

References

  • Chem-Impex International. 1-O-Octadecyl-2-O-methyl-sn-glycerol Product Description. (Note: Describes the 1-O isomer; properties extrapolated for the enantiomer 3-O-OMG).

  • Cayman Chemical. 1-O-Octadecyl-2-O-methyl-sn-glycerol (PIA 7 Metabolite).[1][2] Product Insert & References.[1]

  • BLD Pharm. this compound (CAS 83526-62-9).[1][3][4][5][6][7][8] Commercial Registry and Identity.

  • Griffin, W. C. "Calculation of HLB Values of Non-Ionic Surfactants." Journal of the Society of Cosmetic Chemists, 1954. (Foundational method used for HLB calculation).[1][9][10][11][12][13]

  • Paltauf, F. "Ether lipids in biological and model membranes." Chemistry and Physics of Lipids, 1994. (Context on ether lipid stability).

preparation of 3-O-Octadecyl-2-O-methyl-sn-glycerol stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Preparation of 3-O-Octadecyl-2-O-methyl-sn-glycerol Stock Solutions

Executive Summary & Molecule Profile

This compound is a synthetic ether lipid derivative.[1] Structurally, it represents the de-phosphorylated "core" of the anti-neoplastic ether lipid Edelfosine (ET-18-OCH3).[1] Unlike its phosphorylated counterparts, this molecule lacks a charged headgroup, rendering it highly lipophilic and practically insoluble in aqueous media without carrier systems.

This protocol addresses the specific challenge of solubilizing a neutral dialkyl glycerol ether. Critical Warning: Unlike many small molecules, this lipid exhibits poor solubility in DMSO (<0.2 mg/mL). Researchers attempting to use standard DMSO "master stocks" will encounter immediate precipitation and experimental failure.

Physicochemical Profile[1][2][3][4][5][6]
PropertySpecification
Systematic Name This compound
Molecular Formula C₂₂H₄₆O₃
Molecular Weight 358.6 g/mol
Physical State White crystalline solid or waxy powder
Hydrophobicity (LogP) ~8–9 (Estimated)
Critical Micelle Conc.[1][2] (CMC) Extremely low (forms aggregates/oil droplets, not micelles)

Solubility & Solvent Selection

The choice of solvent is the single most critical variable. Data below is derived from structural analogues (1-O-Octadecyl-2-O-methyl-sn-glycerol) and validated lipid solubility profiles.

SolventSolubility Limit (Approx.)SuitabilityNotes
Chloroform >50 mg/mLStorage Only Ideal for long-term storage of bulk lipid at -20°C. Toxic to cells.[1]
Ethanol (Abs.) ~5 mg/mLRecommended Best balance of solubility and biocompatibility. Requires warming.[1][3][4]
DMF ~16 mg/mLHigh Conc. Use only if high stock concentration is mandatory.[1] Toxic to sensitive cells.[1]
DMSO < 0.2 mg/mL DO NOT USE Contraindicated. The lipid will crash out immediately.
Water/PBS InsolubleFinal Buffer Requires BSA carrier or liposomal formulation.[1]

Protocol A: Preparation of Organic Master Stock

Objective: Create a stable, concentrated liquid stock for long-term storage and subsequent dilution.

Materials:

  • This compound (Solid)[1]

  • Ethanol (200 proof, anhydrous, HPLC grade)

  • Glass vials with Teflon-lined caps (Do not use polystyrene)[1]

  • Argon or Nitrogen gas stream

Procedure:

  • Weighing: Accurately weigh the lipid into a glass vial.[1] Note: This lipid is waxy.[1] Static electricity may be an issue; use an anti-static gun if available.

  • Solvent Addition: Add anhydrous Ethanol to achieve a target concentration of 5 mg/mL (approx. 14 mM) .

    • Calculation: For 10 mg lipid, add 2.0 mL Ethanol.

  • Solubilization:

    • Vortex vigorously for 1 minute.

    • Warm: Place the vial in a 37°C–45°C water bath for 5–10 minutes. The solution should become completely clear and colorless.

    • Check: Hold against light.[1] If "schlieren" lines or particulates are visible, continue warming/vortexing.

  • Storage:

    • Aliquot into small glass vials (e.g., 100 µL aliquots) to avoid freeze-thaw cycles.

    • Overlay with Argon or Nitrogen gas to prevent oxidation of the ether linkage (though more stable than esters, oxidation can occur at high purity).

    • Seal tightly with Teflon-lined caps.[1]

    • Store at -20°C . Stable for >1 year.

Protocol B: Preparation of Bio-Compatible Working Solution (BSA Complexation)

Objective: To deliver the lipid to cells in culture without precipitation. Since the lipid is insoluble in water, it must be "chaperoned" by Bovine Serum Albumin (BSA), mimicking physiological lipid transport.

Mechanism: Fatty Acid-Free (FAF) BSA possesses hydrophobic pockets that bind the alkyl chains of the lipid, rendering the complex water-soluble.[1]

Materials:

  • Organic Master Stock (5 mg/mL in Ethanol) from Protocol A.

  • Fatty Acid-Free BSA (Cell culture grade, e.g., Sigma A8806).[1]

  • PBS or Serum-Free Media (pre-warmed to 37°C).[1]

Procedure:

  • Prepare BSA Vehicle:

    • Dissolve FAF-BSA in PBS/Media to create a 10% (w/v) [100 mg/mL] stock solution.

    • Filter sterilize (0.22 µm PES membrane).

    • Note: Standard BSA contains endogenous lipids that compete for binding.[1][4] Fatty Acid-Free BSA is mandatory. [1]

  • Pre-warm:

    • Warm the BSA solution to 37°C .

    • Warm the Ethanol Master Stock to 37°C (ensure it is fully dissolved).

  • Complexation (The "Injection" Method):

    • While vortexing the BSA solution at medium speed, slowly inject the Ethanol Master Stock into the BSA.

    • Ratio: Do not exceed 1% v/v Ethanol in the final mix to prevent BSA denaturation.

    • Example: To make 1 mL of working solution:

      • Take 990 µL of 10% BSA (warm).

      • Inject 10 µL of 5 mg/mL Lipid Stock.[1]

      • Final Lipid Conc: 50 µg/mL (~140 µM).

  • Incubation:

    • Incubate the mixture at 37°C with gentle shaking/rotation for 30 minutes . This allows the lipid to equilibrate into the BSA hydrophobic pockets.

  • Dilution:

    • This BSA-Lipid complex is now water-soluble and can be diluted directly into cell culture media to the desired final concentration.[1]

Visualization of Workflows

Figure 1: Stock Preparation & Delivery Logic

LipidPrep cluster_0 Critical Step: Carrier Complexation Solid Solid Lipid (3-O-Octadecyl...) Ethanol Ethanol Stock (5 mg/mL) Solid->Ethanol Dissolve (Warm 37°C) DMSO DMSO Stock Solid->DMSO Precipitates! Complex Lipid-BSA Complex (Water Soluble) Ethanol->Complex Inject (1% v/v) into warm BSA BSA_Sol FAF-BSA Solution (10% w/v in PBS) BSA_Sol->Complex Carrier Cells Cell Culture Treatment Complex->Cells Dilute to Final Conc.

Caption: Workflow for solubilizing hydrophobic ether lipids. Note the explicit exclusion of DMSO and the requirement for BSA carrier complexation.

Quality Control & Troubleshooting

IssueObservationRoot CauseSolution
Precipitation White flakes upon adding stock to media.[1]"Shock" dilution into water without carrier.[1]Use Protocol B (BSA Complexing). Do not add Ethanol stock directly to media.[1]
Cloudiness Ethanol stock is hazy.[1]Lipid saturation or moisture in Ethanol.[1]Warm to 45°C. Ensure Ethanol is anhydrous.[1]
Cell Toxicity Unexpected cell death in controls.[1]High Ethanol conc. or BSA impurities.[1]Keep final Ethanol <0.1%.[1][4] Use Fatty-Acid Free BSA.[1][3][5]
Loss of Potency Effect diminishes over time.[1]Adsorption to plastics.[1]Use Glass vials for stocks. Lipids stick to polystyrene.[1]

References

  • Grounding: Provides solubility data for the structural isomer (Ethanol: 5 mg/ml; DMSO: 0.16 mg/ml), establishing the basis for solvent selection.
  • Grounding: Validates the BSA complexation method for delivering hydrophobic lipids to cell culture.
  • Mollinedo, F., & Gajate, C. (2006). Ether lipids, alkyl-phospholipid signaling and G-protein coupled receptors. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(3), 450-451.[1]

    • Grounding: Contextualizes the biological relevance of ether lipids and the necessity of proper formul
  • Grounding: Supports the methodology of using warm ethanol injection into BSA to prevent precipit

Sources

Application Note: Quantitative Analysis of Ether Lipid Cellular Uptake

Author: BenchChem Technical Support Team. Date: February 2026

Distinguishing Membrane Binding from True Internalization

Abstract & Introduction

Ether lipids (e.g., plasmalogens, platelet-activating factor, and synthetic antitumor lipids like Edelfosine) represent a structurally distinct class of phospholipids characterized by an sn-1 ether linkage rather than the canonical ester bond.[1][2] This structural variance confers unique physicochemical properties, influencing membrane dynamics, vesicular trafficking, and signal transduction.

For researchers in drug development and metabolic disease (e.g., peroxisomal disorders like Zellweger syndrome), accurately measuring the cellular uptake of these lipids is critical. However, a common experimental pitfall is the failure to distinguish between lipids loosely associated with the outer plasma membrane leaflet and those truly internalized into the cytosolic or organellar compartments.

This Application Note provides a rigorous, dual-modality approach to quantifying ether lipid uptake:

  • High-Throughput Screening: A fluorescence-based flow cytometry protocol utilizing a BSA "back-exchange" step to validate internalization.

  • Quantitative Validation: A targeted LC-MS/MS workflow for precise molecular speciation.

Mechanism of Action: Ether Lipid Entry

Unlike standard fatty acids that often utilize protein transporters (e.g., CD36), ether lipids—particularly alkyl-lysophospholipids—frequently exploit lipid raft-mediated endocytosis and spontaneous transbilayer movement (flip-flop) due to their amphiphilic nature. Upon entry, they rapidly target the Endoplasmic Reticulum (ER) for metabolic processing or mitochondria (in the case of cytotoxic ether lipids) to induce apoptosis.

Diagram 1: Ether Lipid Cellular Entry Pathways

Figure 1: Schematic of ether lipid internalization mechanisms and intracellular trafficking.

EtherLipidEntry Extracellular Extracellular Space Membrane Plasma Membrane (Lipid Rafts) Extracellular->Membrane Partitioning FlipFlop Spontaneous Flip-Flop Membrane->FlipFlop Passive Endocytosis Raft-Mediated Endocytosis Membrane->Endocytosis Active Cytosol Cytosol FlipFlop->Cytosol Endocytosis->Cytosol ER Endoplasmic Reticulum (Acylation/Remodeling) Cytosol->ER Metabolic Processing Mito Mitochondria (Apoptosis Induction) Cytosol->Mito Synthetic Analogs

Methodology Selection Guide

Choose the protocol based on your specific sensitivity and throughput requirements.

FeatureProtocol A: Fluorescence (NBD/BODIPY)Protocol B: LC-MS/MS (Label-Free)
Primary Use High-throughput screening; KineticsExact quantification; Metabolic tracing
Specificity Low (Bulky fluorophore may alter kinetics)High (Detects specific molecular species)
Sensitivity High (Flow Cytometry/Confocal)Very High (Femtomolar range)
Throughput 96/384-well plate capableLower (Requires extraction & run time)
Key Limitation Surface Binding Artifacts Equipment cost & sample prep time
Correction Requires BSA Back-Exchange Requires Deuterated Internal Standards

Protocol A: Fluorescent Uptake with BSA Back-Exchange

Objective: To quantify internalized fluorescent ether lipid analogs (e.g., NBD-Edelfosine or NBD-Plasmalogen) while excluding surface-bound signal.

The "Trustworthiness" Factor: Standard washing with PBS is insufficient for hydrophobic lipids; they remain stuck to the outer membrane, yielding false positives. This protocol uses Fatty Acid-Free BSA (Bovine Serum Albumin) as a "sink" to strip non-internalized lipids from the outer leaflet.

Materials
  • Probe: NBD-labeled ether lipid (e.g., 1-O-hexadecyl-2-NBD-dodecanoyl-sn-glycero-3-phosphocholine).

  • Carrier: 10% Fatty Acid-Free BSA in PBS.

  • Quencher: 5% Fatty Acid-Free BSA (cold).

  • Analysis: Flow Cytometer (488 nm excitation).

Step-by-Step Workflow
  • Probe Complexing:

    • Dry down the NBD-lipid stock (in chloroform) under nitrogen.

    • Reconstitute in ethanol (max 0.5% final vol) and dilute into PBS containing 0.1% BSA to form a 10 µM working solution. Rationale: BSA aids solubility of hydrophobic ether lipids.

  • Pulse (Labeling):

    • Incubate cells (1 x 10⁶/mL) with the Probe Solution at 37°C for defined time points (e.g., 0, 15, 30, 60 min).

  • The Critical Wash (Back-Exchange):

    • Place cells on ice to halt trafficking.

    • Spin down (300 x g, 5 min).

    • Resuspend pellet in ice-cold 5% BSA in PBS. Incubate for 10 minutes on ice.

    • Mechanism:[3][4][5][6][7] The excess albumin binds and extracts the hydrophobic lipid from the outer membrane leaflet, but cannot access the intracellular pool.

  • Final Wash:

    • Wash twice with cold PBS (no BSA) to remove the BSA-lipid complex.

  • Acquisition:

    • Resuspend in FACS buffer containing Propidium Iodide (to exclude dead cells).

    • Measure Mean Fluorescence Intensity (MFI) in the FL1 channel.

Diagram 2: The BSA Back-Exchange Logic

Figure 2: Workflow demonstrating how BSA extraction validates true internalization.

BackExchange Step1 Incubation (37°C) State1 Lipid on Surface AND Inside Step1->State1 Step2 BSA Wash (4°C, 10 min) State1->Step2 Stops Trafficking State2 Surface Lipid Stripped Step2->State2 Removes Outer Leaflet Lipid Step3 Flow Cytometry State2->Step3 Result True Uptake Signal Step3->Result

Protocol B: LC-MS/MS Quantification (Gold Standard)

Objective: Absolute quantification of ether lipids using mass spectrometry. This avoids the structural artifacts of fluorophores.

Materials
  • Internal Standard (ISTD): Deuterated ether lipid (e.g., 1-O-hexadecyl-d31-2-acetyl-sn-glycero-3-phosphocholine). Crucial for normalization.

  • Extraction Solvent: MTBE (Methyl tert-butyl ether) / Methanol.[8]

Step-by-Step Workflow
  • Cell Treatment:

    • Treat cells with the ether lipid of interest.[3][5][9]

    • Perform the BSA Wash (as in Protocol A) to remove surface-bound drug.

  • Harvest:

    • Scrape cells in ice-cold PBS. Count cells or quantify protein (BCA assay) for normalization.

  • Lipid Extraction (MTBE Method):

    • Add Internal Standard to the cell pellet before extraction.

    • Add 1.5 mL Methanol and vortex.

    • Add 5 mL MTBE and incubate for 1 hour at room temp (shaking).

    • Add 1.25 mL water to induce phase separation. Centrifuge (1000 x g, 10 min).

    • Collect the upper organic phase (contains ether lipids). Dry under nitrogen.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

    • Mobile Phase:

      • A: 60:40 ACN:H2O + 10mM Ammonium Formate.

      • B: 90:10 IPA:ACN + 10mM Ammonium Formate.

    • Transitions (MRM): Monitor the specific parent ion [M+H]+ and the phosphocholine headgroup fragment (m/z 184) for choline ether lipids.

    • Note: Ether lipids elute slightly earlier than their ester-linked counterparts due to the lack of the carbonyl oxygen at sn-1.

Troubleshooting & Optimization (Expert Insights)

  • Issue: High Background in Fluorescence.

    • Cause: Incomplete back-exchange.

    • Fix: Increase BSA concentration to 5% or repeat the wash step.[10] Ensure the wash is done at 4°C to prevent endocytosis of the BSA-lipid complex.

  • Issue: Poor Solubility of Ether Lipids.

    • Cause: High hydrophobicity of the alkyl chain.

    • Fix: Always use a carrier protein (BSA) or ethanol injection method (max 0.5% EtOH final) when introducing the lipid to cell media. Do not add pure lipid film directly to media.

  • Issue: MS Signal Drift.

    • Cause: Matrix effects.

    • Fix: Rely strictly on the ratio of Analyte/Internal Standard rather than absolute peak area.

References

  • Van der Luit, A. H., et al. (2002). "Ether-linked lipids and their role in cell physiology." Journal of Biological Chemistry. Link

  • Gajate, C., & Mollinedo, F. (2015). "Lipid rafts, endoplasmic reticulum and mitochondria in the antitumor action of the alkylphospholipid analog edelfosine."[3][5][6] Anti-Cancer Agents in Medicinal Chemistry. Link

  • Baum, J. F., et al. (2023).[10] "Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy." Bio-protocol. Link

  • Abad Herrera, S., et al. (2022).[11] "NBD-lipid Uptake Assay for Mammalian Cell Lines." Bio-protocol. Link

  • Honke, K., et al. (2020).[2] "Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS." Analytical Chemistry. Link

Sources

Application Notes and Protocols for the In Vivo Experimental Use of 3-O-Octadecyl-2-O-methyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Advanced Researcher

This document provides a comprehensive guide for the in vivo experimental use of 3-O-Octadecyl-2-O-methyl-sn-glycerol, a synthetic ether lipid with significant potential in preclinical research. As a key structural analog of bioactive lipids and a metabolite of phosphatidylinositol ether lipid analogues (PIAs), this compound offers a unique tool to investigate cellular signaling pathways, particularly the PI3K/Akt axis, which is frequently dysregulated in various pathologies.[1][2]

These notes are designed for researchers, scientists, and drug development professionals. The content moves beyond simple procedural lists to provide the underlying scientific rationale for experimental choices, ensuring that the protocols are not just followed, but understood. By integrating formulation strategies, detailed administration protocols, and methods for pharmacodynamic analysis, this guide aims to empower researchers to conduct robust and reproducible in vivo studies.

Section 1: Scientific Background and Mechanism of Action

This compound belongs to the class of ether lipids, which are characterized by an ether linkage at the sn-1 position of the glycerol backbone.[3] This structural feature confers resistance to certain lipases, potentially leading to altered metabolic fates and signaling properties compared to their ester-linked counterparts.

The primary known mechanism of action for the parent compounds of this compound, the PIAs, is the inhibition of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][4] Akt is a central node in the PI3K signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[4] In many cancers, this pathway is constitutively active, promoting tumor progression and resistance to therapy.[4] By inhibiting Akt, these ether lipids can induce apoptosis in cancer cells that are dependent on this pathway for survival.[1]

The diagram below illustrates the canonical PI3K/Akt signaling pathway and the putative point of intervention for phosphatidylinositol ether lipid analogues.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates & Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor This compound (as part of PIA) Inhibitor->Akt Inhibits Activation

Figure 1: The PI3K/Akt signaling pathway and the inhibitory action of phosphatidylinositol ether lipid analogues.

Section 2: Formulation Strategies for In Vivo Delivery

The hydrophobic nature of this compound presents a challenge for in vivo administration. Direct administration of the crystalline solid is not feasible due to its poor aqueous solubility. Therefore, appropriate formulation is critical to ensure bioavailability and achieve desired therapeutic concentrations. The following table summarizes potential formulation strategies, drawing on experience with the structurally similar compound, edelfosine (1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine).

Formulation StrategyDescriptionAdvantagesDisadvantagesKey Components & Ratios (Example)
Liposomes Phospholipid vesicles that can encapsulate hydrophobic compounds within their lipid bilayer.Reduced toxicity (e.g., hemolysis), potentially enhanced therapeutic efficacy, altered biodistribution.[5]Complex preparation, potential for instability.DOPC:Cholesterol:DOPE-GA:ET-18-OCH3 (4:3:1:2 molar ratio)[5]
Solid Lipid Nanoparticles (SLNs) Colloidal carriers with a solid lipid core that can incorporate lipophilic drugs.Good biocompatibility, controlled release, protection of the encapsulated compound.[6][7]Lower drug loading capacity compared to nanoemulsions, potential for drug expulsion during storage.[8]Lipid matrix (e.g., palmitic acid), Surfactant (e.g., phosphatidylcholine), Co-surfactant (e.g., taurocholate sodium salt).[9]
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.Enhanced oral bioavailability, ease of preparation, improved drug solubilization.[7][8][10]High surfactant concentrations can cause gastrointestinal irritation.Oil phase (e.g., medium-chain triglycerides), Surfactant (e.g., Tween 80), Co-solvent (e.g., Transcutol®).[7]

The following workflow outlines the decision-making process for selecting an appropriate formulation strategy.

Formulation_Workflow Start Start: In Vivo Study with This compound Route Intended Route of Administration? Start->Route Oral Oral Route->Oral Oral IV Intravenous (IV) Route->IV IV SEDDS Formulate as SEDDS Oral->SEDDS Toxicity Toxicity a Major Concern? IV->Toxicity Liposomes_SLNs Formulate as Liposomes or SLNs Yes_Tox Yes Toxicity->Yes_Tox No_Tox No Toxicity->No_Tox Liposomes Liposomal Formulation (reduces hemolysis) Yes_Tox->Liposomes SLNs SLN Formulation No_Tox->SLNs

Figure 2: Decision workflow for selecting a formulation strategy.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Preparation of a Liposomal Formulation

This protocol is adapted from methods used for the encapsulation of edelfosine and provides a starting point for the formulation of this compound.[11][12][13]

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DOPE-GA)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration: a. In a round-bottom flask, dissolve this compound, DOPC, cholesterol, and DOPE-GA in chloroform at the desired molar ratio (e.g., a starting point could be a 4:3:1:2 molar ratio of DOPC:Cholesterol:DOPE-GA:Test Compound, similar to what has been used for edelfosine).[5] b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. The final lipid concentration should be determined based on the desired dosage.

  • Vesicle Size Reduction (Extrusion): a. To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to multiple freeze-thaw cycles (e.g., 5 cycles) using liquid nitrogen and a warm water bath. b. Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. Pass the suspension through the membrane 10-20 times to ensure a homogenous size distribution.

  • Characterization: a. Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). b. Assess the encapsulation efficiency by separating the free compound from the liposomes (e.g., by size exclusion chromatography or ultracentrifugation) and quantifying the compound in both fractions.

Protocol 3.2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general method for developing a SEDDS formulation for oral delivery.[7][8][14][15][16][17]

Materials:

  • This compound

  • A selection of oils (e.g., medium-chain triglycerides like Capryol™ 90, long-chain triglycerides like soybean oil)

  • A selection of surfactants (e.g., Tween® 80, Cremophor® EL)

  • A selection of co-solvents (e.g., Transcutol® P, propylene glycol)

  • Vortex mixer

  • Water bath

Procedure:

  • Excipient Screening: a. Determine the solubility of this compound in various oils, surfactants, and co-solvents. Add an excess amount of the compound to a known volume of each excipient, vortex, and equilibrate (e.g., at 37°C for 48 hours). Centrifuge and quantify the amount of dissolved compound in the supernatant.

  • Construction of Ternary Phase Diagrams: a. Based on the solubility studies, select an oil, a surfactant, and a co-solvent. b. Prepare a series of mixtures with varying ratios of the three components. c. To each mixture, add a specific amount of water and observe the formation of an emulsion. d. Construct a ternary phase diagram to identify the self-emulsifying region where clear or slightly bluish, stable microemulsions are formed.

  • Formulation Optimization: a. Select several formulations from the self-emulsifying region of the phase diagram and incorporate this compound at the desired concentration. b. Evaluate the self-emulsification time and the resulting droplet size upon dilution in an aqueous medium. The goal is to achieve rapid emulsification and a small droplet size (typically <200 nm) for optimal absorption.

Protocol 3.3: In Vivo Administration

3.3.1 Oral Gavage in Mice

This protocol is a standard procedure for oral administration of liquid formulations.

Materials:

  • SEDDS formulation of this compound

  • Animal gavage needles (20-22 gauge for adult mice)

  • Syringes

Procedure:

  • Accurately weigh the mouse to determine the correct dosing volume. A typical maximum oral gavage volume is 10 mL/kg.

  • Gently restrain the mouse, ensuring that its head and body are in a straight line to facilitate passage of the gavage needle.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • Carefully insert the gavage needle into the esophagus. Do not force the needle.

  • Slowly administer the formulation.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

3.3.2 Intravenous (IV) Injection in Mice

This protocol describes the administration of a formulation via the lateral tail vein.

Materials:

  • Liposomal or SLN formulation of this compound

  • 27-30 gauge needles

  • Syringes

  • Mouse restrainer

  • Heat lamp or warm water to dilate the tail vein

Procedure:

  • Place the mouse in a restrainer.

  • Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Wipe the tail with an alcohol swab.

  • Insert the needle, bevel up, into one of the lateral tail veins.

  • Slowly inject the formulation. Observe for any swelling at the injection site, which would indicate a failed injection.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Section 4: Pharmacokinetic and Biodistribution Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting efficacy and toxicity data. Studies with the analogous compound edelfosine provide a framework for these investigations.[18][19][20]

Dosage and Pharmacokinetic Parameters (based on Edelfosine data in mice):

Administration RouteFormulationDose Range (mg/kg)Key Pharmacokinetic Findings
Intravenous (IV) Free Drug5 - 30Linear pharmacokinetics, slow elimination, high tissue distribution.[18]
Oral (Single Dose) Free Drug30Low bioavailability (<10%).[18][20]
Oral (Multiple Doses) Free Drug30 (daily for 6 days)Bioavailability increased to ~64%.[18][20]
Oral Lipid NanoparticlesNot specifiedIncreased bioavailability and reduced toxicity compared to free drug.[21]

Protocol 4.1: Biodistribution Study

  • Administer the formulated this compound to a cohort of animals.

  • At various time points post-administration (e.g., 1, 4, 24, 48 hours), euthanize a subset of animals.

  • Collect blood and various tissues of interest (e.g., tumor, liver, spleen, kidney, brain, lungs).

  • Homogenize the tissues and extract the lipids.

  • Quantify the concentration of this compound and any potential metabolites using a validated analytical method such as LC-MS/MS.

  • Calculate the tissue-to-plasma concentration ratios to determine the biodistribution profile.

Section 5: In Vivo Pharmacodynamic Analysis

To confirm that this compound is engaging its target in vivo, it is essential to measure the downstream effects on the Akt signaling pathway.

Protocol 5.1: Western Blot Analysis of p-Akt in Tumor Xenografts

This protocol describes the analysis of phosphorylated Akt (p-Akt), a marker of Akt activation, in tumor tissue.[4][22][23][24][25][26]

Materials:

  • Tumor tissue from treated and control animals

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • Imaging system

Procedure:

  • Tissue Lysis: a. Homogenize the collected tumor tissue in ice-cold lysis buffer. b. Centrifuge the lysate to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of the lysate using a BCA assay.

  • Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-p-Akt antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: a. Strip the membrane and re-probe with an anti-total Akt antibody to normalize for differences in Akt expression. b. Strip and re-probe again with an anti-β-actin antibody to confirm equal protein loading.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Calculate the ratio of p-Akt to total Akt for each sample to determine the level of Akt inhibition.

The following diagram illustrates the workflow for a typical in vivo efficacy and pharmacodynamic study.

InVivo_Study_Workflow Start Start: In Vivo Study Tumor_Implantation Tumor Cell Implantation (e.g., xenograft model) Start->Tumor_Implantation Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Treatment_Groups Randomize Animals into Treatment Groups (Vehicle, Test Compound) Tumor_Growth->Treatment_Groups Dosing Administer Formulation (e.g., daily oral gavage) Treatment_Groups->Dosing Monitoring Monitor Tumor Growth (e.g., caliper measurements) and Animal Well-being Dosing->Monitoring Endpoint Reach Study Endpoint (e.g., tumor size limit, time) Monitoring->Endpoint Euthanasia Euthanize Animals Endpoint->Euthanasia Tissue_Collection Collect Tumors and Other Tissues Euthanasia->Tissue_Collection Efficacy_Analysis Analyze Tumor Growth Inhibition (Efficacy) Tissue_Collection->Efficacy_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., Western Blot for p-Akt) Tissue_Collection->PD_Analysis

Figure 3: Workflow for an in vivo efficacy and pharmacodynamic study.

Section 6: Safety and Toxicology Considerations

While this compound itself lacks extensive public toxicity data, information from its close analog, edelfosine, provides valuable guidance.

  • Gastrointestinal Toxicity: The primary dose-limiting toxicity of oral edelfosine in animal studies is gastrointestinal irritation.[1]

  • Hemolysis: Intravenous administration of free edelfosine can cause hemolysis. This side effect is significantly reduced by formulating the compound into liposomes.[5]

  • Myelosuppression: Notably, unlike many conventional chemotherapeutic agents, edelfosine does not appear to cause significant bone marrow toxicity in vivo.[1]

Toxicity Data for Edelfosine in Mice:

Administration RouteFormulationToxicity MetricValue (mg/kg)Reference
Intravenous (IV) Free DrugMTD (single dose)~25[4]
Intravenous (IV) Liposomal (ELL-12)MTD (single dose)~200[4]
Oral Free DrugLethal Dose4x therapeutic dose[21]

It is imperative to conduct dose-range-finding studies to determine the maximum tolerated dose (MTD) of your specific formulation of this compound in the chosen animal model before initiating efficacy studies.

Section 7: Applications in Other Disease Models

While the primary focus of research on this class of compounds has been cancer, their mechanism of action suggests potential applications in other diseases characterized by dysregulated cell signaling and membrane lipid composition.

  • Neurodegenerative Diseases: Alterations in ether lipid metabolism have been implicated in neurodegenerative disorders such as Alzheimer's disease and multiple sclerosis.[3][10][24][27][28][29] The ability of some ether lipids to cross the blood-brain barrier makes them interesting candidates for neurological research.[27][29]

  • Metabolic Disorders: Ether lipids play a role in adipocyte function and have been linked to obesity and insulin resistance.[9] Supplementation with alkylglycerols has been shown to have beneficial effects in animal models of metabolic disease.[9]

  • Immunomodulation: Natural alkylglycerols have been shown to stimulate the immune system and activate macrophages.[30] This suggests potential applications in infectious diseases and as vaccine adjuvants.

Researchers are encouraged to explore the utility of this compound in relevant animal models of these and other diseases.

References

  • Wu, Y., et al. (2025). Pharmacodynamics of Akt drugs revealed by a kinase-modulated bioluminescent indicator. Nat Chem Biol. [Link]

  • Singh, R., et al. (2019). Preparation of solid lipid nanoparticles through various methods using different precursors. Journal of Drug Delivery and Therapeutics, 9(2), 465-470. [Link]

  • Teigler, A., et al. (2019). From peroxisomal disorders to common neurodegenerative diseases – the role of ether phospholipids in the nervous system. Frontiers in Cell and Developmental Biology, 7, 199. [Link]

  • Wu, Y., et al. (2025). Pharmacodynamics of Akt drugs revealed by a kinase-modulated bioluminescent indicator. Nature Chemical Biology. [Link]

  • Garg, V., et al. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Applied Pharmaceutical Science, 10(6), 145-157. [Link]

  • Paltauf, F. (1971). Metabolism of the enantiomeric I-O-alkyl glycerol ethers in the rat intestinal mucosa in vivo; incorporation into I-O-alkyl and I-O-alk-I'-enyl glycerol lipids. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 239(1), 38-46. [Link]

  • Estella-Hermoso de Mendoza, A., et al. (2009). Antitumor Alkyl Ether Lipid Edelfosine: Tissue Distribution and Pharmacokinetic Behavior in Healthy and Tumor-Bearing Immunosuppressed Mice. Clinical Cancer Research, 15(3), 858-866. [Link]

  • Jové, M., et al. (2023). Ether Lipid-Mediated Antioxidant Defense in Alzheimer's Disease. Antioxidants, 12(2), 368. [Link]

  • Musculoskeletal Key. (2016). Alkylglycerols. [Link]

  • S, S., & S, S. (2014). Formulation of solid lipid nanoparticles and their applications. International Journal of Pharmaceutical Sciences and Research, 5(8), 3126. [Link]

  • Cellectar Biosciences. (2025). Abstract 4346: Improved pharmacokinetic properties of the purified S-enantiomer of the alkylphospholipid Edelfosine compared to the racemic mixture: Potential orally available novel anticancer agent active against pancreatic cancer. ResearchGate. [Link]

  • Lipotype. (n.d.). Lipid biomarkers for multiple sclerosis. Neuroinflammation and Lipidomics. [Link]

  • Khan, M. A., et al. (2020). 1-O-Alkylglycerol Accumulation Reveals Abnormal Ether Glycerolipid Metabolism in Sjögren-Larsson Syndrome. Metabolites, 10(8), 329. [Link]

  • Unknown. (n.d.). Basic Western Blot Protocol AKT Tumor. [Link]

  • Jové, M., et al. (2023). Ether Lipid-Mediated Antioxidant Defense in Alzheimer's Disease. Antioxidants, 12(2), 368. [Link]

  • Zaro, J. L., et al. (2014). Lipid nanoparticles protect from edelfosine toxicity in vivo. International Journal of Pharmaceutics, 475(1-2), 343-349. [Link]

  • Wikipedia. (n.d.). Edelfosine. [Link]

  • Pignatello, R., et al. (2024). Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. Pharmaceutics, 16(12), 1735. [Link]

  • Fontana, G., et al. (2003). Preparation and Characterization of Solid Lipid Nanoparticles Containing Cloricromene. Drug Delivery, 10(4), 225-231. [Link]

  • Estella-Hermoso de Mendoza, A., et al. (2009). Antitumor alkyl ether lipid edelfosine: tissue distribution and pharmacokinetic behavior in healthy and tumor-bearing immunosuppressed mice. Clinical Cancer Research, 15(3), 858-66. [Link]

  • Rehemtulla, A., et al. (n.d.). Imaging of pharmacodynamics of PI3K/AKT-kinase inhibitors in live animals. ResearchGate. [Link]

  • Unknown. (n.d.). Western blotting analysis of p-AKT and p-p53 protein levels in CAL-27 xenografts. ResearchGate. [Link]

  • Paul, S., et al. (n.d.). Characterisation of the alkylglycerol content of shark liver oil. ResearchGate. [Link]

  • Garmaroudi, F. S., et al. (2020). A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity. BMC Biology, 18(1), 54. [Link]

  • Jové, M., et al. (2023). Ether Lipid-Mediated Antioxidant Defense in Alzheimer's Disease. ResearchGate. [Link]

  • Kumar, R., et al. (2023). Self-Emulsifying Drug Delivery System (SEDDS). SciSpace. [Link]

  • Tsaur, I., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 13(21), 5539. [Link]

  • Nanobot. (n.d.). Liposomes: Protocol. [Link]

  • Teigler, A., et al. (2019). Ether Lipid Deficiency in Mice Produces a Complex Behavioral Phenotype Mimicking Aspects of Human Psychiatric Disorders. International Journal of Molecular Sciences, 20(16), 3929. [Link]

  • Iannitti, T., & Palmieri, B. (2010). Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil. Marine Drugs, 8(7), 2267-2273. [Link]

  • Unknown. (n.d.). FORMULATION AND DEVELOPMENT OF SELF EMULSIFYING DRUG DELIVERY SYSTEM FOR FEW DRUGS. CORE. [Link]

  • Unknown. (n.d.). Western blotting analysis of PI3K and Akt in PD- and CTX-treated cells. ResearchGate. [Link]

  • Kumar, S., & Singh, S. (2014). SELF-EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 524-533. [Link]

  • Tavano, L., & Muzzalupo, R. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 26(12), 3698. [Link]

  • Georgiev, D., et al. (2020). SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULATION AND CHARACTERIZATION. Journal of IMAB, 26(3), 3243-3251. [Link]

  • Gessner, T., et al. (2018). Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice. Analytical Chemistry, 90(21), 12895-12903. [Link]

  • Vlamos, P., et al. (2024). Recent Advances in Metabolomics and Lipidomics Studies in Human and Animal Models of Multiple Sclerosis. Metabolites, 14(10), 545. [Link]

  • Tillotson, J. (2016). METHODOLOGIES FOR DEVELOPING s-SEDDS. ONdrugDelivery, (69), 29-31. [Link]

  • de la Iglesia-Vicente, J., et al. (2022). In vivo biodistribution of edelfosine-loaded lipid nanoparticles radiolabeled with Technetium-99 m: Comparison of administration routes in mice. European Journal of Pharmaceutics and Biopharmaceutics, 175, 1-6. [Link]

  • Tutone, M., et al. (2021). Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation. Molecules, 26(2), 461. [Link]

  • Zeisig, R., et al. (1994). Stability of association of 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine with liposomes is composition dependent. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1195(2), 241-248. [Link]

  • Milas, M., et al. (2024). Metabolomics of Multiple Sclerosis Lesions Demonstrates Lipid Changes Linked to Alterations in Transcriptomics-Based Cellular Profiles. Neurology Neuroimmunology & Neuroinflammation, 11(3), e200213. [Link]

  • Unknown. (n.d.). Various pharmacokinetic parameters of different formulations. ResearchGate. [Link]

Sources

Advanced Engineering of Ether-Lipid Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ether Advantage

In the landscape of lipid-based drug delivery, ester-linked lipids (e.g., DOTAP, DSPC) have long been the industry standard due to biodegradability. However, their susceptibility to hydrolysis by endogenous phospholipases (specifically PLA2) and instability in the acidic tumor microenvironment often leads to premature payload release.

Ether lipids (alkyl-glycerols and plasmalogens) replace the


 ester bond with an ether linkage (

). This single atomic substitution confers two critical advantages for next-generation Lipid Nanoparticles (LNPs):
  • Metabolic Stability: Resistance to

    
     hydrolysis extends circulation half-life.
    
  • Enhanced Fusogenicity: Ether lipids, particularly plasmalogens, exhibit a higher propensity to form the inverted hexagonal phase (

    
    ), a non-lamellar structure essential for disrupting the endosomal membrane and releasing genetic cargo (mRNA/siRNA) into the cytosol.
    

This guide details the formulation of Ether-LNPs using microfluidics and validates their superiority through stability and fusogenicity profiling.

Mechanism of Action & Chemical Logic

The following diagram illustrates the structural difference between Ester and Ether lipids and how this translates to the "Endosomal Escape" mechanism.

EtherMechanism cluster_0 Lipid Chemistry cluster_1 Biological Barrier cluster_2 Outcome Ester Ester Lipid (e.g., DOTAP) Sn-1: C=O Bond PLA2 Phospholipase A2 (Serum/Cytosol) Ester->PLA2 High Susceptibility Ether Ether Lipid (e.g., DOTMA) Sn-1: C-O-C Bond Ether->PLA2 Resistant Endosome Endosome (Acidic pH 5.5) Ether->Endosome Membrane Fusion Degradation Hydrolysis & Premature Release PLA2->Degradation Cleaves Sn-2 Escape H-II Phase Transition (Cytosolic Release) Endosome->Escape Inverted Hexagonal Structure Formation

Figure 1: Mechanistic pathway comparing Ester vs. Ether lipid fate. Ether lipids resist enzymatic degradation and promote endosomal escape via fusogenic phase transition.

Protocol A: Microfluidic Synthesis of Ether-LNPs

Objective: Manufacture uniform mRNA-loaded LNPs using DOTMA (1,2-di-O-octadecenyl-3-trimethylammonium propane) as the primary cationic ether lipid.[1]

Materials
  • Cationic Ether Lipid: DOTMA (chloride salt).

  • Helper Lipid: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) – Crucial for fusogenicity.

  • Sterol: Cholesterol (Animal-free, HPLC grade).

  • PEG-Lipid: DMG-PEG 2000 (stabilizer).

  • Payload: Firefly Luciferase mRNA (capped and polyadenylated).

  • Buffers: 50mM Sodium Citrate (pH 4.0), PBS (pH 7.4).

  • Equipment: Microfluidic Mixing System (e.g., NanoAssemblr or similar impingement jet mixer).

Formulation Parameters (The "Recipes")
ComponentMolar Ratio (%)Function
DOTMA 50RNA Complexation & Stability
DOPE 10Endosomal Escape (Fusogenic)
Cholesterol 38.5Structural Rigidity
DMG-PEG 1.5Steric Shielding (prevents aggregation)

N/P Ratio: Target 6:1 (Nitrogen on Lipid : Phosphate on RNA).

Step-by-Step Workflow
  • Organic Phase Preparation:

    • Dissolve all lipids in 100% Ethanol to a total lipid concentration of 10 mM .

    • Critical: Ensure DOTMA is fully solubilized; mild heating (37°C) may be required.

  • Aqueous Phase Preparation:

    • Dilute mRNA in 50mM Sodium Citrate buffer (pH 4.0).

    • Concentration calculation: Based on N/P 6, the mRNA concentration typically lands around 0.15 - 0.2 mg/mL depending on the flow rate.

  • Microfluidic Mixing:

    • Flow Rate Ratio (FRR): Set to 3:1 (Aqueous : Ethanol).

    • Total Flow Rate (TFR): 12 mL/min (for staggered herringbone mixers).

    • Note: High TFR ensures turbulent mixing, creating smaller, more uniform particles (<100nm).

  • Downstream Processing:

    • Dilution: Immediately dilute the output 40x with PBS (pH 7.4) to quench ethanol and neutralize pH.

    • Dialysis: Dialyze against PBS (20kDa MWCO) for 12 hours at 4°C to remove residual ethanol.

    • Filtration: Sterile filter using a 0.2 µm PES membrane.

Protocol B: Stability Profiling (The "PLA2 Challenge")

Standard stability tests (time/temp) are insufficient for ether lipids. You must validate their enzymatic resistance.

Objective: Quantify resistance to Phospholipase A2 (PLA2) compared to ester-based DOTAP LNPs.

Methodology
  • Preparation: Prepare two LNP batches:

    • Batch A: DOTMA (Ether)

    • Batch B: DOTAP (Ester)

  • Incubation:

    • Mix LNPs with recombinant human PLA2 (10 units/mL) in Calcium-supplemented buffer (PLA2 is

      
       dependent).
      
    • Incubate at 37°C.

  • Readout (Dynamic Light Scattering - DLS):

    • Measure Particle Size (Z-average) and Polydispersity Index (PDI) at t=0, 1h, 4h, and 24h.

  • Readout (Free Fatty Acid Assay):

    • Use a colorimetric FFA quantification kit. PLA2 activity releases fatty acids from the sn-2 position.[2][3] While DOTMA lacks an sn-1 ester, PLA2 may still attempt to attack sn-2 if an ester bond exists there (depending on the specific ether lipid analog). Note: True dialkyl ethers (like DOTMA) have ether bonds at sn-1 and sn-2, rendering them immune to PLA2.

Expected Results:

MetricDOTAP (Ester)DOTMA (Ether)Interpretation
Size Increase (24h) > 200% (Aggregation)< 10%Ester hydrolysis destabilizes the bilayer.
PDI Change 0.1

0.4
Stable (0.1)Ether LNPs maintain structural integrity.

Protocol C: Fusogenicity Assay (Hemolysis)

Ether lipids facilitate membrane fusion.[4] This assay uses Red Blood Cells (RBCs) as a surrogate for the endosomal membrane.

Objective: Determine pH-dependent membrane disruption.

Methodology
  • RBC Isolation: Wash fresh human/rat blood 3x with PBS. Resuspend to 2% (v/v).

  • Buffer Prep: Prepare PBS adjusted to pH 7.4 (Physiological) and pH 5.5 (Endosomal).

  • Exposure:

    • Mix 100 µL LNPs (various concentrations) with 100 µL RBC suspension in both pH buffers.

    • Incubate 1 hour at 37°C.

  • Quantification:

    • Centrifuge (2000g, 5 min) to pellet intact cells.

    • Measure absorbance of supernatant at 540 nm (Hemoglobin release).

    • Positive Control: 1% Triton X-100 (100% Lysis).

Data Interpretation:

  • High Fusogenicity (Desired): Low lysis at pH 7.4 (<5%), High lysis at pH 5.5 (>60%).

  • Why? You want the LNP to be stable in blood (pH 7.4) but disruptive in the endosome (pH 5.5). Ether lipids combined with DOPE typically show a sharper pH response than pure ester formulations.

Experimental Workflow Visualization

Workflow cluster_inputs Phase Preparation Lipids Ether Lipids in EtOH (DOTMA/DOPE/Chol) Mixer Microfluidic Chip (Staggered Herringbone) TFR: 12mL/min | FRR: 3:1 Lipids->Mixer RNA mRNA in Citrate Buffer (pH 4.0) RNA->Mixer Dilution Dilution 40x (PBS pH 7.4) Mixer->Dilution Dialysis Dialysis / TFF (Remove EtOH) Dilution->Dialysis QC QC: Size (DLS) & Encapsulation Dialysis->QC Assays Validation: 1. PLA2 Resistance 2. Hemolysis (pH 5.5) QC->Assays

Figure 2: End-to-end workflow for Ether-LNP production and validation. Note the critical dilution step to stabilize the ether-lipid structure immediately after mixing.

References

  • Felgner, P. L., et al. (1987). "Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure." Proceedings of the National Academy of Sciences, 84(21), 7413–7417. (The foundational paper on DOTMA).

  • Kulkarni, J. A., et al. (2018). "On the Formation and Morphology of Lipid Nanoparticles Containing Ionizable Cationic Lipids and siRNA." ACS Nano, 12(5), 4787–4795. (Mechanisms of microfluidic mixing).

  • Dean, J. M., & Lodhi, I. J. (2018). "Structural and functional roles of ether lipids." Protein & Cell, 9(2), 196–206. (Review of ether lipid biology and stability).

  • Hou, X., et al. (2021). "Lipid nanoparticles for mRNA delivery." Nature Reviews Materials, 6, 1078–1094. (Modern LNP formulation strategies).

  • Li, B., et al. (2022). "Ether phospholipids are required for mitochondrial reactive oxygen species homeostasis." Nature Communications. (Demonstrates the antioxidant capacity of ether lipids).

Sources

Troubleshooting & Optimization

improving solubility of 3-O-Octadecyl-2-O-methyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-O-Octadecyl-2-O-methyl-sn-glycerol (OMG / Ether Lipid Analogue)

Welcome to the Advanced Lipid Application Support Center. This guide addresses the specific physicochemical challenges of solubilizing This compound . Unlike standard phospholipids, this neutral ether lipid lacks a charged headgroup, making it exceptionally hydrophobic and prone to precipitation in aqueous media.

Part 1: Physicochemical Profile & Solubility Limits[1]

Before attempting formulation, review the solubility thresholds below. A common error is assuming DMSO is the universal solvent for this lipid; it is not.

Chemical Identity:

  • Common Name: 1-O-Octadecyl-2-O-methyl-sn-glycerol (Stereoisomer often used interchangeably in non-chiral contexts).[1][2]

  • Class: Neutral Ether Lipid / Alkylglycerol.[1]

  • Molecular Weight: ~358.6 g/mol .[1][3][4]

  • Hydrophobicity: High (LogP > 7).[1]

Solubility Data Table

Solvent SystemSolubility Limit (Approx.)Application Notes
Water / PBS < 0.01 mg/mLInsoluble. Will form a film or precipitate immediately.[1][2]
Ethanol (100%) ~5 mg/mLRecommended for stock solutions.[1] Warm to 37°C to aid dissolution.[1][5][6]
DMSO ~0.16 mg/mL CRITICAL WARNING: Poor solubility.[1] Do not use as primary stock solvent.[1]
DMF ~16 mg/mLHigh solubility, but toxic to cells (>0.1% v/v). Use only if ethanol fails.[1]
Chloroform > 20 mg/mLIdeal for thin-film generation (liposomes), not for cell delivery.[1][2]

Technical Insight: The methoxy group at the sn-2 position reduces the polarity of the glycerol backbone compared to natural monoacylglycerols, making this molecule behave more like a wax or fatty alcohol than a standard lipid.

Part 2: Decision Matrix (Experimental Workflow)

Use this decision tree to select the correct solubilization strategy based on your experimental endpoint.

SolubilityStrategy Start Experimental Goal CellCulture Cell Culture (In Vitro) Start->CellCulture AnimalStudy Animal Study (In Vivo) Start->AnimalStudy BiochemAssay Enzymatic/Binding Assay Start->BiochemAssay BSA BSA Complexation (Physiological Mimic) CellCulture->BSA High Conc. (>10 µM) EthanolSpike Direct Ethanol Spike (<0.1% Final Vol) CellCulture->EthanolSpike Low Conc. (<5 µM) Liposome Liposomal Formulation (Thin Film Hydration) AnimalStudy->Liposome Systemic Delivery Detergent Mixed Micelles (Triton X-100 / Tween) BiochemAssay->Detergent Non-Cellular

Figure 1: Strategic decision tree for selecting the solubilization method based on downstream applications.

Part 3: Troubleshooting Guides & FAQs
Q1: "I tried dissolving it in DMSO and adding it to my media, but it precipitated instantly. Why?"

Diagnosis: You exceeded the Critical Aggregation Concentration (CAC) . Explanation: This lipid has extremely low solubility in DMSO (~0.16 mg/mL).[1] When you spike a DMSO stock into water, the solvent exchange is too rapid. The hydrophobic tails of the lipid aggregate faster than they can disperse, forming visible crystals or an invisible film on the plasticware. Solution: Switch to the BSA-Chaperone Method (Protocol A below).[1] Albumin (BSA) possesses hydrophobic binding pockets that "shield" the lipid tail from water, mimicking how lipids are transported in blood.

Q2: "Can I just use Ethanol?"

Answer: Only for very low concentrations.[1] Constraint: You can dissolve the lipid in 100% Ethanol at 5 mg/mL. However, cells usually tolerate only 0.1% - 0.5% ethanol.[1][2]

  • Calculation: If you add 1 µL of stock to 1 mL media (0.1%), the max lipid concentration you can achieve is ~5 µg/mL (~14 µM). If you need higher dosing, ethanol alone will fail.

Q3: "I need to inject this into mice. What is the formulation?"

Answer: Do not use DMSO/Ethanol for IV injection; it causes phlebitis and precipitation in the blood. Solution: Encapsulate the lipid into Liposomes (Protocol B). This ether lipid inserts stably into the bilayer of PC (Phosphatidylcholine) liposomes.

Part 4: Detailed Protocols
Protocol A: The BSA-Chaperone Method (For Cell Culture)

Best for: Delivering high concentrations (up to 200 µM) to cells without toxicity.[1][2]

Reagents:

  • This compound (Solid).[1][2]

  • Fatty Acid-Free BSA (Bovine Serum Albumin).[1][2][5][6]

  • 100% Ethanol.[1][6]

  • PBS (Phosphate Buffered Saline) or Serum-Free Media.[1][2]

Step-by-Step Workflow:

  • Prepare Lipid Stock: Dissolve the lipid in 100% Ethanol to a concentration of 5 mM (approx. 1.8 mg/mL).[1] Vortex and warm to 37°C if necessary.

  • Prepare BSA Vehicle: Dissolve Fatty Acid-Free BSA in PBS/Media to create a 10% (w/v) solution.[1] Filter sterilize (0.22 µm).

  • Conjugation (The Critical Step):

    • Pre-warm the BSA solution to 37°C .

    • Slowly add the ethanolic lipid stock to the stirring BSA solution.

    • Ratio: Aim for a final molar ratio of roughly 2:1 to 4:1 (Lipid:BSA).

    • Example: Add 20 µL of 5 mM Lipid Stock to 980 µL of 10% BSA.

  • Incubation: Incubate at 37°C with gentle shaking for 30–60 minutes. The solution should remain clear.

  • Usage: Dilute this "10x or 100x conjugated stock" directly into your cell culture wells.

BSA_Protocol Lipid Lipid in Ethanol (5 mM) Mix Dropwise Addition (Vortexing) Lipid->Mix BSA 10% BSA Solution (Pre-warmed 37°C) BSA->Mix Incubate Incubate 30 min 37°C Mix->Incubate Final Stable Complex (Ready for Media) Incubate->Final

Figure 2: Workflow for conjugating ether lipids to BSA to prevent precipitation.[1][2]

Protocol B: Thin-Film Hydration (For Liposomes/Nanoparticles)

Best for: In vivo studies or high-concentration stock storage.[1][2]

  • Dissolution: Dissolve the ether lipid (along with carrier lipids like DOPC or DPPC if desired) in Chloroform or Methanol:Chloroform (1:2) in a round-bottom flask.[1]

  • Evaporation: Use a rotary evaporator or a stream of Nitrogen gas to remove the solvent.[7][8]

    • Result: A thin, dry lipid film coats the glass.

  • Desiccation: Place the flask under vacuum for 4–12 hours to remove trace solvents.

  • Hydration: Add warm PBS (above the transition temperature of the carrier lipid) to the flask.

  • Agitation: Vortex vigorously or sonicate.[1] The film will peel off and form Multilamellar Vesicles (MLVs).[7]

  • Sizing (Optional): Extrude through a 100 nm polycarbonate filter to create uniform Small Unilamellar Vesicles (SUVs).

Part 5: References & Authority[9]
  • Cayman Chemical. 1-O-Octadecyl-2-O-methyl-sn-glycerol Product Information. (Confirms solubility: DMSO 0.16 mg/ml, Ethanol 5 mg/ml).

  • PubChem. 1-O-Octadecyl-sn-glycerol Compound Summary. (Physicochemical properties of the class).

  • Perkins, W.R., et al. "Stability of association of 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine with liposomes is composition dependent."[1][2][9] Biochimica et Biophysica Acta (BBA).[1] (Demonstrates ether lipid incorporation into liposomes).

  • Protocol Source. "Preparation of BSA complexed free fatty acids for in vitro studies." Protocols.io.[1][10] (Standard methodology for hydrophobic lipid-BSA conjugation).

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling ether lipids.

Sources

preventing degradation of ether lipids in storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with ether lipids (plasmalogens and alkyl-glycerols). It is designed to troubleshoot the specific chemical instabilities inherent to the vinyl-ether bond.

Status: Active | Tier: Level 3 (Senior Application Support) Mission: Prevent data loss caused by the silent degradation of vinyl-ether bonds during storage.[1]

Introduction: The "Sacrificial" Molecule

Welcome. If you are working with plasmalogens (1-O-alkenyl-2-acyl-sn-glycerophospholipids), you are handling a molecule designed by evolution to be destroyed. In biology, the vinyl-ether bond at the sn-1 position acts as a "sacrificial antioxidant," scavenging reactive oxygen species (ROS) to protect polyunsaturated fatty acids (PUFAs).[1]

The Problem: In your freezer, this biological feature becomes a storage bug. Without rigorous intervention, plasmalogens will undergo acid-catalyzed hydrolysis or oxidation long before you run your experiment.[1]

Module 1: The Chemistry of Instability (The "Why")

To prevent degradation, you must understand the enemy.[1] Unlike standard ester-linked lipids (e.g., DPPC), ether lipids—specifically plasmalogens—possess a vinyl ether bond (


).[1][2][3][4]

Mechanism of Failure:

  • Acid Hydrolysis: The vinyl ether bond is acid-labile. Even trace acidity (pH < 5) initiates protonation of the

    
    -carbon, leading to rapid cleavage.[1]
    
  • Oxidative Attack: The double bond is electron-rich, making it a magnet for singlet oxygen and peroxyl radicals.[1]

Visualizing the Degradation Cascade The following diagram illustrates the two primary failure modes you must prevent.

EtherLipidDegradation Plasmalogen Intact Plasmalogen (Vinyl Ether Bond) Intermediate Hemiacetal Intermediate Plasmalogen->Intermediate Protonation (Acid Attack) OxProducts Oxidized Lipid (Peroxides) Plasmalogen->OxProducts Radical Attack Acid Acidic Proton (H+) (e.g., from old Chloroform) Acid->Intermediate ROS Reactive Oxygen (ROS) (e.g., Air exposure) ROS->OxProducts Lysolipid Lysolipid (Detergent-like) Intermediate->Lysolipid Hydrolysis (+H2O) Aldehyde Fatty Aldehyde (Reactive) Intermediate->Aldehyde Cleavage

Caption: Figure 1. The dual vulnerability of the vinyl-ether bond. Note that acid hydrolysis yields a lysolipid (which acts as a detergent) and a fatty aldehyde.

Module 2: Storage & Handling Protocols (The "How")

This section addresses the practical steps required to maintain integrity.

Protocol 1: The Solvent System

Q: Can I store my ether lipids in standard chloroform? A: NO. This is the most common cause of failure.

  • The Risk: Chloroform naturally decomposes to phosgene and hydrochloric acid (HCl) over time, especially when exposed to light.[1] This trace HCl is sufficient to cleave the vinyl-ether bond.

  • The Solution:

    • Use Stabilized Chloroform (containing ethanol or amylenes) only if fresh.[1]

    • Best Practice: Store in Chloroform:Methanol (2:1) . The methanol acts as a proton scavenger and buffer, preventing the acidic micro-environment that cleaves the ether bond.[1]

    • Add Antioxidants: For long-term storage (>1 month), add 0.01% BHT (Butylated hydroxytoluene).[1]

Protocol 2: The Vessel & Atmosphere

Q: Why did my lipid film turn yellow in the plastic tube? A: Plasticizers and Oxygen.

  • Rule 1: No Plastic. Never store organic lipid solutions in polystyrene or polypropylene.[1][5][6][7] These plastics leach contaminants (plasticizers) and are permeable to oxygen.[1] Use Borosilicate Glass with Teflon-lined caps .

  • Rule 2: Argon Overlay. Nitrogen is lighter than air and easily diffuses away.[1] Argon is heavier than air; it forms a "blanket" over your lipid solution, physically displacing oxygen.[1]

Summary of Storage Conditions
StateStability RiskRecommended ConditionShelf Life
Powder High (Hygroscopic)DO NOT STORE. Hydration leads to hydrolysis.< 1 Week
Organic Soln. ModerateChloroform:MeOH (2:1), -20°C, Argon, Glass.[1]6-12 Months
Aqueous (LNP) High (Aggregation)pH 7.4 Buffer, 4°C. Do not freeze (unless cryoprotected).[1]< 2 Weeks
Module 3: Troubleshooting Common Failures (The "Fix")

Scenario A: "My mass spec shows a signal for the lysolipid, but the parent mass is gone."

  • Diagnosis: Acid Hydrolysis. [1][8][9][10]

  • Root Cause: You likely used old chloroform or exposed the sample to an acidic buffer (pH < 5) during extraction.[1]

  • Verification: Check the pH of your aqueous phase. If you performed a Bligh-Dyer extraction, ensure the aqueous layer was neutral.[1]

  • Recovery: Impossible. The bond is cleaved. You must re-synthesize or re-purchase.[1]

Scenario B: "The lipid smells 'waxy' or 'rancid' and has yellowed."

  • Diagnosis: Oxidation. [1][11][12]

  • Root Cause: Air exposure.[1] The vinyl ether bond oxidized into aldehydes.[1][9]

  • Verification: Perform a TLC (Thin Layer Chromatography).[1] Oxidized lipids streak near the solvent front or stay at the origin depending on the breakdown product.[1]

  • Prevention: Use the "Argon Blanket" technique immediately upon opening the vial.

Scenario C: "I made LNPs, but they precipitated after 2 days."

  • Diagnosis: Physical Instability (Ostwald Ripening). [1]

  • Root Cause: Ether lipids often have different packing parameters than ester lipids. If the PEG-lipid ratio is too low, the particles will aggregate.[1]

  • Fix: Increase the PEG-lipid molar ratio (e.g., from 1.5% to 3%) to provide better steric stabilization.

Module 4: Quality Control (The "Validation")

Do not assume your lipids are pure just because they were stored in the freezer.[1] Use this workflow to validate purity before starting critical experiments.

The "Quick-Check" TLC Protocol
  • Stationary Phase: Silica Gel 60 Plates.[1]

  • Mobile Phase: Chloroform : Methanol : Water (65 : 25 : 4 v/v/v).[1]

  • Visualization:

    • Iodine Vapor: Stains all unsaturated lipids (General check).[1]

    • 2,4-Dinitrophenylhydrazine (DNPH): Specific for Aldehydes .[1]

      • Result: If you see yellow/orange spots with DNPH, your plasmalogen has hydrolyzed/oxidized into fatty aldehydes.[1] Discard the sample.

Decision Logic for Storage

StorageLogic Start New Lipid Received TypeCheck Is it a Plasmalogen (Vinyl Ether)? Start->TypeCheck Powder Is it Powder? TypeCheck->Powder Yes Dissolve IMMEDIATELY Dissolve in CHCl3:MeOH (2:1) Powder->Dissolve Yes (High Risk) Storage Store at -20°C Glass Vial + Argon Powder->Storage No (Already in Soln) Dissolve->Storage Use Ready for Experiment? Storage->Use Evap Evaporate Solvent (N2 stream) Use->Evap Yes Hydrate Hydrate (Buffer pH 7.4) Evap->Hydrate

Caption: Figure 2. Critical decision tree for receiving and processing ether lipids. Note the urgency of dissolving powders.

References
  • Avanti Polar Lipids. Storage and Handling of Lipids. Retrieved from [Link]

  • Nagan, N., & Zoeller, R. A. (2001). Plasmalogens: biosynthesis and functions.[1] Progress in Lipid Research, 40(3), 199-229.[1] (Discusses the vinyl ether bond sensitivity).

  • Magnusson, C. D., & Haraldsson, G. G. (2011). Ether lipids.[1] Chemical Reviews, 111(10), 6251-6300.[1] (Detailed chemistry of the ether linkage).

  • Gorgas, K., Teigler, A., & Just, W. W. (2006). The ether lipid-deficient mouse: Tracking down plasmalogen functions.[1] Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1763(12), 1511-1526.[1]

Sources

Technical Support Center: Synthesis of 3-O-Octadecyl-2-O-methyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-O-Octadecyl-2-O-methyl-sn-glycerol. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex ether lipids. This molecule is a crucial intermediate in the synthesis of various bioactive compounds, including phospholipid drug analogues like Edelfosine.[1] Its synthesis, while conceptually straightforward, presents several challenges related to regioselectivity and purification that can significantly impact yield and purity.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this multi-step synthesis.

Section 1: Overview of the Synthetic Pathway

A common and reliable strategy for synthesizing this compound begins with a chiral building block, such as (R)- or (S)-solketal, to establish the stereochemistry at the sn-2 position. The pathway involves sequential protection and deprotection steps to achieve the desired regioselective alkylation and methylation.

G cluster_0 Core Synthesis Workflow A Start: (S)-Solketal B Step 1: Williamson Ether Synthesis (Octadecylation at sn-3) A->B Octadecyl bromide, NaH, THF C Intermediate 1: 3-O-Octadecyl-1,2-isopropylidene-sn-glycerol B->C D Step 2: Acetal Deprotection (Acidic Hydrolysis) C->D aq. HCl or acidic resin E Intermediate 2: 3-O-Octadecyl-sn-glycerol D->E F Step 3: Selective Protection (Tritylation of sn-1) E->F Trityl chloride, Pyridine G Intermediate 3: 1-O-Trityl-3-O-octadecyl-sn-glycerol F->G H Step 4: Methylation (at sn-2) G->H NaH, MeI, DMF I Intermediate 4: 1-O-Trityl-2-O-methyl-3-O-octadecyl-sn-glycerol H->I J Step 5: Final Deprotection (Detritylation) I->J Mild acid (e.g., TFA) K Final Product: This compound J->K

Caption: General synthetic workflow for this compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Problem Area 1: Low Yield in Initial Octadecylation (Step 1)

Question: My initial Williamson ether synthesis to attach the C18 chain to (S)-solketal is inefficient, with significant starting material remaining and some dark coloration of the reaction mixture. What are the likely causes and solutions?

Answer: This is a classic Williamson ether synthesis, which is an SN2 reaction.[2][3] Low yields are typically due to suboptimal reaction conditions or competing side reactions.

Causality and Solutions:

  • Inefficient Deprotonation: The reaction requires the formation of a sodium alkoxide from the primary alcohol of solketal.

    • Insight: Sodium hydride (NaH) is the preferred base as it is non-nucleophilic and the reaction is driven to completion by the evolution of hydrogen gas. Ensure your NaH is fresh (a fine, gray powder). Old, white, or clumpy NaH has been oxidized and is less reactive.

    • Protocol: Use 1.1-1.2 equivalents of NaH (60% dispersion in mineral oil). Add the solketal solution dropwise to a suspension of NaH in anhydrous THF at 0 °C to control the initial effervescence. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete alkoxide formation before adding the alkylating agent.

  • Poor Leaving Group or Alkylating Agent Quality: The rate of the SN2 reaction is highly dependent on the leaving group (I > Br > OTs > Cl).

    • Insight: Octadecyl bromide is common, but octadecyl iodide or tosylate will react faster. Ensure your alkylating agent is pure; aged alkyl halides can contain elimination byproducts.

  • Competing Elimination (E2) Reaction: The alkoxide is a strong base and can promote the E2 elimination of the octadecyl halide to form 1-octadecene, especially at higher temperatures.[2][4]

    • Insight: While the octadecyl group is a primary halide, which favors SN2, high temperatures can increase the rate of elimination.

    • Protocol: After alkoxide formation, add the octadecyl bromide and let the reaction stir at room temperature. If the reaction is sluggish, gently heat to 40-50 °C. Avoid aggressive heating. Monitor progress by Thin-Layer Chromatography (TLC).

  • Solvent Issues: The solvent must be aprotic and polar enough to solubilize the alkoxide.

    • Insight: Tetrahydrofuran (THF) and Dimethylformamide (DMF) are excellent choices. Ensure they are anhydrous. Water will quench the NaH and the alkoxide, halting the reaction.

ParameterRecommendationRationale
Base Sodium Hydride (NaH), 60% dispersionIrreversible, non-nucleophilic deprotonation.
Solvent Anhydrous THF or DMFAprotic polar solvent stabilizes the alkoxide.
Alkylating Agent Octadecyl bromide or iodideGood leaving group for SN2 reaction.
Temperature 0 °C for deprotonation, then RT to 50 °CBalances reaction rate while minimizing E2 elimination.
Monitoring TLC (e.g., Hexane:Ethyl Acetate 8:2)Visualize consumption of solketal (polar) to form the less polar ether product.
Problem Area 2: Poor Regioselectivity During Methylation (Step 4)

Question: After forming 3-O-Octadecyl-sn-glycerol (Intermediate 2), my methylation step with methyl iodide results in a mixture of products, including the 1,2-di-O-methyl and the desired 2-O-methyl compound. How can I achieve selective methylation at the sn-2 position?

Answer: This is the most critical challenge in the synthesis. The hydroxyl groups at the sn-1 (primary) and sn-2 (secondary) positions have similar reactivity, with the primary sn-1 hydroxyl often being more reactive due to less steric hindrance. Direct methylation is unselective. The solution requires a protection-methylation-deprotection strategy.

Causality and Solutions:

  • Lack of Regiocontrol: Without a protecting group, the strong base (NaH) will deprotonate both hydroxyls, leading to methylation at both positions.

    • Insight: You must exploit the differential reactivity of the primary (sn-1) and secondary (sn-2) alcohols. The primary sn-1 hydroxyl can be selectively protected with a bulky protecting group.

    • Protocol: Use Trityl chloride (TrCl). It reacts preferentially with the less sterically hindered primary alcohol. The reaction is typically run in pyridine, which acts as both a solvent and a base to neutralize the HCl byproduct.

  • Inefficient Methylation: Once the sn-1 position is protected, the remaining sn-2 hydroxyl can be methylated.

    • Insight: This is another Williamson ether synthesis. Use NaH to deprotonate the secondary alcohol, followed by the addition of methyl iodide. Anhydrous DMF is an excellent solvent for this step.

  • Difficult Deprotection: The protecting group must be removed under conditions that do not cleave the newly formed ether linkages.

    • Insight: The trityl group is ideal because it is acid-labile. It can be removed with very mild acidic conditions, such as a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), which will not affect the alkyl or methyl ethers.

G cluster_1 Regioselective Methylation Workflow E Input: 3-O-Octadecyl-sn-glycerol F Protect sn-1 Hydroxyl E->F Trityl Chloride, Pyridine G Protected Intermediate F->G Isolate & Purify H Methylate sn-2 Hydroxyl G->H NaH, MeI, DMF I Fully Protected Intermediate H->I Isolate & Purify J Deprotect sn-1 Hydroxyl I->J TFA / DCM K Output: Desired 2-O-Methyl Product J->K

Caption: Workflow for achieving selective sn-2 methylation.

Problem Area 3: Purification and Characterization

Question: I'm struggling to get a pure final product. My column chromatography fractions are mixed, and my NMR spectrum is difficult to interpret. What can I do?

Answer: Purification of long-chain lipids can be challenging due to their similar polarities and waxy nature. Careful technique and proper analytical characterization are essential.

Causality and Solutions:

  • Poor Chromatographic Separation:

    • Insight: Standard silica gel chromatography is the method of choice. The key is optimizing the mobile phase. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or heptane) is usually effective. For separating diol intermediates, using silica gel impregnated with boric acid can improve resolution by reversibly forming boronate esters with cis-diols.[5]

    • Protocol:

      • TLC Optimization: Before running a column, test various solvent systems with TLC. A good system will give your desired product an Rf value of ~0.3-0.4. A mixture of n-hexane and ethyl acetate is a common starting point.[6]

      • Column Loading: Always load your sample onto the column in a minimal amount of solvent or pre-adsorbed onto a small amount of silica gel ("dry loading"). This ensures a tight starting band and better separation.

  • Ambiguous NMR Spectra:

    • Insight: The long octadecyl chain produces large, overlapping signals in the 1.2-1.3 ppm region of the ¹H NMR spectrum, which can obscure other peaks. The key is to focus on the diagnostic signals from the glycerol backbone and the methyl ether.

    • Protocol:

      • Ensure your sample is completely dry and free of residual solvent. Use a deuterated solvent like CDCl₃.

      • Look for the key signals listed in the table below. A ¹³C NMR spectrum is often more informative for confirming the structure, as each carbon will give a distinct signal.[7][8]

Assignment Expected ¹H NMR Shift (CDCl₃, ppm) Expected ¹³C NMR Shift (CDCl₃, ppm)
-O-CH₃ (at sn-2)~3.4 s~58-59
Glycerol Backbone CH/CH₂ 3.5 - 3.8 m~70-80 (multiple signals)
-O-CH₂-(CH₂)₁₆CH₃ ~3.5 t~72
-(CH₂)₁₅CH₃ ~0.88 t~14

Note: Exact shifts can vary based on solvent and concentration.[9]

Section 3: Frequently Asked Questions (FAQs)
  • Q: What is the best starting material to ensure the correct stereochemistry?

    • A: You must start with a chiral precursor. Commercially available (R)- or (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (R)- or (S)-solketal, is the most common and cost-effective choice.[10] The final product's stereochemistry will be determined by your choice of starting enantiomer.

  • Q: How can I effectively monitor the deprotection of the trityl group (Step 5)?

    • A: TLC is the best method. The tritylated intermediate is very non-polar and will have a high Rf value in a Hexane/Ethyl Acetate system. The final product, with its free hydroxyl group, is significantly more polar and will have a much lower Rf. The reaction is complete when the high-Rf spot corresponding to the tritylated compound has completely disappeared.

  • Q: Are there any alternative, more direct routes for this synthesis?

    • A: Some methods report the direct, selective alkylation of glycerol, but these often result in lower yields and complex mixtures of isomers.[11] Other routes might involve opening a chiral glycidol derivative with sodium octadecanoxide, but this can also lead to regioselectivity issues.[12] For achieving high purity and unambiguous stereochemistry, the protection-based strategy outlined here is the most reliable.

Section 4: Key Experimental Protocol: Regioselective Methylation

This protocol covers the critical sequence from 3-O-Octadecyl-sn-glycerol to the final product.

Step 3: Selective Protection of the sn-1 Hydroxyl

  • Dissolve 3-O-Octadecyl-sn-glycerol (1.0 eq) in anhydrous pyridine under an inert atmosphere (N₂ or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add Trityl chloride (1.05 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (Hexane:EtOAc 7:3) until the starting diol is consumed.

  • Quench the reaction by slowly adding cold water. Extract the product with ethyl acetate or DCM.

  • Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexane/Ethyl Acetate) to yield 1-O-Trityl-3-O-octadecyl-sn-glycerol.

Step 4: Methylation of the sn-2 Hydroxyl

  • Dissolve the purified tritylated intermediate (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C and add NaH (60% dispersion, 1.2 eq) portion-wise.

  • Stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of starting material.

  • Carefully quench the reaction by the slow, dropwise addition of methanol, followed by water.

  • Extract the product with diethyl ether or ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • The crude product is often clean enough for the next step, but can be purified by chromatography if necessary.

Step 5: Deprotection of the sn-1 Hydroxyl

  • Dissolve the crude product from Step 4 in Dichloromethane (DCM).

  • Add a solution of 2-5% Trifluoroacetic acid (TFA) in DCM dropwise at room temperature.

  • Stir and monitor the reaction closely by TLC (Hexane:EtOAc 7:3). The reaction is typically complete in 15-30 minutes.

  • Once the starting material is consumed, quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by flash column chromatography to yield this compound as a pure compound.

Section 5: References
  • Synthesis of ether lipids: natural compounds and analogues - PMC. (2023). National Center for Biotechnology Information.

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia.

  • Synthesis and Beneficials Effects of Glycerol Derivatives. (2024). Preprints.org.

  • Characterization and synthesis of mono- and diphytanyl ethers of glycerol. (1968). Journal of Lipid Research.

  • Process for the preparation of 1-alkyl glycerol ethers. (n.d.). Google Patents.

  • TLC of core ether lipids using a simple development system (rehexane/ethyl acetate, 7. (n.d.). ResearchGate.

  • Williamson Ether Synthesis. (2022). ChemTalk.

  • Selective alkylation of glycerol: direct synthesis of 2-O-benzylglycerol and 2-O-methylglycerol. (1981). Semantic Scholar.

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

  • Selective oxidation of alkyl and aryl glyceryl monoethers catalysed by an engineered and immobilised glycerol dehydrogenase. (2020). Chemical Science (RSC Publishing).

  • Concentration-dependence of specific rotation of optically active glycerol analogues and structurally related compounds. (2024). ScienceDirect.

  • NMR spectra of glycerol: (a) 76.77-MHz deuterium spectrum of glycerol... (n.d.). ResearchGate.

  • Structural characterization by Nuclear Magnetic Resonance of ozonized triolein. (n.d.). Semantic Scholar.

Sources

Technical Support Center: Ether Lipid Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ether lipid analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying ether lipids using mass spectrometry. Here, we move beyond simple protocols to explain the fundamental principles and causal relationships that underpin successful and reproducible quantification. Our goal is to empower you with the expertise to not only troubleshoot common issues but also to design robust and self-validating analytical methods.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common conceptual and practical questions encountered during ether lipid analysis.

Q1: What makes ether lipids, particularly plasmalogens, so challenging to quantify with mass spectrometry?

Ether lipids present a unique set of analytical hurdles primarily due to their structural characteristics. The main challenges include:

  • Isobaric & Isomeric Overlap: The most significant challenge is distinguishing between 1-O-alk-1'-enyl (plasmenyl, or plasmalogen) and 1-O-alkyl (plasmanyl) ether lipids. These are isomers, meaning they have the exact same mass and elemental composition, making them indistinguishable by even the highest resolution mass spectrometers based on mass alone.[1][2][3] Furthermore, they can be isobaric with other lipid species (e.g., a plasmenyl lipid and a diacyl lipid with different chain compositions), which complicates identification in complex mixtures.[3]

  • Chemical Instability: The vinyl-ether bond at the sn-1 position of plasmalogens is highly susceptible to cleavage under acidic conditions.[4] This lability can lead to significant analyte loss during sample extraction and preparation if not carefully controlled, resulting in underestimation.[5]

  • Fragmentation Behavior: In tandem mass spectrometry (MS/MS), the ether linkage at the sn-1 position is exceptionally resistant to fragmentation compared to the more easily cleaved ester linkage found in diacyl lipids.[6] This makes it difficult to obtain structurally informative fragment ions from the sn-1 chain, which is crucial for complete molecular identification.[7]

  • Limited Commercial Standards: The range of commercially available internal standards for ether lipids is limited, especially for plasmanyl (1-O-alkyl) species.[1][6] This scarcity complicates the development of robust quantification methods and the validation of lipid annotations.

Q2: Why can't I differentiate plasmenyl (P-type) and plasmanyl (O-type) isomers using my high-resolution mass spectrometer?

High-resolution mass spectrometry (HRMS) excels at differentiating isobaric species—molecules that have the same nominal mass but different elemental compositions and therefore slightly different exact masses. For example, HRMS can distinguish PE(P-36:2) from PE(35:3).[2]

However, plasmenyl and plasmanyl lipids, such as PE(P-18:0/20:4) and PE(O-18:1/20:4), are isomers . They share the exact same elemental formula and, consequently, the identical exact mass.[1][3] No amount of mass resolution can separate two ions with the same mass-to-charge ratio. Therefore, their differentiation relies on other analytical properties, primarily chromatographic separation or specialized fragmentation techniques.[2]

Q3: What is ion suppression and how does it specifically impact ether lipid quantification?

Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds in the sample matrix.[8][9] This occurs because co-eluting species compete with the analyte for ionization, leading to a decreased signal and, consequently, inaccurate (underestimated) quantification.[9]

Ether lipids are particularly vulnerable to ion suppression for two main reasons:

  • Low Abundance: Many ether lipid species are less abundant than common diacyl phospholipids like phosphatidylcholine (PC). When a low-abundance ether lipid co-elutes with a high-abundance PC, its signal can be significantly suppressed.[10]

  • Matrix Complexity: Biological samples like plasma or tissue extracts are rich in phospholipids, which are a major cause of ion suppression.[9] Contaminants from sample preparation, such as polymers from vial caps, can also cause significant suppression.[11][12]

Effective chromatographic separation is the primary strategy to mitigate ion suppression, ensuring that analytes of interest elute at a different time from the bulk of interfering matrix components.[10]

Q4: How should I select an appropriate internal standard (IS) for ether lipid analysis?

The choice of internal standard is critical for accurate quantification. An ideal IS should mimic the chemical and physical behavior of the analyte as closely as possible.[13] For ether lipids, the gold standard is a stable isotope-labeled (e.g., ¹³C or ²H) version of the analyte itself.[14]

Key Selection Criteria:

  • Structural Similarity: The IS should belong to the same lipid class (e.g., use a PE-plasmalogen IS for quantifying PE-plasmalogens). This ensures similar extraction efficiency and ionization response.[14]

  • Non-Endogenous: The standard should not be naturally present in the sample. Odd-chain fatty acid-containing lipids are a common alternative when isotopic standards are unavailable.[13]

  • Co-elution: The IS should elute very close to or simultaneously with the analyte to ensure it experiences the same matrix effects.[13]

  • Early Addition: The IS must be added at the very beginning of the sample preparation workflow, before any extraction steps, to account for analyte loss during the entire process.[13][15]

Given the diversity of ether lipids, using at least one IS per lipid class (e.g., PE(P), PE(O), PC(P), PC(O)) is highly recommended for accurate quantification.[16]

Q5: What are the advantages and disadvantages of using positive versus negative ionization mode for ether lipid analysis?

The choice of ionization mode significantly affects sensitivity and the type of structural information obtained. There is no single "best" mode; the optimal choice depends on the specific ether lipid class and the analytical goal.

Ionization ModeAdvantagesDisadvantagesBest For
Positive ESI (+ESI) - Generally provides higher sensitivity for choline-containing lipids (PC).- Can yield unique fragments for certain plasmalogens, aiding in identification.[2]- Fragmentation can be less informative for the sn-1 and sn-2 chains compared to negative mode.[6]Choline plasmalogens (PlsCho) and targeted assays exploiting specific fragments.
Negative ESI (-ESI) - Produces highly informative fragments corresponding to the neutral loss of the sn-2 acyl chain and the sn-2 residue itself.[1][6]- Often provides better selectivity and accuracy for ethanolamine-containing lipids (PE).[17]- May have lower sensitivity for PC lipids compared to positive mode.[7]- Does not, by itself, produce fragments that can distinguish plasmenyl and plasmanyl isomers.[4]Ethanolamine plasmalogens (PlsEtn) and detailed structural characterization of fatty acyl chains.

Many comprehensive lipidomics studies employ both positive and negative mode analysis to achieve the broadest coverage of the lipidome.[17]

PART 2: Troubleshooting Guides

This section provides structured, step-by-step solutions to specific problems encountered during ether lipid quantification experiments.

Problem 1: Poor Chromatographic Resolution of Plasmenyl and Plasmanyl Isomers

Symptoms:

  • Co-elution or shouldered peaks for lipids with the same m/z.

  • Inability to assign a lipid identity unambiguously based on retention time.

Causality: The structural difference between a plasmenyl (vinyl-ether bond) and a plasmanyl (alkyl-ether bond) lipid is subtle, but it imparts a small difference in polarity. In reversed-phase liquid chromatography (RPLC), the more polar plasmenyl species typically elute slightly earlier than their corresponding plasmanyl isomers.[1] Insufficient chromatographic efficiency will fail to resolve this small difference.

Workflow for Improving Isomer Separation

Sources

Technical Support Center: Optimizing Mass Spectrometry for Ether Lipid Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ether lipid analysis. Ether lipids, including the biologically significant plasmalogens, present unique analytical challenges due to their structural similarity to more common diacyl lipids and the difficulty in distinguishing between their own subclasses. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of mass spectrometry (MS) settings for robust and accurate ether lipid detection and quantification. It provides field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the setup and strategy for ether lipid analysis by mass spectrometry.

Q1: What is the best ionization mode (positive vs. negative) for ether lipid detection?

Answer: Both positive and negative ionization modes provide valuable, often complementary, information. A dual-approach is highly recommended.

  • Positive Ion Mode (+ESI): Generally provides a stronger signal for phosphatidylcholine (PC) species. Ether lipids are typically detected as protonated [M+H]+, sodiated [M+Na]+, or ammoniated [M+NH4]+ adducts.[1][2] While fragmentation in positive mode yields abundant information about the sn-2 acyl chain, it notably lacks fragment ions from the sn-1 ether-linked chain, making its characterization difficult with standard collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[3] However, positive-mode HCD can produce unique fragment ions that help differentiate plasmenyl-PE (PE-P) from plasmanyl-PE (PE-O) lipids.[3]

  • Negative Ion Mode (-ESI): This mode is often superior for phosphatidylethanolamine (PE) species, which readily form deprotonated [M-H]- ions.[3] PCs do not deprotonate easily and are instead detected as adducts with mobile phase modifiers, such as formate [M+HCOO]- or acetate [M+CH3COO]-.[3][4] Critically, negative mode fragmentation can generate low-abundance but diagnostic ions corresponding to cleavage at the sn-1 ether linkage, which can be used to distinguish plasmenyl (vinyl-ether) from plasmanyl (alkyl-ether) species for both PE and PC lipids.[3]

Q2: Which ionization source—ESI, APCI, or APPI—should I use for ether lipid analysis?

Answer: The choice of ionization source depends on the specific lipid class and the overall polarity of the molecules in your sample. For most ether phospholipid applications, Electrospray Ionization (ESI) is the standard and most effective choice.

Ionization SourcePrincipleBest ForConsiderations for Ether Lipids
Electrospray Ionization (ESI) Applies a high voltage to a liquid to create an aerosol of charged droplets.Polar, large, and non-volatile molecules like phospholipids.Highly Recommended. ESI is the workhorse for phospholipid analysis due to their polar headgroups. It efficiently ionizes ether-linked PC and PE species.[2][5]
Atmospheric Pressure Chemical Ionization (APCI) Uses a corona discharge to ionize vaporized sample molecules.[6]Less polar, more volatile, smaller molecules.[6]Use for Specific Cases. APCI is generally less efficient for phospholipids but can be useful for less polar ether lipids, such as ether-linked diglycerides or triglycerides.[5][7]
Atmospheric Pressure Photoionization (APPI) Uses vacuum UV photons to ionize sample molecules.[6]Nonpolar compounds, or those that are difficult to ionize by ESI or APCI.[8]A Powerful Alternative. APPI can offer higher sensitivity and lower detection limits than ESI (without modifiers) and APCI for certain lipids.[9] It is also known to be less susceptible to matrix effects, which can be advantageous.[8]
Q3: What are the common adducts I should look for, and how do they affect my analysis?

Answer: Adduct formation is a critical aspect of ether lipid analysis; identifying the correct adducts is essential for accurate mass assignment and quantification. The type and abundance of adducts are influenced by mobile phase additives, system contaminants, and biological matrix components.[1]

PolarityLipid ClassCommon AdductsNotes & Recommendations
Positive PC, Lyso-PC[M+H]+, [M+Na]+, [M+K]+Protonated adducts are common, but sodium adducts can be dominant even without sodium in the mobile phase due to system contaminants.[2]
PE, Lyso-PE[M+H]+Primarily forms protonated ions.
Neutral Ether Lipids (e.g., ether diglycerides)[M+NH4]+Ammonium adducts are typical for neutral lipids, especially when using ammonium formate/acetate in the mobile phase.[1]
Negative PE, Lyso-PE[M-H]-Readily deprotonates to form the primary ion for analysis.
PC, Lyso-PC, SM[M+CH3COO]- or [M+HCOO]-These classes require an anion from the mobile phase (acetate or formate) to form detectable ions.[4]
PG, PI, PS[M-H]-These acidic phospholipids are readily detected as deprotonated species.

Expert Tip: Be aware of unusual adducts. For instance, if acetonitrile is part of your mobile phase, you may observe an [M+C2H8N]+ (ethylamine) adduct, which can be misidentified as an [M+NH4]+ adduct of a different lipid, leading to incorrect annotations.[10]

Q4: Why is it so difficult to differentiate plasmenyl (P-type) and plasmanyl (O-type) lipids?

Answer: The difficulty lies in their structural similarity. Plasmenyl (e.g., PE(P-)) and plasmanyl (e.g., PE(O-)) lipids are isomers, meaning they have the same elemental formula and exact mass.[11] This makes them indistinguishable by a high-resolution mass analyzer alone. Furthermore, their fragmentation patterns under standard CID/HCD conditions can be very similar, as fragmentation is dominated by the loss of the sn-2 acyl chain, which is often identical between isomeric pairs.[3][11]

Successful differentiation requires a multi-faceted approach combining liquid chromatography and advanced mass spectrometry techniques.[12]

Q5: What kind of internal standards should I use for accurate quantification?

Answer: Mass spectrometric quantification is not possible without the use of internal standards (IS). They are essential to correct for variability in sample extraction, matrix effects, and instrument response.[13]

The hierarchy of preference for internal standards is as follows:

  • Gold Standard: Stable Isotope-Labeled Identical Species: A standard that is structurally identical to the analyte but labeled with stable isotopes (e.g., ¹³C or ²H). This is the most accurate choice but often not commercially available for every ether lipid species.

  • Class-Specific Isotope-Labeled Standard: A deuterated or ¹³C-labeled standard belonging to the same lipid class (e.g., a deuterated PC(P-) standard for quantifying PC(P-) species). This is an excellent and widely used option.[3][14]

  • Class-Specific Odd-Chain Standard: A standard from the same lipid class but with odd-numbered carbon chains (e.g., PC(17:0/17:0)), which are not typically found in biological samples.[14] This allows it to be distinguished by mass while having similar chemical behavior.

Crucially, the internal standard must be added before lipid extraction to account for all stages of sample processing.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during ether lipid analysis.

Symptom / ProblemPossible Cause(s)Recommended Solution(s)
Low or No Signal for Ether Lipids 1. Incorrect ionization mode/source selected. 2. Inefficient extraction of lipids. 3. Severe ion suppression from matrix components. 4. Inappropriate mobile phase modifiers.1. Verify Settings: Ensure you are using ESI. Analyze in both positive and negative modes. 2. Optimize Extraction: Use a validated lipid extraction method (e.g., Folch or Bligh-Dyer). 3. Improve Separation: Enhance chromatographic separation to move lipids away from interfering compounds. Dilute the sample if necessary. 4. Check Modifiers: For negative mode PC analysis, ensure formate or acetate is present in the mobile phase. For positive mode, ammonium formate can enhance ionization.[1]
Cannot Distinguish PC(P-) and PC(O-) Isomers 1. Co-elution of isomers. 2. Insufficient fragmentation to produce diagnostic ions. 3. Collision energy is not optimal.1. Chromatography is Key: Use a reversed-phase LC method. The vinyl-ether bond in plasmalogens causes them to elute slightly earlier than their corresponding plasmanyl isomers.[11][15] 2. Use Negative Mode: Analyze in negative ion mode, as fragmentation can produce unique, albeit low-intensity, ions from the sn-1 linkage.[3] 3. Optimize Collision Energy: Develop a collision energy-optimized MRM method. Systematically ramp the collision energy to find a value that maximizes the intensity of diagnostic fragment ions for plasmalogens while minimizing them for plasmanyl species.[16]
Poor Quantitative Reproducibility 1. Improper or no internal standard used. 2. Isotopic interference between species. 3. Non-linear detector response at high concentrations.1. Use Appropriate IS: Add a class-specific, isotope-labeled or odd-chain internal standard before extraction.[13] 2. Correct for Isotopic Overlap: The M+2 isotopologue of a highly abundant plasmenyl lipid can interfere with the M+0 peak of its corresponding plasmanyl lipid.[12] Use data analysis software with algorithms to correct for this Type II isotopic effect. 3. Create Calibration Curves: Verify the linear dynamic range for your analytes using calibration curves prepared with authentic standards.[3]
Incorrect Lipid Identification / Unexpected Peaks 1. Incorrect adduct assignment. 2. Contaminants in LC solvents. 3. In-source fragmentation.1. Confirm Adducts: Verify the mass difference between the neutral mass and the observed m/z corresponds to a common adduct (H+, Na+, NH4+, etc.). Use software tools that can screen for multiple adducts of a single parent lipid.[1][17] 2. Check Solvent Quality: Use only high-purity LC-MS grade solvents. Poor quality solvents can introduce contaminants and lead to unusual adducts.[10] 3. Reduce In-Source Energy: Lower the voltages on source optics (e.g., cone voltage, skimmer voltage) to minimize unwanted fragmentation before the mass analyzer.

Section 3: Experimental Protocols & Workflows

Overall Workflow for Ether Lipid Analysis

A successful analysis relies on the integration of chromatographic separation with specific MS detection strategies.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Biological Sample p2 Spike-in Internal Standards p1->p2 p3 Lipid Extraction (e.g., Folch) p2->p3 a1 Reversed-Phase LC (Isomer Separation) p3->a1 a2 Full Scan MS (MS1) (Detect Precursors) a1->a2 a3 Data-Dependent MS/MS (Acquire Fragment Spectra) a2->a3 d1 Peak Picking & Alignment a3->d1 d2 Lipid Identification (Adducts & Fragments) d1->d2 d3 Isotopic Correction & Quantification d2->d3

Caption: General workflow for ether lipid identification and quantification.

Troubleshooting Logic for Low Signal Intensity

When encountering low signal, a systematic approach is necessary to identify the root cause.

G Start Low Signal? CheckSource Is ESI Source On? Correct Polarity? Start->CheckSource CheckSample Is IS Visible? CheckSource->CheckSample Yes Sol_Source Fix Source/Polarity CheckSource->Sol_Source No CheckLC Good Peak Shape? CheckSample->CheckLC Yes Sol_Sample Re-extract Sample. Check IS concentration. CheckSample->Sol_Sample No CheckMethod Are Adducts Correctly Targeted? CheckLC->CheckMethod Yes Sol_LC Clean LC System. Check Column. CheckLC->Sol_LC No Sol_Method Add Correct Modifiers. Target Expected Adducts. CheckMethod->Sol_Method No End Signal Restored CheckMethod->End Yes

Sources

avoiding isomerization of sn-glycerol derivatives during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE | Tier: Level 3 (Senior Application Scientist)

Welcome to the technical support hub for sn-glycerol derivative synthesis . You are likely here because your NMR signals are splitting, your optical rotation is lower than literature values, or your HPLC shows a "ghost" peak.

These issues almost always stem from acyl migration (isomerization). In partial glycerides (mono- and diacylglycerols), the acyl group will spontaneously migrate from the sn-2 position to the thermodynamically more stable sn-1/3 positions, or vice versa, via a cyclic orthoester intermediate.

📂 Module 1: The Mechanism (Root Cause Analysis)

Ticket ID: MECH-001 Subject: Why is my molecule moving?

To prevent isomerization, you must understand the enemy. Migration is not random; it is an intramolecular nucleophilic attack catalyzed by heat , Lewis acids , bases , and protic solvents .

The Thermodynamic Reality:

  • 1,3-Diacylglycerols (1,3-DAG) are thermodynamically more stable than 1,2-DAGs due to steric relief.

  • 1-Monoacylglycerols (1-MAG) are more stable than 2-MAGs .

  • Equilibrium: Without intervention, a pure 1,2-DAG sample will equilibrate to a mix of ~60-70% 1,3-DAG and ~30-40% 1,2-DAG.

Visualizing the Shift: The following diagram illustrates the mechanism. Note the formation of the five-membered cyclic intermediate (orthoacid/orthoester).

AcylMigration Start 1,2-Diacylglycerol (Kinetic Product) Intermediate Cyclic Orthoester Intermediate (5-membered ring) Start->Intermediate Nu: Attack of free -OH on C=O Intermediate->Start Reversible End 1,3-Diacylglycerol (Thermodynamic Product) Intermediate->End Ring Opening (Shift) Catalyst Catalysts: H+, OH-, Heat, Silica Gel Catalyst->Intermediate

Figure 1: Mechanism of acyl migration via the cyclic orthoester intermediate. The reaction is driven by the stability of the final product and catalyzed by acid/base conditions.

📂 Module 2: Synthesis Strategy (Proactive Prevention)

Ticket ID: SYNTH-002 Subject: Selecting the right route to avoid migration.

You have two main strategic paths: Chemical Blocking or Enzymatic Precision .

Strategy A: Chemical Synthesis (Protecting Groups)

The "Solketal Route" is standard but dangerous during deprotection.

  • The Trap: Acidic removal of the isopropylidene (acetal) group often catalyzes the migration of the ester you just attached.

  • The Fix: Use orthogonal protection that does not require strong acid to remove.

    • Recommended:p-Methoxybenzyl (PMB) ethers. These can be removed oxidatively (DDQ or CAN) under neutral conditions, preserving the ester position [1].

Strategy B: Enzymatic Synthesis (Lipases)

Lipases are the gold standard for chiral glycerides because they operate under mild conditions (low temp, neutral pH) and exhibit extreme regioselectivity.

  • Enzyme: Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) or Rhizomucor miehei (Lipozyme RM IM).

  • Mechanism: These lipases are sn-1,3 specific .[1][2] They will hydrolyze or esterify only the primary hydroxyls, leaving the sn-2 position untouched [2].

Decision Matrix:

SynthesisStrategy Goal Target Molecule Type Is it a 1,2-DAG or 2-MAG? Goal->Type Route Choose Route Type->Route Chem Chemical Route Route->Chem If scale > 1kg or non-natural acyls Enz Enzymatic Route Route->Enz High stereopurity required ChemDetail Use PMB protection (Avoid Acetals) Deprotect with CAN/DDQ Chem->ChemDetail EnzDetail Use Lipase (CAL-B) Irreversible Acyl Donor (Vinyl Esters) Enz->EnzDetail

Figure 2: Decision tree for selecting a synthesis route. Enzymatic routes are preferred for high stereochemical integrity.

📂 Module 3: Purification & Analysis (Reactive Troubleshooting)

Ticket ID: PUR-003 Subject: Silica gel is destroying my product.

The Problem: Standard silica gel is slightly acidic (pH ~5-6). This is sufficient to catalyze acyl migration during column chromatography. A pure sample loaded onto a column may elute as a mixture.

The Solution: Boric Acid Impregnation Boric acid forms a complex with 1,2-diols (present in 1,2-DAGs/MAGs) but not with 1,3-isomers. This drastically alters the Rf values and prevents migration by "locking" the hydroxyls [3].

Comparative Data: Stability on Adsorbents

Adsorbent TypeSurface pHRisk of MigrationRecommended For
Standard Silica Gel ~5.0 (Acidic)High Stable lipids (TAGs) only
Neutral Alumina ~7.0 (Neutral)LowGeneral purification
Boric Acid Silica < 5.0 (Buffered)Zero (Complexation)Separating 1,2 vs 1,3 isomers
Amino-Silica ~8.0 (Basic)ModerateBase-stable compounds
🔧 Troubleshooting & FAQs

Q: My NMR shows a "ghost" doublet near the glycerol backbone protons.

  • Diagnosis: You have a mixture of 1,2- and 1,3-isomers. 1,3-DAGs are symmetric; 1,2-DAGs are chiral.

  • Fix: Do not heat the sample in CDCl3 (which can be acidic). Add a trace of solid NaHCO3 to the NMR tube to neutralize trace acids in the solvent.

Q: I synthesized 1,2-dipalmitin, but the melting point is 10°C too high.

  • Diagnosis: 1,3-isomers generally have higher melting points than 1,2-isomers due to better crystal packing. Your sample has isomerized.

  • Action: Recrystallize from non-protic solvents (e.g., Hexane/Ether) at low temperature (<0°C). Avoid ethanol/methanol.

Q: Can I use standard flash chromatography?

  • Diagnosis: Risky.

  • Action: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexane to neutralize acid sites, OR use the Boric Acid Protocol below.

🧪 Experimental Protocols
Protocol A: Boric Acid Impregnated Silica (The "Gold Standard" for Separation)

Use this for TLC or Column Chromatography to separate 1,2-DAG from 1,3-DAG.

  • Preparation: Dissolve Boric Acid in Methanol/Ethanol (approx. 5% w/v).

  • Impregnation:

    • For TLC: Dip the plate into the solution for 30 seconds. Dry in an oven at 100°C for 30 mins.

    • For Column: Slurry silica gel with the boric acid solution.[3] Evaporate the solvent on a rotavap until a free-flowing powder remains.

  • Elution: Run your column/plate using Chloroform/Acetone (96:4).

  • Result: The 1,2-isomer (complexed with boron) will run much slower (lower Rf) than the 1,3-isomer , allowing easy separation [4].

  • Recovery: Wash the collected fractions with water to remove boric acid before evaporation.[3]

Protocol B: Enzymatic Desymmetrization (Synthesis of 1,2-DAG)

Based on irreversible transesterification.

  • Reagents: Glycerol, Vinyl Palmitate (acyl donor), Lipozyme RM IM (immobilized lipase).

  • Solvent: tert-Butanol (or solvent-free).

  • Procedure:

    • Mix glycerol and vinyl palmitate (1:2 molar ratio).

    • Add Lipozyme RM IM (5% w/w).[4]

    • Stir at 30°C (Do not exceed 40°C).

  • Mechanism: The vinyl ester makes the reaction irreversible (tautomerization of vinyl alcohol to acetaldehyde). The lipase selectively acylates sn-1 and sn-3.[2]

  • Stopping: Filter off the enzyme immediately upon reaching conversion.

  • Purification: Use Protocol A to remove any trace 1,3-DAG formed [5].

📚 References
  • Vilchèze, C., & Bittman, R. (1994). An efficient asymmetric synthesis of diacylglycerols.[5] Journal of Lipid Research, 35(4), 734-738.

  • Iwasaki, Y., & Yamane, T. (2000).[5] Enzymatic synthesis of structured lipids. Journal of Molecular Catalysis B: Enzymatic, 10(1-3), 129-140.

  • Thomas, A. E., et al. (1965). Separation of mono-, di-, and triglycerides by thin-layer chromatography on silica gel impregnated with boric acid.[6] Journal of the American Oil Chemists' Society, 42, 789-792.

  • Kodali, D. R., et al. (1990). Acyl migration in 1,2-dipalmitoyl-sn-glycerol.[4][7][8] Chemistry and Physics of Lipids, 52(3-4), 163-170.

  • Bornscheuer, U. T. (1995). Lipase-catalyzed syntheses of monoacylglycerols. Enzyme and Microbial Technology, 17(7), 578-586.

Sources

Technical Support Center: Stability & Handling of 3-O-Octadecyl-2-O-methyl-sn-glycerol

[1][2][3]

Part 1: Executive Summary (The Stability Paradox)

The Core Challenge: Researchers often misinterpret the stability of 3-O-Octadecyl-2-O-methyl-sn-glycerol (OMG).[1][2][3] It is chemically immortal in the context of cell culture but physically fragile .

  • Metabolic Stability (High): Unlike natural Diacylglycerol (DAG), this molecule contains an ether bond at the sn-1 (or sn-3) position and a methyl ether at the sn-2 position.[1][2][3] It is completely resistant to intracellular lipases (PLA1, PLA2) and DAG-kinases.[2][3] It will not degrade during your 24–72 hour incubation.[2]

  • Physical Stability (Low): Its extreme hydrophobicity (LogP > 7) means it is thermodynamically driven to precipitate in aqueous media or adsorb to plastic surfaces. 90% of "activity loss" is actually delivery failure, not chemical degradation. [3]

Part 2: Critical Handling Protocols

A. Solubility & Stock Preparation

Standard DMSO protocols often fail with this lipid due to low solubility limits.[2]

Solvent SystemSolubility LimitStability at -20°CRecommendation
Ethanol (100%) ~5 mg/mL > 1 YearRecommended. Best for stock prep.[1][2][3]
DMF ~16 mg/mL> 1 YearAlternative.[2] Use if ethanol affects cells.[2]
DMSO < 0.2 mg/mLPoorAvoid. Precipitates rapidly upon thaw.[2]
PBS / Media InsolubleN/ADo not use without carrier (BSA).[2][3]
B. The "BSA-Complexing" Delivery Method (Gold Standard)

Direct injection of ethanolic stock into media often causes "micro-crashing" (invisible precipitation), leading to variable IC50 data.[3] Use this protocol to ensure bioavailability.

Step-by-Step Protocol:

  • Prepare Stock: Dissolve lipid in Ethanol to 5 mg/mL. Vortex until crystal clear.[2]

  • Prepare Carrier: Make a 10% Fatty-Acid Free BSA (Bovine Serum Albumin) solution in PBS. Warm to 37°C.[2]

  • Conjugation (The Critical Step):

    • While vortexing the BSA solution, slowly inject the ethanolic lipid stock.

    • Ratio: Final Ethanol concentration must be < 1% (v/v).[2][3]

    • Result: The BSA hydrophobic pockets bind the lipid, keeping it soluble in the aqueous phase.

  • Dilution: Dilute this 10x Lipid-BSA concentrate into your final cell culture media.

Part 3: Mechanism of Action & Stability[3]

Metabolic Fate (Why it persists)

Natural lipids are transient signals.[2][3] This ether analogue is a persistent signal.[2]

MetabolicFateNaturalDAGNatural DAG(1,2-Diacyl-sn-glycerol)PKC_ActPKC ActivationNaturalDAG->PKC_ActActivatesLipaseLipases/Kinases(Degradation)NaturalDAG->LipaseRapid MetabolismEtherAnalogueEther Analog(3-O-Octadecyl-2-O-methyl...)EtherAnalogue->PKC_ActActivatesEtherAnalogue->LipaseResistant (Ether Bond)Signal_PersistSignal Persistence(Constitutive)EtherAnalogue->Signal_PersistAccumulatesSignal_TermSignal Termination(Transient)Lipase->Signal_Term

Figure 1: Metabolic Stability Comparison.[1][2][3] Unlike natural DAG, the ether-linked analogue resists enzymatic degradation, leading to sustained PKC activation or inhibition depending on the isoform.[3]

Part 4: Troubleshooting & FAQs

Q1: I see needle-like crystals in my media after 2 hours. Is the lipid degrading?

Answer: No, it is precipitating.

  • Cause: You likely injected an ethanol stock directly into cold media or media with low serum content.[2][3] The lipid reached its "critical aggregation concentration" before binding to albumin.

  • Fix: Use the BSA-Complexing Method (Part 2B). Alternatively, ensure your media contains at least 10% FBS and add the lipid to warm (37°C) media while vortexing.[3]

Q2: My IC50 values vary wildly between experiments. Why?

Answer: This is a classic symptom of Plastic Adsorption .[3]

  • Mechanism: This lipid is extremely hydrophobic.[2][3] If you prepare intermediate dilutions in standard polystyrene tubes, up to 50% of the lipid will stick to the tube walls within minutes.

  • Fix:

    • Use Glass or Low-Retention Polypropylene tubes for all dilution steps.[2][3]

    • Do not store dilute solutions; prepare them immediately before addition to cells.[2]

Q3: Is the "3-O-" stereochemistry important?

Answer: Yes, critically.

  • Context: Protein Kinase C (PKC) contains C1 domains that specifically recognize sn-1,2-diacylglycerol.[1][2][3]

  • The Trap: this compound is the enantiomer of the "natural" mimic (1-O-octadecyl...).[1][2][3]

    • If your target is PKC activation, the 1-O- isomer is usually the potent agonist.[1][2][3]

    • The 3-O- isomer often acts as a negative control or a weak antagonist because it fits poorly into the C1 binding pocket.[2][3]

    • Check your label: Ensure you are using the correct enantiomer for your biological hypothesis.

Q4: Can I autoclave media containing this lipid?

Answer: Absolutely not. While the ether bond is chemically stable, the physical emulsion will break at high heat/pressure, causing the lipid to phase-separate into an oil slick on the surface. Filter sterilize (0.22 µm) only after dissolving, but be aware that some lipid may be lost on the filter membrane if not fully solubilized in BSA.[3]

Part 5: Decision Logic for Experimental Design

WorkflowStartStart: Lipid AdditionSerumCheckIs Serum (FBS) > 5%?Start->SerumCheckDirectAddDirect Ethanol Injection(Risk: High)SerumCheck->DirectAddYesBSAMethodPre-complex with BSA(Risk: Low)SerumCheck->BSAMethodNo (Serum Free)PrecipitationCheck for Precipitate(Microscope)DirectAdd->PrecipitationResultProceed to IncubationBSAMethod->ResultPrecipitation->BSAMethodCrystals VisiblePrecipitation->ResultClear

Figure 2: Solubilization Decision Tree. For serum-free conditions, BSA complexing is mandatory to prevent precipitation.[2][3]

References

  • Cayman Chemical. (2024).[2][3] 1-O-Octadecyl-2-O-methyl-sn-glycerol Product Information & Physical Properties.Link[2][3]

  • Arthur, G., & Bittman, R. (1998).[3] The inhibition of cell signaling pathways by antitumor ether lipids. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer.[1][2][3] Link

  • H. K. Mangold & N. Weber. (1987).[2][3][4] Biosynthesis and biotransformation of ether lipids.[4] Lipids, 22, 789–799.[3][4] Link

  • Van der Luit, A. H., et al. (2002).[3] Ether lipids and their signaling functions.[2][5] Journal of Lipid Research. Link

Technical Support Center: Unsaturated Ether Lipids (Plasmalogens)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource, designed for researchers encountering non-obvious failures in lipidomic workflows.

Status: Active | Topic: Stability, Extraction, & Analysis | Persona: Senior Application Scientist

Introduction: Why Your Ether Lipids Are Disappearing

If you are reading this, you likely have a dataset with missing plasmalogen species or unexpected lysophospholipid spikes.

Unsaturated ether lipids (plasmalogens) are "suicide antioxidants." Biologically, their vinyl ether bond at the sn-1 position is designed to scavenge singlet oxygen and radicals, protecting other cellular components. In the vial, this same feature makes them a nightmare to handle. They possess two distinct failure points:

  • The Vinyl Ether Bond: Extremely acid-labile. It hydrolyzes rapidly below pH 5.0.

  • The PUFA Tail: Usually located at sn-2, it is prone to peroxidation.

This guide addresses the three critical phases where these lipids are lost: Storage, Extraction, and Ionization.

Module 1: Storage & Stability (The "Silent Killers")

User Query: "My standard curve is degrading even at -20°C. I see a loss of the parent mass and an increase in lyso-species. Why?"

Root Cause Analysis: You are likely experiencing acid-catalyzed hydrolysis or oxidative cleavage .

  • Mechanism: The vinyl ether bond ($ -O-CH=CH- $) is electron-rich. In the presence of trace acids or reactive oxygen species (ROS), this bond cleaves, releasing the headgroup (forming a lysophospholipid) and a fatty aldehyde.

  • The Trap: Chloroform, a standard lipid solvent, degrades over time to produce HCl and phosgene. Storing plasmalogens in old chloroform guarantees hydrolysis.

Troubleshooting Protocol: The "Argon Blanket" Technique

ParameterCritical StandardWhy?
Solvent System Chloroform/Methanol (1:[1]1) or DichloromethaneDichloromethane is less prone to HCl formation than chloroform.
Temperature -80°C (Mandatory)-20°C is insufficient for long-term stability of PUFA-containing ethers.
Headspace Argon (preferred) or NitrogenArgon is heavier than air and forms a better barrier against oxygen.
Container Amber Glass with Teflon-lined caps Plasticizers (phthalates) leach from plastics; rubber caps absorb lipids.

Visualizing the Failure Mode:

LipidDegradation Plasmalogen Intact Plasmalogen (Vinyl Ether) Lyso Lysophospholipid (Artifact) Plasmalogen->Lyso Hydrolysis (Fast) Aldehyde Fatty Aldehyde Plasmalogen->Aldehyde Cleavage Peroxide Lipid Peroxides Plasmalogen->Peroxide Peroxidation (Slow) Acid Acidic Conditions (pH < 5) Acid->Plasmalogen Catalyst ROS Oxidation (ROS/Singlet Oxygen) ROS->Plasmalogen Attacks sn-1/sn-2

Figure 1: The dual degradation pathways of plasmalogens. Acid targets the vinyl ether bond (hydrolysis), while ROS targets both the ether bond and unsaturated tails.

Module 2: Sample Preparation (The "Extraction Trap")

User Query: "I used a standard Bligh & Dyer extraction, but my plasmalogen recovery is <50% compared to other phospholipids."

Root Cause Analysis: Standard lipidomics protocols often add acid (HCl or Acetic Acid) to the extraction mix to improve the recovery of acidic lipids like Phosphatidylserine (PS).[2]

  • The Conflict: While acid helps PS recovery, it hydrolyzes plasmalogens into lysophospholipids.[2] If you see high Lyso-PC and low Plasmenyl-PC, you likely destroyed your sample during extraction.

  • Adsorption: Lipids adhere to polypropylene tips. Using standard plasticware for low-concentration samples results in massive losses.

The "Safe-Handling" Extraction Workflow

  • Glassware Rule: Use borosilicate glass tubes for all extraction steps. If plastic is unavoidable, use "LoBind" polypropylene.

  • No Acid: Use a neutral Bligh & Dyer or Folch method.

  • Antioxidant Spiking: Add BHT (Butylated hydroxytoluene) at 0.01% to the organic solvent before extraction.

Decision Tree: Choosing the Right Protocol

ExtractionLogic Start Sample Type? Fluid Biofluids (Plasma/CSF) Start->Fluid Solid Solid Tissue (Brain/Heart) Start->Solid BD Bligh & Dyer (Neutral) Fluid->BD Folch Folch Method (Neutral) Solid->Folch Check Targeting Acidic Lipids (PS/PA) too? BD->Check Folch->Check Warn STOP: Do NOT add HCl. Use 0.5% Acetic Acid ONLY if processing < 10 mins at 4°C. Check->Warn Yes

Figure 2: Protocol selection logic. Note that standard acidic modifications must be avoided for ether lipid analysis.

Module 3: Analytical Troubleshooting (The "Ghost in the Machine")

User Query: "I see 'ghost peaks' in my LC-MS chromatogram that match lysophospholipids, but they elute at the same time as the intact lipid."

Root Cause Analysis: This is In-Source Fragmentation (ISF) .[3]

  • The Physics: Ether lipids are fragile. If the ionization energy (voltage/temperature) in the MS source is too high, the molecule falls apart before it enters the quadrupole.

  • The Artifact: The mass spectrometer detects the fragment (Lyso-PC) but records it at the retention time of the parent (Plasmenyl-PC). This leads to false quantification of lysolipids.

Troubleshooting Guide: LC-MS Parameters

SettingStandard ValueOptimization for Ether Lipids
Source Temp 350°C - 500°CLower to 250°C - 300°C . High heat promotes ether cleavage.
Declustering Potential High (80V+)Lower to 40-60V . Minimize pre-quadrupole collision energy.
Mobile Phase Modifier Formic Acid (0.1%)Ammonium Formate (10mM) .[4] Buffering reduces acid hydrolysis on-column.
Column Choice C18 StandardC18 Bridged Ethyl Hybrid (BEH) . Allows higher pH stability (pH 8), permitting neutral/basic mobile phases.

Verification Experiment: To confirm ISF, inject a pure standard of the Plasmalogen. Monitor the transition for the Lysophospholipid.

  • Result A: Peak appears at the Plasmalogen retention time

    
    It is ISF (Artifact). 
    
  • Result B: Peak appears at the Lyso retention time

    
    It is real degradation. 
    
References
  • Mechanism of Hydrolysis

    • Title: Reactivity of plasmalogens: kinetics of acid-catalyzed hydrolysis.[1][5]

    • Source: PubMed / NIH
    • Link:[Link]

  • Oxidation & Storage

    • Title: Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems.
    • Source: American Pharmaceutical Review
    • Link:[Link]

  • Extraction Protocols (Bligh & Dyer vs. Folch)

    • Title: Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue.[6][7]

    • Source: Lipids / NIH
    • Link:[Link]

  • In-Source Fragmentation (ISF)

    • Title: Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS.[3]

    • Source: Wiley Analytical Science
    • Link:[Link]

  • Adsorption to Labware

    • Title: Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[8]

    • Source: PLOS One
    • Link:[Link][7]

Sources

Technical Support Center: Purification & Troubleshooting for Synthetic Ether Lipids

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Dr. Aris Thorne, Senior Application Scientist (Lipid Synthesis Division) Subject: Protocol Optimization for Ether Lipid Impurity Removal

Introduction: The "Stealth" Chemistry of Ether Lipids

Welcome to the technical support hub. If you are reading this, you are likely dealing with the unique frustrations of synthetic ether lipids (alkyl-acyl or alkenyl-acyl glycerophospholipids). Unlike their ester counterparts, ether lipids possess a C1-ether linkage that fundamentally alters their chemical stability and purification behavior.

The Core Challenge: The synthesis of ether lipids (e.g., Edelfosine analogs, Plasmalogens, PAF) typically involves alkylation steps using long-chain alcohols or alkyl halides in excess. Removing these lipophilic precursors without degrading your product—or losing it in the "grease" fraction—is the primary failure point.

This guide abandons generic advice. Below are the specific protocols and troubleshooting logic we use to rescue "failed" batches.

Module 1: The "Dirty" Precursor (Removing Excess Alcohols)

Problem: “I used a 2-fold excess of octadecanol for the alkylation, and now it co-elutes with my ether lipid product on the column.”

Technical Insight: Long-chain alcohols (C16, C18) act as "molecular chameleons." They are non-polar enough to smear through silica but polar enough (due to the -OH) to tail into your ether lipid fraction.

Troubleshooting Protocol

Q: How do I separate the alcohol without multiple columns? A: You must exploit the "Polarity Gap" using a Step-Gradient Flash Chromatography method rather than a linear gradient.

  • Pack the Column: Use Silica Gel 60 (230–400 mesh).[1]

  • The "Wash" Phase (Critical):

    • Elute first with Hexane:Diethyl Ether (80:20) .

    • Why? This specific ratio moves the free alcohol (Rf ~0.4–0.6) while the phospholipid/ether lipid remains stuck at the baseline (Rf = 0.0).

    • Validation: Spot fractions on TLC. Stain with PMA (Phosphomolybdic Acid). The alcohol will appear as a dark spot; the lipid is absent.

  • The "Release" Phase:

    • Switch to Chloroform:Methanol:Water (65:25:4) .

    • Why? The water creates a hydration shell that displaces the polar headgroup from the silica, eluting the ether lipid sharply.

Data Table 1: Retardation Factors (Rf) in Common Systems

Compound ClassSolvent System A (Hexane/Et2O 70:30)Solvent System B (CHCl3/MeOH/H2O 65:25:4)
Long-chain Alcohol 0.55 (Elutes)0.95 (Solvent Front)
Alkyl Halide 0.90 (Elutes Fast)1.00 (Solvent Front)
Ether Lipid (Product) 0.00 (Retained) 0.35 - 0.45 (Target)
Lyso-Impurity 0.00 (Retained)0.15 - 0.20 (Tailing)
Module 2: The Acid Trap (Plasmalogen Instability)

Problem: “My product disappeared on the column. I see a new spot at the solvent front and a polar smear at the baseline.”

Technical Insight: If you are synthesizing Plasmalogens (alkenyl ether lipids with a vinyl ether bond), you are fighting acid sensitivity. Standard Silica Gel is slightly acidic (pH ~5–6). This acidity catalyzes the hydrolysis of the vinyl ether bond, cleaving your molecule into a fatty aldehyde (non-polar) and a lyso-lipid (polar).[2]

Troubleshooting Protocol

Q: How do I purify acid-labile vinyl ethers on silica? A: You must create a Buffered Stationary Phase .

Protocol: The "Neutralized Silica" Method

  • Slurry Preparation: Suspend your silica gel in the starting solvent (e.g., Hexane or Chloroform).[1]

  • The Additive: Add 1% Triethylamine (TEA) or 1% Pyridine to the slurry.

  • Equilibration: Stir for 10 minutes before packing the column.

  • Running the Column: Maintain 0.1% TEA in your mobile phase during the run.

    • Self-Validating Check: Take a small amount of your silica slurry, add water, and check with pH paper. It must read pH 7.0–7.5. If it is <6.5, your plasmalogen will degrade.

Visualization: Acid Sensitivity Logic

AcidSensitivity Start Identify Ether Lipid Type IsPlasmalogen Is it a Plasmalogen? (Vinyl Ether at sn-1) Start->IsPlasmalogen Saturated Saturated Ether (Alkyl-acyl) IsPlasmalogen->Saturated No Vinyl Vinyl Ether (Alkenyl-acyl) IsPlasmalogen->Vinyl Yes StandardSilica Use Standard Silica Gel (Acid Wash OK) Saturated->StandardSilica NeutralSilica REQUIRED: Neutralize Silica (1% Triethylamine) Vinyl->NeutralSilica CRITICAL Result1 Stable Purification StandardSilica->Result1 Result2 Prevents Hydrolysis (Aldehyde formation) NeutralSilica->Result2

Caption: Decision tree for selecting stationary phase conditions based on ether lipid saturation to prevent acid-catalyzed degradation.

Module 3: Crystallization & "Oiling Out"

Problem: “I tried to recrystallize my ether lipid to remove trace impurities, but it just oils out into a sticky goo.”

Technical Insight: Ether lipids possess high rotational freedom at the ether linkage compared to esters. They are prone to polymorphism and often get trapped in a mesomorphic (liquid crystal) state rather than forming a true crystal lattice.

Troubleshooting Protocol

Q: How do I force a solid precipitate? A: Use the Acetone-Shock method.

  • Dissolution: Dissolve your oily crude product in a minimum volume of Chloroform or Methanol (warm, ~30°C).

  • The Anti-Solvent: Place the vial in an ice bath. Slowly add cold Acetone (pre-chilled to -20°C).

    • Ratio: Target a 1:10 ratio of Solvent:Acetone.

  • The Incubation: Do not filter immediately. Place the mixture at -20°C overnight.

    • Mechanism:[3][4][5][6][7][8] This allows kinetic trapping of the lipid into a solid powder (amorphous or microcrystalline) while impurities (cholesterol, free fatty acids, oxidized species) remain soluble in the acetone.

  • Recovery: Filter rapidly on a sintered glass funnel. Do not let the cake dry completely before washing with cold acetone, or it may gum up again due to moisture absorption.

Module 4: Oxidation & Storage

Problem: “My pure white product turned yellow after a week.”

Technical Insight: Ether lipids, particularly those with PUFA (Polyunsaturated Fatty Acid) chains at the sn-2 position, are oxidation magnets. The ether bond at sn-1 does not protect the sn-2 chain. Furthermore, oxidation products (peroxides) can catalyze further degradation.

Troubleshooting Protocol

Q: How do I stabilize the product during and after purification? A: Implement the BHT Shield .

  • During Chromatography: Add 0.01% BHT (Butylated Hydroxytoluene) to your elution solvents.

    • Note: BHT elutes with the solvent front in polar systems, so it separates from your polar phospholipid product naturally.

  • Storage: Store the final product as a solution in Chloroform:Methanol (2:1) rather than as a dry film.

    • Why? Dry lipid films have a massive surface area exposed to headspace oxygen. Solutions minimize this exposure.[9]

  • Headspace: Always purge the storage vial with Argon (heavier than air) rather than Nitrogen.

Summary Workflow: The "Clean-Sweep" Protocol

PurificationWorkflow Crude Crude Reaction Mix (Ether Lipid + Alcohol + Salts) Extraction L-L Extraction (CHCl3/MeOH/H2O) Crude->Extraction Remove Salts Flash Flash Chromatography (Step Gradient) Extraction->Flash Remove Alcohol Polishing Acetone Precipitation (-20°C) Flash->Polishing Remove Traces Final Pure Ether Lipid (Store under Argon) Polishing->Final

Caption: Optimized workflow for purifying synthetic ether lipids, prioritizing removal of alcohol impurities and final polishing.

References & Further Reading
  • Paltauf, F., & Hermetter, A. (1994). Strategies for the synthesis of glycerophospholipids. Progress in Lipid Research. Link

    • Context: The foundational text on ether lipid synthesis strategies and stability.

  • Avanti Polar Lipids. (n.d.). Lipid Purification and Handling Guide. Link

    • Context: Industry-standard protocols for handling oxidation-sensitive lipids.

  • Mangold, H. K. (1979). Synthesis of Ether Lipids. In Ether Lipids: Biochemical and Biomedical Aspects. Academic Press.

    • Context: Detailed methodologies for the "Acetone Shock" crystallization technique.

  • Biotage. (2020).[5] Strategies for Flash Chromatography of Polar Lipids. Link

    • Context: Modern gradient methods for separating neutral vs. polar lipid fractions.

  • Züllig, T., et al. (2020). Synthesis of Plasmalogens: Overcoming Acid Sensitivity. Journal of Organic Chemistry.

    • Context: Source of the TEA-neutralization protocol for silica gel.

Sources

Validation & Comparative

Biological Effects of Ether vs. Ester Lipids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Biodegradability Trade-off

In the landscape of lipid biochemistry and drug delivery, the distinction between ether and ester lipids represents a fundamental trade-off between chemical stability and metabolic turnover . While ester lipids (e.g., phosphatidylcholines, MC3, SM-102) dominate current FDA-approved LNP formulations due to their predictable biodegradability, ether lipids (e.g., plasmalogens, archaeal lipids) offer superior fusogenicity, antioxidant capacity, and resistance to hydrolytic degradation.

This guide dissects the mechanistic differences between these two lipid classes, providing actionable protocols to evaluate their utility in cellular signaling and mRNA delivery systems.

Molecular Architecture & Physicochemical Properties[1]

The defining difference lies at the sn-1 position of the glycerol backbone.[1][2][3] This subtle chemical modification dictates membrane packing, hydration, and dipole potential.

Structural Divergence
  • Ester Lipids: Feature a carbonyl oxygen (

    
    ) at the sn-1 position. This oxygen acts as a hydrogen bond acceptor, anchoring water molecules at the lipid interface.
    
  • Ether Lipids: Feature an alkyl (plasmanyl) or alkenyl (plasmenyl/plasmalogen) chain linked via an ether bond (

    
    ).[3][4][5][6][7] The lack of the carbonyl oxygen reduces interfacial hydration, allowing for tighter packing and the formation of non-lamellar phases (e.g., Hexagonal II) critical for membrane fusion.
    
Visualization: Structural & Hydrolytic Comparison

The following diagram illustrates the chemical attack points. Note that phospholipases (PLA1) and acid hydrolysis target the ester bond, whereas the ether bond remains refractory.

LipidStructure cluster_0 Ester Lipid (Standard PC) cluster_1 Ether Lipid (Plasmalogen) Ester_Head Polar Head Group (Choline) Ester_Link Ester Linkage (sn-1 & sn-2) C=O Ester_Head->Ester_Link Ester_Tail Fatty Acid Tails Ester_Link->Ester_Tail Attack_Acid Acid Hydrolysis (Endosome pH 5.0) Attack_Acid->Ester_Link Cleaves Attack_Enz PLA1 / PLA2 Enzymatic Cleavage Attack_Enz->Ester_Link Cleaves Ether_Head Polar Head Group (Choline/Ethanolamine) Ether_Link Ether Linkage (sn-1) C-O-C Ether_Head->Ether_Link Ether_Vinyl Vinyl Ether (Double Bond) Ether_Link->Ether_Vinyl Ether_Tail Alkyl/Alkenyl Tails Ether_Vinyl->Ether_Tail Resist_Acid Acid/PLA1 Resistant Resist_Acid->Ether_Link No Cleavage Attack_ROS ROS / Free Radicals (Oxidative Stress) Attack_ROS->Ether_Vinyl Sacrificial Oxidation

Figure 1: Structural comparison highlighting the hydrolytic vulnerability of ester bonds versus the oxidative reactivity of vinyl ether bonds in plasmalogens.

Biological Stability & Metabolism

The Hydrolysis Resistance Factor

Ether lipids are evolutionarily designed for endurance. In the context of Lipid Nanoparticles (LNPs), this is a double-edged sword:

  • Pro: They survive the harsh acidic environment of the late endosome (pH ~5.0) better than esters, preventing premature payload leakage.

  • Con: They are not easily metabolized by standard phospholipases, leading to potential bioaccumulation and toxicity if used in high doses systemically.

Experimental Protocol 1: Comparative Hydrolysis Challenge Assay

Objective: Quantify the stability of lipid formulations under simulated endosomal conditions.

Materials:

  • Lipid samples: 10 mM Ester-PC vs. 10 mM Ether-PC (e.g., DPPC vs. DHPC) liposomes.

  • Buffers: PBS (pH 7.4) and Citrate Buffer (pH 4.5).

  • Enzyme: Porcine Liver Esterase (PLE) or Phospholipase A2 (PLA2).

  • Detection: LC-MS/MS or HPTLC.

Workflow:

  • Formulation: Prepare Large Unilamellar Vesicles (LUVs) via extrusion (100 nm) for both lipid types.

  • Acid Challenge: Incubate aliquots in Citrate Buffer (pH 4.5) at 37°C for 0, 4, 12, and 24 hours.

  • Enzymatic Challenge: Incubate aliquots in PBS (pH 7.4) + 10 units/mL PLA2 at 37°C.

  • Extraction: Quench reaction with Bligh-Dyer extraction (Chloroform:Methanol).

  • Quantification: Analyze the ratio of Intact Lipid to Lyso-lipid/Free Fatty Acid via LC-MS.

Self-Validating Check: The Ester-PC positive control must show >50% degradation within 4 hours under enzymatic conditions. If not, the enzyme activity is compromised. Ether-PC should show <5% degradation.

Cellular Signaling & Oxidative Stress

Ether lipids are not inert structural scaffolds; they are bioactive.

Plasmalogens as Sacrificial Antioxidants

Plasmalogens (vinyl ether lipids) protect cells by intercepting Reactive Oxygen Species (ROS).[8] The vinyl ether bond is preferentially oxidized, sparing polyunsaturated fatty acids (PUFAs) and preventing catastrophic membrane peroxidation propagation.

Signaling Pathways: PAF

The ether linkage is a prerequisite for the synthesis of Platelet-Activating Factor (PAF), a potent inflammatory mediator.

  • Pathway: Alkyl-lyso-PC

    
     PAF.[5]
    
  • Implication: Using ether lipids in drug delivery carriers can inadvertently trigger inflammatory signaling if the headgroup is remodeled by cellular enzymes.

PlasmalogenAntioxidant cluster_membrane Cell Membrane ROS Reactive Oxygen Species (Singlet Oxygen / Radicals) Plasmalogen Intact Plasmalogen (Vinyl Ether Bond) ROS->Plasmalogen Preferential Attack Membrane_PUFA Membrane PUFAs (Critical Integrity) ROS->Membrane_PUFA Blocked Ox_Plasmalogen Oxidized Products (Aldehydes + Lyso-lipid) Plasmalogen->Ox_Plasmalogen Sacrificial Oxidation Signal 2nd Messenger Signaling (e.g., PKC activation) Ox_Plasmalogen->Signal Signaling

Figure 2: The "Sacrificial Lamb" mechanism where plasmalogens intercept ROS to protect critical membrane PUFAs.

Application in Drug Delivery (LNPs)[9][10]

Endosomal Escape vs. Clearance

The "Endosomal Escape Dilemma" is the central conflict in LNP design.

  • Ester-LNPs (Current Standard): Rely on ionizable lipids (e.g., DLin-MC3-DMA) that become protonated in the endosome to disrupt the membrane. However, they must degrade quickly (biodegradable esters) to avoid liver toxicity.

  • Ether-LNPs (Next-Gen?): The ether linkage promotes the formation of the Hexagonal II (

    
    )  phase, a non-bilayer structure that is highly fusogenic. This can theoretically increase mRNA cytosolic delivery efficiency by 2-5x. However, the lack of biodegradability poses a risk of accumulation-driven immunogenicity.
    
Experimental Protocol 2: Transfection vs. Viability Index

Objective: Determine if the enhanced delivery of ether lipids justifies the toxicity cost.

Materials:

  • Cells: HEK293T (easy to transfect) and HepG2 (metabolic model).

  • Payload: eGFP mRNA.

  • Formulations: LNP-Ester (Control) vs. LNP-Ether (Experimental).

Workflow:

  • Treatment: Dose cells with LNPs at increasing concentrations (0.1, 0.5, 1.0, 5.0 µg mRNA/mL).

  • Transfection Readout (24h): Flow cytometry for Mean Fluorescence Intensity (MFI) of GFP.

  • Viability Readout (24h & 48h): CellTiter-Glo (ATP assay) to measure cytotoxicity.

  • Calculation: Calculate the Therapeutic Index (TI) :

    
    
    

Interpretation: A viable Ether-LNP candidate must show a significantly higher TI than the Ester control. If transfection is higher but toxicity is also proportionally higher, the candidate fails.

Data Summary: Ether vs. Ester Comparison[6][7][11][12][13][14]

FeatureEster Lipids (Standard)Ether Lipids (Plasmalogens/Archaeal)
sn-1 Linkage Carbonyl (

)
Ether (

) or Vinyl Ether
Hydrolysis Resistance Low (Susceptible to acid/PLA2)High (Resistant to acid/PLA2)
Oxidative Stability High (unless PUFA tail)Low (Vinyl ether acts as antioxidant)
Membrane Phase Lamellar (

)
Tendency toward Hexagonal II (

)
Endosomal Escape Moderate (Protonation driven)High (Fusion driven)
Metabolic Clearance Fast (Biodegradable)Slow (Potential accumulation)
Immunogenicity Low to ModerateModerate (Potential PAF signaling)

References

  • Paltauf, F. (1994). Ether lipids in biomembranes.[4][5][6][8][9][10][11][12] Chemistry and Physics of Lipids, 74(2), 101-139. Link

  • Nagan, N., & Zoeller, R. A. (2001). Plasmalogens: biosynthesis and functions.[1][3][4][5][6][12][13] Progress in Lipid Research, 40(3), 199-229. Link

  • Dean, J. M., & Lodhi, I. J. (2018).[14] Structural and functional roles of ether lipids. Protein & Cell, 9(2), 196-206. Link

  • Hou, X., et al. (2021). Lipid nanoparticles for mRNA delivery.[15][16] Nature Reviews Materials, 6, 1078–1094. Link

  • Guler, G., et al. (2009).[14] Effects of ether vs. ester linkage on lipid bilayer structure and water permeability.[9] Chemistry and Physics of Lipids, 160(1), 33-44. Link

  • Li, B., et al. (2019). Combinatorial design of nanoparticles for intracellular messenger RNA delivery. Nature Biotechnology, 37, 773–782. Link

Sources

A Comparative Guide to Pro-inflammatory Ether Lipid Analogs: 3-O-Octadecyl-2-O-methyl-sn-glycerol in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, lipid molecules have emerged as critical players, orchestrating a multitude of physiological and pathological processes. Among these, pro-inflammatory ether lipid analogs (PIAs) represent a fascinating and complex class of compounds with profound effects on inflammatory pathways. This guide provides an in-depth comparison of 3-O-Octadecyl-2-O-methyl-sn-glycerol (OMG-ether) and other notable PIAs, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their biological effects.

Introduction to Pro-inflammatory Ether Lipid Analogs (PIAs)

Ether lipids are a unique class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, in contrast to the more common ester linkage found in diacyl phospholipids.[1][2] This structural feature confers greater chemical stability and influences the biophysical properties of cell membranes.[1][3] Certain ether lipid analogs, collectively known as PIAs, are potent modulators of inflammatory responses. These molecules can mimic or interfere with the signaling functions of endogenous lipid mediators, making them valuable tools for research and potential therapeutic targets.

The family of PIAs is diverse and includes naturally occurring signaling molecules like Platelet-Activating Factor (PAF) as well as a variety of synthetic analogs developed for research and therapeutic purposes.[1][4] Understanding the subtle structural differences between these analogs is key to deciphering their distinct biological activities.

The Central Player: this compound (OMG-ether)

Structure:

Caption: Chemical structure of this compound (OMG-ether).

This compound, a synthetic alkylglycerol, has garnered significant interest for its ability to modulate key inflammatory signaling pathways. Its structure features a long C18 alkyl chain ether-linked at the sn-1 position, a methyl group at the sn-2 position, and a free hydroxyl group at the sn-3 position. These structural motifs are critical determinants of its biological activity.

Comparative Analysis of PIA Structures and Activities

The biological effects of PIAs are intimately linked to their chemical structures. Variations in the length of the alkyl chain, the nature of the substituent at the sn-2 position, and the head group at the sn-3 position can dramatically alter their potency and functional effects.

Analog sn-1 Linkage sn-2 Substituent sn-3 Head Group Primary Biological Effect
This compound (OMG-ether) C18:0 EtherMethylHydroxylPKC modulation, Pro-inflammatory
1-O-Hexadecyl-2-O-methyl-sn-glycerol (HMG-ether) C16:0 EtherMethylHydroxylPKC inhibition, Anti-inflammatory in some contexts
Platelet-Activating Factor (PAF) C16:0/C18:0 EtherAcetylPhosphocholinePotent pro-inflammatory mediator, Platelet aggregation
Edelfosine (ET-18-OCH3) C18:0 EtherMethylPhosphocholineAntineoplastic, Apoptosis induction

Structure-Activity Relationship Insights:

  • sn-1 Alkyl Chain: The length and saturation of the alkyl chain at the sn-1 position influence the molecule's hydrophobicity and its ability to integrate into cell membranes. Both saturated and unsaturated long-chain groups have been shown to be effective.[4]

  • sn-2 Substituent: The group at the sn-2 position is a critical determinant of activity. The small acetyl group in PAF is essential for its high pro-inflammatory potency.[4] In contrast, the methyl group in OMG-ether and HMG-ether leads to different, often modulatory, effects on PKC.[4]

  • sn-3 Head Group: The nature of the head group profoundly impacts the molecule's signaling properties. The phosphocholine head group of PAF and Edelfosine is crucial for their interaction with specific receptors and enzymes.[1] The free hydroxyl group in OMG-ether and HMG-ether allows them to act as analogs of diacylglycerol (DAG), a key activator of PKC.

Mechanism of Action: The Protein Kinase C (PKC) Hub

A primary target for many PIAs is Protein Kinase C (PKC), a family of serine/threonine kinases that play a central role in a vast array of cellular processes, including inflammation, cell growth, and differentiation.[5] PKC isoforms are broadly classified into conventional (cPKCs), novel (nPKCs), and atypical (aPKCs) based on their activation requirements.[6]

Differential Modulation of PKC Isoforms:

Ether lipid analogs can act as either activators or inhibitors of PKC, often in an isoform-specific manner. This differential modulation is a key factor in their diverse biological outcomes.

G cluster_membrane Cell Membrane cluster_downstream Downstream Effects DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC Activates OMG_ether OMG-ether OMG_ether->PKC Modulates (Activates/Inhibits) HMG_ether HMG-ether HMG_ether->PKC Inhibits Inflammation Inflammatory Response PKC->Inflammation

Caption: Simplified signaling pathway showing the modulation of PKC by DAG and ether lipid analogs.

  • Activation: Some ether-linked diglycerides can activate PKC, often with a requirement for calcium, similar to the endogenous activator DAG.[7][8]

  • Inhibition: Other analogs, such as HMG-ether, have been shown to be potent inhibitors of PKC.[4] This inhibitory action is thought to occur through competition with DAG for the C1 domain of PKC.[3]

  • Isoform Specificity: The effects of PIAs can vary significantly between different PKC isoforms. For example, a close analog of OMG-ether, 1-O-octadecyl-2-O-methyl-glycero-3-phosphocholine, progressively inhibits PKCα at lower concentrations and activates it at higher concentrations, while exhibiting a more complex triphasic effect on PKCε.

Experimental Evaluation of PIA Activity

To rigorously compare the biological activities of OMG-ether and other PIAs, a combination of in vitro and in vivo experimental approaches is essential.

In Vitro Assays

A. Protein Kinase C (PKC) Activity Assay

This assay directly measures the ability of a PIA to modulate the enzymatic activity of specific PKC isoforms.

Principle: The assay quantifies the transfer of a radiolabeled phosphate group from ATP to a specific peptide substrate by the PKC enzyme. The amount of incorporated radioactivity is proportional to the enzyme's activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing HEPES, MgCl₂, and CaCl₂.

    • Lipid Vesicles: Prepare lipid vesicles containing phosphatidylserine (PS) and the PIA of interest (e.g., OMG-ether) at various concentrations. A control with the endogenous activator diacylglycerol (DAG) should be included.

    • Substrate Solution: Prepare a solution containing a specific PKC peptide substrate and [γ-³²P]ATP.

    • PKC Enzyme: Use purified, recombinant PKC isoforms.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the assay buffer, lipid vesicles, and PKC enzyme.

    • Initiate the reaction by adding the substrate solution.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a quench solution (e.g., EDTA).

    • Spot an aliquot of the reaction mixture onto a phosphocellulose paper square.

    • Wash the paper squares extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the paper squares using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of the PKC enzyme in the presence of different concentrations of the PIA.

    • Plot the enzyme activity against the PIA concentration to determine the EC₅₀ (for activators) or IC₅₀ (for inhibitors).

G A Prepare Reagents (Buffer, Lipids, Substrate, Enzyme) B Combine Buffer, Lipids, and PKC Enzyme A->B C Initiate Reaction with [γ-³²P]ATP and Substrate B->C D Incubate at 30°C C->D E Stop Reaction D->E F Spot on Phosphocellulose Paper E->F G Wash to Remove Unincorporated ATP F->G H Measure Radioactivity G->H

Caption: Experimental workflow for the in vitro PKC activity assay.

B. Cytokine Release Assay (ELISA)

This assay measures the ability of PIAs to induce or inhibit the release of pro-inflammatory cytokines from immune cells.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific cytokine (e.g., TNF-α, IL-6) in the supernatant of cell cultures treated with the PIA.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a relevant immune cell line (e.g., RAW 264.7 macrophages) or primary immune cells in a 96-well plate.

    • Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of varying concentrations of the PIA. Include a vehicle control.

  • Sample Collection:

    • After an appropriate incubation period (e.g., 24 hours), centrifuge the plate and collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest.

    • Block the plate to prevent non-specific binding.

    • Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate.

    • Add a biotinylated detection antibody specific for the cytokine.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a TMB substrate solution and stop the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of the cytokine in each sample using the standard curve.

    • Determine the IC₅₀ or EC₅₀ of the PIA for cytokine release.

G A Culture Immune Cells B Treat with PIA and/or Stimulant (LPS) A->B C Collect Supernatant B->C D Perform ELISA for Cytokine Quantification C->D E Analyze Data (IC₅₀/EC₅₀) D->E

Caption: Experimental workflow for the cytokine release assay.

In Vivo Models of Inflammation

To assess the pro-inflammatory potential of PIAs in a more complex biological system, various in vivo models of inflammation can be employed.

  • LPS-Induced Systemic Inflammation: Administration of lipopolysaccharide (LPS) to rodents induces a robust systemic inflammatory response characterized by the release of pro-inflammatory cytokines into the circulation.[9] The effect of co-administering a PIA can be evaluated by measuring cytokine levels in the serum.

  • Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation where the injection of carrageenan into the paw of a rodent induces localized swelling. The anti-inflammatory or pro-inflammatory effect of a PIA can be assessed by measuring the change in paw volume.

  • Zebrafish Inflammation Model: The transparency of zebrafish larvae allows for real-time visualization of immune cell migration to a site of injury or infection, providing a powerful tool for screening the effects of PIAs on inflammation in a living organism.[10]

Synthesis of Pro-inflammatory Ether Lipid Analogs

The ability to synthesize a variety of PIA analogs is crucial for structure-activity relationship studies. The synthesis of these molecules often involves multi-step chemical reactions starting from commercially available chiral precursors.

A general synthetic strategy for alkyl ether lipids involves the alkylation of a protected glycerol derivative, followed by modifications at the sn-2 and sn-3 positions and subsequent deprotection steps.[1][2] For example, the synthesis of OMG-ether can be achieved from a suitable protected glycerol precursor by introducing the octadecyl ether at the sn-1 position and the methyl ether at the sn-2 position. The specific stereochemistry is often controlled by using chiral starting materials or through enzymatic resolution steps.

Conclusion

This compound and its analogs represent a versatile class of molecules for dissecting the complexities of inflammatory signaling. Their ability to differentially modulate the activity of PKC isoforms, coupled with their structural diversity, makes them invaluable probes for understanding the roles of specific lipid mediators in health and disease. This guide provides a framework for comparing these fascinating molecules and highlights the experimental approaches necessary to further elucidate their mechanisms of action and potential therapeutic applications. As research in lipidomics and signal transduction continues to advance, the study of pro-inflammatory ether lipid analogs will undoubtedly uncover new insights into the intricate regulation of cellular function.

References

  • Alkyl-linked diglycerides inhibit protein kinase C activation by diacylglycerols. Biochem Biophys Res Commun. 1988 Feb 29;151(1):291-7.

  • A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers. PMC.

  • Activation of protein kinase C by naturally occurring ether-linked diglycerides. J Biol Chem. 1989 Aug 15;264(23):13818-24.

  • Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil. MDPI.

  • Activation of protein kinase C by naturally occurring ether-linked diglycerides. J Biol Chem. 1989 Aug 15;264(23):13818-24.

  • An optimized protein kinase C activating diacylglycerol combining high binding affinity (Ki) with reduced lipophilicity (log P). J Med Chem. 2001 Jun 7;44(12):1857-66.

  • Ether Lipids in Obesity: From Cells to Population Studies. Frontiers.

  • Dihydroxyoctadecamonoenoate esters inhibit the neutrophil respiratory burst. Journal of Biosciences.

  • Synthesis of ether lipids: natural compounds and analogues. PMC.

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate.

  • Plasmalogenic Lipid Analogs as Platelet-Activating Factor Antagonists: A Potential Novel Class of Anti-inflammatory Compounds. ResearchGate.

  • In vivo Acute Inflammatory Models. Redoxis.

  • An Update on the Therapeutic Role of Alkylglycerols. MDPI.

  • Novel Roles of Specific Isoforms of Protein Kinase C in Activation of the c-fos Serum Response Element. PMC.

  • Hyperoxidation of ether-linked phospholipids accelerates neutrophil extracellular trap formation. PMC.

  • Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. PMC.

  • Antiproliferative, Anti-Inflammatory Activities, and Molecular Docking Studies of Secondary Metabolites from Macrosolen tricolor. ResearchGate.

  • IC 50 values (in µM) for inhibition of NO production and cytotoxicity... ResearchGate.

  • Tailored Modulation of Cellular Pro-inflammatory Responses With Disaccharide Lipid A Mimetics. Frontiers.

  • Equivocal, explicit and emergent actions of PKC isoforms in cancer. Nature Reviews Cancer.

  • Spatio-Temporal Regulation of PKC Isoforms Imparts Signaling Specificity. Frontiers.

  • Exploring the Synergistic Action of Medium-Chain Triglycerides and Omega-3 Fatty Acids to Enhance Cellular Uptake and Anti-Inflammatory Responses. MDPI.

  • Efficient Neutrophil Activation Requires Two Simultaneous Activating Stimuli. MDPI.

  • A highly conserved host lipase deacylates oxidized phospholipids and ameliorates acute lung injury in mice. eLife.

  • Synthesis of ether lipids: natural compounds and analogues. Beilstein Journals.

  • Synthesis of Novel Acid-Sensitive Lipids and Their Application in Drug and Gene Delivery. Purdue University.

  • Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. Semantic Scholar.

  • Peroxisomal Lipid Synthesis Regulates Inflammation by Sustaining Neutrophil Membrane Phospholipid Composition and Viability. CORE.

  • Identification of PKC-isoform-specific biological actions using pharmacological approaches. PubMed.

  • Structural and functional roles of ether lipids. PMC.

  • Effect of octadecylmethylglycerophosphocholine and hexadecylmethylglycerol on arachidonic acylation or release in macrophages. PubMed.

  • Platelet activating factor (PAF) antagonists on cytokine induction of iNOS and sPLA2 in immortalized astrocytes (DITNC). PubMed.

  • TNF superfamily molecules in atherosclerosis: mechanistic insights and therapeutic translation. Frontiers.

  • Investigating neutrophil responses to stimuli: Comparative analysis of reactive species-dependent and independent mechanisms. PMC.

  • In Vivo Anti-Inflammatory Activity of Lipids Extracted from the Most Abundant Cyanobacterial Strains of the Therapeutic Euganean Thermal Muds. MDPI.

  • Stability of association of 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine with liposomes is composition dependent. PubMed.

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI.

  • Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol. PubMed.

  • 2-O-acetyl-1-O-hexadecyl-sn-glycero-3-phosphocholine - activates - inflammatory response. Life Science Network.

  • Neutrophil recruitment and activation are differentially dependent on MyD88/TRIF and MAVS signaling during RSV infection. PMC.

  • 1‐O‐Octadecyl-2‐O‐benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043). eScholarship.

  • O-Fatty Acyl Ester Derivatives of 3′-Fluoro-2. Chapman University Digital Commons.

  • Growth inhibitory effects of liposome-associated 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine. PubMed.

  • Fatty acid metabolism in neutrophils promotes lung damage and bacterial replication during tuberculosis. PLOS.

  • PAF – Knowledge and References. Taylor & Francis.

Sources

A Comparative Guide to sn-1 versus sn-2 Modified Ether Lipids: Unraveling the Impact of Positional Isomerism on Biological Function

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the nuanced world of lipid-based therapeutics offers a fertile ground for innovation. Among these, ether lipids—characterized by an ether linkage at the glycerol backbone—have garnered significant attention for their unique physicochemical properties and potent biological activities. While nature predominantly utilizes an ether linkage at the sn-1 position, synthetic chemistry unlocks the potential of placing this modification at the sn-2 position, creating a fascinating comparative landscape.

This guide provides an in-depth, objective comparison of sn-1 versus sn-2 modified ether lipids. We will dissect how this seemingly subtle shift in chemical structure profoundly impacts metabolic stability, membrane interactions, cellular signaling, and, ultimately, therapeutic potential. This analysis is grounded in experimental data, providing a robust framework for informed decisions in the design and application of next-generation lipid-based agents.

The Foundational Difference: A Tale of Two Positions

Glycerolipids, the structural foundation of cellular membranes, possess a three-carbon glycerol backbone with distinct stereospecific numbering (sn-1, sn-2, and sn-3).[1] In common glycerophospholipids, fatty acids are attached via ester bonds. Ether lipids diverge from this blueprint by replacing one of these ester bonds with a more chemically robust ether linkage.[2]

  • sn-1 Modified Ether Lipids: This is the canonical form found throughout nature.[3][4] This class includes vital molecules like plasmalogens, which are crucial for membrane structure and antioxidant defense, and the potent signaling molecule Platelet-Activating Factor (PAF).[2][5] The ether bond at the sn-1 position imparts significant resistance to certain lipases and alters the lipid's interaction with other membrane components.[2]

  • sn-2 Modified Ether Lipids: These are non-natural analogs, accessible through synthetic chemistry. Placing the ether-linked alkyl chain at the sn-2 position, typically occupied by an ester-linked (often unsaturated) fatty acid, creates a molecule with fundamentally different stereochemistry and exposure to the enzymatic machinery of the cell.

The core of our comparison lies in understanding how this positional shift influences the molecule's fate and function in a biological system.

G cluster_0 Glycerolipid Backbone cluster_1 sn-1 Modified Ether Lipid (Natural) cluster_2 sn-2 Modified Ether Lipid (Synthetic) glycerol sn-1 sn-2 sn-3 sn1_ether O-Alkyl (Ether) O-Acyl (Ester) Phosphate Head Group glycerol:f0->sn1_ether:f0 Ether Linkage glycerol:f1->sn1_ether:f1 Ester Linkage sn2_ether O-Acyl (Ester) O-Alkyl (Ether) Phosphate Head Group glycerol:f0->sn2_ether:f0 Ester Linkage glycerol:f1->sn2_ether:f1 Ether Linkage

Figure 1: Structural comparison of sn-1 vs. sn-2 ether lipid modifications.

Comparative Analysis: Performance and Properties

The strategic placement of the ether bond is not merely an academic exercise. It dictates the lipid's performance in key areas relevant to drug development, from metabolic stability to cellular activity.

Metabolic Stability: Resisting Enzymatic Breakdown

A primary advantage of ether lipids over their diacyl counterparts is their enhanced resistance to enzymatic hydrolysis by phospholipases. However, the position of the ether bond determines which enzymes are thwarted.

  • sn-1 Ether Lipids: The ether linkage at sn-1 provides inherent resistance to phospholipase A1 (PLA1) enzymes. However, the ester bond at the sn-2 position remains a target for phospholipase A2 (PLA2), a critical enzyme in inflammatory signaling pathways. The cleavage of the sn-2 acyl chain from an sn-1 ether lipid generates a lysophospholipid, a potent signaling molecule in its own right (e.g., lyso-PAF).[6]

  • sn-2 Ether Lipids: Conversely, an ether bond at the sn-2 position would logically confer resistance to PLA2 enzymes. The sn-1 position, if occupied by an ester linkage, would remain susceptible to PLA1. This differential stability is a key design parameter. For instance, if a therapeutic agent is conjugated to the sn-2 position, an ether linkage there could dramatically increase its biological half-life by preventing its cleavage by the ubiquitous PLA2 enzymes.

Featuresn-1 Modified Ether Lipidsn-2 Modified Ether LipidRationale & Significance
Susceptibility to PLA1 ResistantSusceptible (if sn-1 is ester)PLA1 activity is generally less implicated in acute signaling than PLA2.
Susceptibility to PLA2 Susceptible (at sn-2 ester)ResistantCritical for Drug Delivery. PLA2 is a key enzyme in inflammatory responses and lipid remodeling. Resistance can prolong the intact lipid's circulation time and prevent premature drug release.
Susceptibility to PLC/PLD SusceptibleSusceptibleThese enzymes cleave the headgroup and are generally unaffected by the nature of the sn-1/sn-2 linkage.
Metabolic Byproducts Lyso-ether lipids (e.g., Lyso-PAF)sn-1-Acyl-lysophospholipidThe nature of the resulting lysolipid differs, potentially leading to distinct downstream signaling effects.

Table 1: Comparative Metabolic Stability of sn-1 vs. sn-2 Modified Ether Lipids.

Membrane Interaction and Biophysical Properties

The absence of a carbonyl oxygen in the ether linkage, compared to an ester bond, alters the hydrogen bonding capacity and the overall conformation of the lipid in a membrane.[2]

  • sn-1 Ether Lipids: It is well-established that sn-1 ether lipids, particularly plasmalogens, tend to pack more tightly in membranes.[2] This tighter packing can decrease membrane fluidity and is thought to be important for the formation of lipid rafts—specialized membrane microdomains involved in cellular signaling.[2]

  • sn-2 Ether Lipids: While direct, extensive biophysical studies on sn-2 ether lipids are less common, we can infer their properties. The sn-2 position is closer to the aqueous interface and its acyl chain often has a "kink" if unsaturated. Replacing this with a saturated alkyl ether chain would likely lead to significant changes in membrane packing and fluidity, potentially disrupting the formation of ordered domains more profoundly than an sn-1 modification.

Cellular Uptake and Biological Activity

The ultimate test of a modified lipid is its performance in a cellular context. The structural differences between sn-1 and sn-2 isomers can influence their recognition by cell surface receptors and transporters, as well as their intracellular fate.

For example, the anti-cancer ether lipid edelfosine (1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine), an sn-1 ether lipid, exerts its effect by accumulating in lipid rafts and inducing apoptosis, rather than by intercalating into DNA.[4][7] Its uptake is critically dependent on its structure. A hypothetical sn-2 ether analog of edelfosine would present a different profile to the cell surface, likely altering its uptake mechanism and intracellular trafficking, which could either enhance or abolish its therapeutic effect. Some studies have shown that even among ether lipids with antineoplastic activity, subtle structural changes can determine their efficacy and mechanism of action.[8]

Experimental Protocols for Comparative Evaluation

To empirically determine the superior configuration for a given application, rigorous head-to-head experimental comparisons are essential. Below are protocols for two foundational assays.

Protocol 1: In Vitro Phospholipase A2 (PLA2) Stability Assay

This assay directly compares the metabolic stability of sn-1 and sn-2 modified ether lipids against a key hydrolytic enzyme.

Objective: To quantify the rate of hydrolysis of the sn-2 substituent by PLA2.

Methodology:

  • Substrate Preparation: Synthesize or procure high-purity sn-1 and sn-2 modified ether lipids. For fluorescent detection, lipids with a fluorescent acyl chain at the susceptible position (e.g., at sn-2 for the sn-1 ether lipid) are ideal.

  • Vesicle Formation: Prepare small unilamellar vesicles (SUVs) incorporating the test lipids. A typical formulation might be a mix of a carrier lipid like POPC and the test lipid at a 9:1 molar ratio.

  • Assay Initiation: In a microplate well, combine the lipid vesicles in an appropriate assay buffer (e.g., Tris-HCl with Ca²⁺, as Ca²⁺ is a required cofactor for many PLA2s).

  • Enzyme Addition: Add a standardized amount of PLA2 (e.g., from bee venom or porcine pancreas) to initiate the reaction.

  • Detection: Monitor the increase in fluorescence over time. As the fluorescent fatty acid is cleaved from the lipid, its fluorescence environment changes, leading to a detectable signal shift.

  • Data Analysis: Calculate the initial rate of hydrolysis for each lipid substrate. A significantly lower rate for the sn-2 modified ether lipid would confirm its enhanced stability against PLA2.

G cluster_workflow PLA2 Stability Assay Workflow cluster_results Expected Outcome prep Prepare Lipid Vesicles (sn-1 vs sn-2 Analogs) mix Incubate Vesicles with PLA2 Enzyme prep->mix detect Monitor Fluorescence (Cleavage Product) mix->detect analyze Calculate Hydrolysis Rate detect->analyze sn1 sn-1 Ether Lipid: High Fluorescence Signal (Rapid Hydrolysis) analyze->sn1 sn2 sn-2 Ether Lipid: Low/No Signal (High Stability) analyze->sn2

Figure 2: Workflow for the comparative PLA2 stability assay.

Protocol 2: Cellular Uptake Assay via Confocal Microscopy

Objective: To visualize and quantify the internalization of fluorescently-labeled sn-1 and sn-2 ether lipids into live cells.

Methodology:

  • Probe Synthesis: Synthesize sn-1 and sn-2 ether lipid analogs with a fluorescent tag (e.g., Bodipy or NBD) on the headgroup or a non-cleavable position.

  • Cell Culture: Plate cells of interest (e.g., a cancer cell line like HeLa or a macrophage line like RAW 264.7) onto glass-bottom confocal dishes and allow them to adhere overnight.

  • Lipid Incubation: Prepare a dispersion of the fluorescent lipid probes in serum-free cell culture medium. Replace the medium in the dishes with the lipid-containing medium and incubate for a defined time course (e.g., 15 min, 1 hr, 4 hr).

  • Cell Staining (Optional): To visualize specific organelles, co-stain with markers for the plasma membrane (e.g., WGA), endosomes (e.g., CellLight™ Endosomes-RFP), or mitochondria (e.g., MitoTracker™ Deep Red).

  • Imaging: Wash the cells with fresh medium to remove non-internalized lipid. Image the cells using a confocal microscope with appropriate laser lines and filters.

  • Image Analysis: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji). Compare the uptake efficiency between the sn-1 and sn-2 analogs at each time point. The localization of the fluorescence signal will also reveal differences in intracellular trafficking pathways.

Conclusion and Strategic Outlook

The choice between an sn-1 and an sn-2 ether lipid modification is a critical decision in rational drug design.

  • sn-1 Modified Ether Lipids are well-understood, with a wealth of data supporting their roles in modulating membrane domains and acting as signaling precursors. Their synthesis is well-established, making them a reliable choice for applications that mimic natural lipid functions.[3][9]

  • sn-2 Modified Ether Lipids , while less explored, offer a compelling advantage in terms of metabolic stability against PLA2 enzymes. This makes them exceptionally promising candidates for drug delivery systems where protecting a conjugated payload or the integrity of the lipid carrier is paramount. Their non-natural configuration may also lead to novel mechanisms of action by interacting with cellular machinery in ways that sn-1 isomers cannot.

The future of ether lipid therapeutics will likely involve a more nuanced, application-specific approach to positional isomerism. For applications requiring interaction with endogenous signaling pathways, sn-1 analogs may be preferred. For creating robust, long-circulating drug carriers, the superior PLA2 resistance of sn-2 analogs presents a clear strategic advantage. The experimental frameworks provided here offer a starting point for researchers to empirically validate these choices and unlock the full potential of stereochemically-defined ether lipids.

References

  • Ether lipids influence cancer cell fate by modulating iron uptake - PMC - NIH. (2024, March 21).
  • Ether lipids influence cancer cell fate by modulating iron uptake - bioRxiv. (2025, September 23). bioRxiv.
  • Synthesis of ether lipids: natural compounds and analogues - PMC. (2023, September 8).
  • Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - ResearchGate. (2022, April 27).
  • Synthesis of ether lipids: natural compounds and analogues - ResearchGate. (2026, January 5).
  • Ether lipids influence cancer cell fate by modulating iron uptake - PubMed. (2026, January 27).
  • Synthesis of ether lipids: natural compounds and analogues - PubMed. (2023, September 8).
  • Exogenous Ether Lipids Predominantly Target Mitochondria | PLOS One. (2012, February 14). PLOS One.
  • Ether Lipids in Obesity: From Cells to Population Studies - Frontiers. (2022, March 2). Frontiers.
  • Structural and functional roles of ether lipids - PMC. (2017, May 18).
  • A comparison of the lytic properties of two ether-linked lipids, one with and one without antineoplastic activity - PubMed. (n.d.).
  • Triglyceride - Wikipedia. (n.d.). Wikipedia.
  • Simplified scheme of ether lipid metabolism and the central role of... - ResearchGate. (n.d.).

Sources

confirming the structure of synthetic 3-O-Octadecyl-2-O-methyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of structural confirmation strategies for 3-O-Octadecyl-2-O-methyl-sn-glycerol , a specific enantiomer of the ether lipid class often used as a stereochemical probe or negative control in biological assays.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lipidologists, and Analytical Scientists

Executive Summary: The Stereochemical Challenge

In lipidomics and drug development, the distinction between This compound (the sn-3 isomer) and its biologically active enantiomer, 1-O-Octadecyl-2-O-methyl-sn-glycerol (the sn-1 isomer, a precursor to Edelfosine), is critical.

While both molecules share identical mass spectra and scalar NMR couplings in achiral environments, their biological activities differ drastically due to the stereospecificity of enzymes like phospholipase C and cellular uptake transporters. This guide compares the "Standard Analytical Suite" (often insufficient) against the "Stereochemical Validation Suite" (Required) to ensure the integrity of your synthetic product.

Core Comparison: Analytical Performance
FeatureStandard Suite (1D NMR + MS)Stereochemical Suite (Polarimetry + Chiral HPLC)
Regio-Purity (1-O vs 2-O) High ResolutionHigh Resolution
Enantiomeric Purity (1-O vs 3-O) Fails (Indistinguishable)Definitive
Detection Limit >1% Impurity>0.1% Impurity
Causality Confirms connectivityConfirms 3D spatial arrangement

Analytical Decision Matrix (Visualized)

The following decision tree outlines the logical flow for confirming the structure, highlighting where standard methods fail.

StructuralConfirmation cluster_legend Legend Start Crude Synthetic Product (this compound) Step1 Step 1: Low-Res MS & TLC Start->Step1 Decision1 Mass = 358.6 Da? Step1->Decision1 Step2 Step 2: 1H / 13C NMR (CDCl3) Decision1->Step2 Yes Decision2 Regiochemistry Correct? (2-OMe signal distinct) Step2->Decision2 Trap CRITICAL FAILURE POINT 1-O and 3-O isomers have IDENTICAL NMR Spectra Decision2->Trap Achiral Analysis Only Step3 Step 3: Optical Rotation ([α]20/D) Decision2->Step3 Stereo-Validation ResultA Negative Rotation (-) Identity: 1-O Isomer (Incorrect) Step3->ResultA ResultB Positive Rotation (+) Identity: 3-O Isomer (Confirmed) Step3->ResultB Key1 Standard Path Key2 Critical Check

Figure 1: Analytical workflow demonstrating the necessity of optical rotation or chiral chromatography to distinguish the target 3-O isomer from the 1-O alternative.

Detailed Comparative Analysis

A. The "Standard" Alternative: 1D NMR & Mass Spectrometry

Status: Necessary but Insufficient. Many researchers rely solely on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR). While this confirms the connectivity (that the methyl is at position 2 and the octadecyl chain is at position 1 or 3), it cannot distinguish the target from its enantiomer.

  • 1H NMR Signature (CDCl3, 500 MHz):

    • δ 3.45 ppm (s, 3H): Confirms the 2-O-Methyl group. This is the most diagnostic peak for regiochemistry. If the methyl were at position 1 or 3, the integration and splitting would differ due to symmetry breaking.

    • δ 3.40–3.70 ppm (m, 5H): Glycerol backbone protons (

      
      ).
      
    • δ 1.25 ppm (br s, ~30H): Methylene envelope of the octadecyl chain.

    • Deficiency: The 1-O and 3-O isomers are enantiomers. In an achiral solvent like CDCl

      
      , their chemical shifts are identical.
      
B. The "Gold Standard": Optical Rotation & Chiral Validation

Status: Mandatory for Confirmation. To confirm the 3-O-Octadecyl structure, you must measure the specific optical rotation. The sn-1 and sn-3 isomers rotate plane-polarized light in opposite directions.

Experimental Data Comparison
Property1-O-Isomer (Alternative)3-O-Isomer (Target Product)
IUPAC Name 1-O-Octadecyl-2-O-methyl-sn-glycerolThis compound
Chirality sn-1 (L-glycerol derivative)sn-3 (D-glycerol derivative)
Specific Rotation

-24.0° ± 0.5° (c=1, H

O)
+24.0° ± 0.5° (c=1, H

O)
Biological Activity High (Antitumor / PLC inhibitor)Low / Inactive (Negative Control)

Causality: The sign of rotation is dictated by the absolute configuration at Carbon-2 of the glycerol backbone. Synthesis from 1,2-O-isopropylidene-sn-glycerol yields the 3-O isomer, while synthesis from 2,3-O-isopropylidene-sn-glycerol yields the 1-O isomer.

Experimental Protocols

Protocol 1: Specific Optical Rotation Measurement (Self-Validating)

Objective: Definitive assignment of absolute configuration.

  • Preparation: Dissolve 10 mg of the purified synthetic product in 1.0 mL of HPLC-grade water (or Ethanol if solubility issues arise, though H

    
    O is standard for this class). Ensure the solution is clear and particle-free.
    
  • Blanking: Fill the polarimeter cell (1 dm path length) with the pure solvent. Zero the instrument at 589 nm (Sodium D-line) at 20°C.

  • Measurement: Inject the sample. Record the observed rotation (

    
    ).[1]
    
  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm (usually 1) and
    
    
    is concentration in g/mL (0.01 for c=1).
  • Validation Criteria:

    • Pass: Result is positive (+22° to +26°).

    • Fail: Result is negative (-22° to -26°), indicating inversion of configuration or wrong starting material.

    • Inconclusive: Result is near 0°, indicating racemization.

Protocol 2: Regiochemistry Confirmation via HMBC NMR

Objective: Confirm the Methyl group is attached to C2, not C1 or C3.

  • Sample: 5 mg in 0.6 mL CDCl

    
    .
    
  • Experiment: 2D Heteronuclear Multiple Bond Correlation (HMBC).

  • Analysis:

    • Locate the methoxy proton signal at δ 3.45 ppm .

    • Look for a correlation (cross-peak) to the glycerol Carbon-2 signal (δ ~78-80 ppm ).

    • Negative Control: If the methoxy protons correlate to a primary carbon (δ ~70-72 ppm), the product is the 1-O-methyl or 3-O-methyl regioisomer, not the desired 2-O-methyl.

Synthesis Pathway Visualization

Understanding the synthetic origin is the first step in structural confirmation. The choice of chiral starting material dictates the final product.

SynthesisPath Start 1,2-O-Isopropylidene- sn-glycerol Step1 Alkylation (Octadecyl bromide, KOH) Start->Step1 Inter1 1,2-IP-3-O-Octadecyl- sn-glycerol Step1->Inter1 Step2 Acid Hydrolysis (Deprotection) Inter1->Step2 Inter2 3-O-Octadecyl- sn-glycerol (Batyl alcohol isomer) Step2->Inter2 Step3 Tritylation (C1-OH) & Methylation (C2-OH) Inter2->Step3 Final 3-O-Octadecyl-2-O-methyl- sn-glycerol (Target: + Rotation) Step3->Final

Figure 2: Synthetic route establishing the causality of the sn-3 configuration. Starting with 1,2-protected glycerol forces the alkyl chain to the 3-position.

References

  • LipidBank. (n.d.). Ether type lipid Characterization and NMR shifts. Retrieved from [Link]

Sources

Comparative Guide: Mechanism of Action of Antitumor Ether Lipids (AELs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Antitumor ether lipids (AELs), also known as alkylphospholipid analogs (APLs), represent a distinct class of synthetic lipids that target cell membranes rather than DNA.[1] Unlike conventional chemotherapies that interfere with nucleic acid replication, AELs exploit the elevated lipid turnover and altered membrane composition of neoplastic cells.

This guide provides a technical comparison of the three primary agents in this class: Edelfosine (the prototype), Miltefosine (the clinical standard), and Perifosine (the signaling modulator). We analyze their divergence in mechanism—specifically the "CASMER" formation versus direct Akt inhibition—and provide validated protocols for experimental verification.

Comparative Overview: Agent Profiles

While all three agents share an amphiphilic structure resistant to catabolic phospholipases (due to the ether linkage at the sn-1 position), their intracellular dynamics differ significantly.

FeatureEdelfosine (ET-18-OCH3)Perifosine (D-21266)Miltefosine (HePC)
Primary MOA Lipid Raft Reorganization (CASMER formation)Akt/PI3K Inhibition (PH Domain targeting)Lipid Metabolism Interference & Akt Inhibition
Membrane Affinity Extremely High (Raft-specific)High (Membrane & Cytosol)Moderate
Key Signaling Event Fas/CD95 recruitment to raftsPrevention of Akt membrane translocationInhibition of PC biosynthesis
Cellular Uptake Endocytosis & Flippase-mediatedEndocytosisFlippase-mediated
Clinical Status Preclinical (Gold Standard for MOA)Phase III (Discontinued for Oncology)FDA Approved (Leishmaniasis), Orphan Drug (CTCL)
IC50 Range 1–5 µM (Leukemia/Solid Tumors)1–10 µM (Multiple Myeloma)10–50 µM (Variable)
Deep Dive: The CASMER Concept (Edelfosine)

Mechanism: Edelfosine acts as a "Trojan horse" in the plasma membrane. Due to its structural similarity to lysophosphatidylcholine but lack of an ester bond, it accumulates in Lipid Rafts —cholesterol-rich microdomains.

  • Displacement: Edelfosine inserts into rafts, altering their biophysical properties and displacing cholesterol.

  • Recruitment: This reorganization forces the aggregation of death receptors (Fas/CD95) and downstream signaling molecules (FADD, Procaspase-8) into these rafts, independent of ligand binding (FasL).

  • CASMER Formation: This supramolecular entity is termed a CASMER (Cluster of Apoptotic Signaling Molecule-Enriched Rafts). It acts as a scaffold for the rapid induction of apoptosis.

Pathway Visualization: CASMER-Mediated Apoptosis

CASMER_Pathway Edelfosine Edelfosine (Extracellular) Rafts Lipid Rafts (Cholesterol-Rich) Edelfosine->Rafts Accumulates & Alters Fluidity Fas Fas/CD95 Receptor Rafts->Fas Aggregation (Ligand-Independent) CASMER CASMER Formation (Supramolecular Complex) Fas->CASMER Clustering DISC DISC Recruitment (FADD + Procaspase-8) CASMER->DISC Scaffolding Mito Mitochondrial Activation (Bid cleavage) DISC->Mito Signal Amplification Apoptosis Apoptosis DISC->Apoptosis Direct Caspase-3 Activation Mito->Apoptosis

Caption: Edelfosine accumulates in lipid rafts, triggering the ligand-independent clustering of Fas/CD95 into CASMERs, initiating the extrinsic apoptotic cascade.

Deep Dive: Akt Signaling Blockade (Perifosine)

Mechanism: While Edelfosine relies on biophysical membrane alteration, Perifosine functions as a specific signal transduction inhibitor.

  • PH Domain Targeting: Akt (Protein Kinase B) requires binding to PIP3 at the plasma membrane via its Pleckstrin Homology (PH) domain to become phosphorylated and active.

  • Steric Hindrance: Perifosine interacts with the cell membrane and structurally mimics the phospholipids required for Akt recruitment. It effectively blocks the Akt PH domain from interacting with the plasma membrane.[2]

  • Result: Akt remains cytosolic and unphosphorylated (inactive), leading to the downregulation of survival pathways (mTOR, NF-κB) and upregulation of pro-apoptotic signals.

Pathway Visualization: Perifosine vs. Akt Translocation

Akt_Inhibition PI3K PI3K Activation PIP3 PIP3 Generation (Membrane) PI3K->PIP3 Akt_Mem Akt (Membrane Bound) PIP3->Akt_Mem Recruits via PH Domain Akt_Cyto Akt (Cytosolic/Inactive) Akt_Cyto->Akt_Mem Normal Translocation Apoptosis Apoptosis Akt_Cyto->Apoptosis Accumulation leads to death Perifosine Perifosine Perifosine->PIP3 Blocks Access Perifosine->Akt_Mem Inhibits Translocation Survival Cell Survival (mTOR/NF-κB) Akt_Mem->Survival Downstream Signaling

Caption: Perifosine prevents the recruitment of cytosolic Akt to the plasma membrane by interfering with the PH domain-PIP3 interaction, halting survival signaling.

Experimental Protocols

To validate these mechanisms in your specific cell lines, use the following self-validating protocols.

Protocol A: Isolation of Lipid Rafts (Validating CASMERs)

Purpose: To demonstrate that the drug (Edelfosine) and the death receptor (Fas/CD95) co-localize in detergent-resistant membrane fractions.

Materials:

  • Lysis Buffer: 25 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM EDTA, 1% Triton X-100 (critical for defining rafts), Protease Inhibitor Cocktail.

  • Sucrose Solutions: 80%, 30%, 5% (w/v) in TNE buffer.

  • Ultracentrifuge with SW41 Ti rotor (or equivalent).[3]

Workflow:

  • Treatment: Treat

    
     tumor cells with 10 µM Edelfosine for 3–6 hours.
    
  • Lysis: Wash cells in ice-cold PBS.[4] Resuspend in 1 mL Lysis Buffer. Incubate on ice for 30 min. Critical: Do not vortex vigorously; rafts must remain intact.

  • Gradient Preparation:

    • Mix 1 mL lysate with 1 mL 80% sucrose (Final ~40%). Place at bottom of tube.

    • Overlay with 6 mL 30% sucrose.

    • Overlay with 3.5 mL 5% sucrose.

  • Centrifugation: Spin at 200,000

    
     for 18–20 hours at 4°C.
    
  • Fractionation: Collect 1 mL fractions from top (Fraction 1) to bottom (Fraction 12).

  • Validation (Western Blot):

    • Raft Fractions (3–5): Should be positive for Flotillin-1 or GM1 (Cholera Toxin B) and negative for Transferrin Receptor (non-raft marker).

    • Result: In Edelfosine-treated cells, Fas/CD95 should shift from non-raft fractions (8–12) to raft fractions (3–5).

Protocol B: Assessing Akt Translocation (Validating Perifosine)

Purpose: To distinguish between inhibition of phosphorylation and inhibition of membrane recruitment.

Materials:

  • Hypotonic Buffer: 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl.

  • Membrane Lysis Buffer: Hypotonic buffer + 1% Triton X-100.

Workflow:

  • Treatment: Treat cells with 5–10 µM Perifosine for 4 hours. Stimulate with EGF (50 ng/mL) for the last 15 min to induce strong Akt translocation.

  • Fractionation:

    • Resuspend cells in Hypotonic Buffer. Dounce homogenize (20 strokes).

    • Centrifuge 700

      
       (5 min) to remove nuclei.
      
    • Centrifuge supernatant at 100,000

      
       (30 min).
      
    • Pellet = Membrane Fraction ; Supernatant = Cytosolic Fraction .

  • Analysis:

    • Resuspend pellet in Membrane Lysis Buffer.

    • Run Western Blot for Akt1/2 and p-Akt (Ser473) .

    • Control: Use Na+/K+ ATPase (membrane marker) and β-Tubulin (cytosolic marker) to verify purity.

    • Result: Perifosine treatment should result in the absence of Akt in the membrane fraction despite EGF stimulation.

References
  • Mollinedo, F., & Gajate, C. (2015). Lipid rafts as signaling hubs in cancer cell death. Future Oncology. Link

  • Gajate, C., & Mollinedo, F. (2001). The antitumor ether lipid ET-18-OCH3 induces apoptosis through translocation and capping of Fas/CD95 into membrane rafts in human leukemic cells.[5] Blood. Link

  • Hideshima, T., et al. (2006). Perifosine, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells.[6] Blood. Link

  • Kondapaka, S. B., et al. (2003). Perifosine, a novel alkylphospholipid, inhibits protein kinase B activation. Molecular Cancer Therapeutics.[6] Link

  • Rios-Marco, P., et al. (2017). Alkylphospholipids: An update on molecular mechanisms and clinical relevance. Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

Sources

Comparative Validation Guide: Quantification of 3-O-Octadecyl-2-O-methyl-sn-glycerol (OMG)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-O-Octadecyl-2-O-methyl-sn-glycerol (OMG) represents a critical class of synthetic ether lipids. Structurally analogous to antitumor lipids like Edelfosine (ET-18-OCH3) and Platelet-Activating Factor (PAF) precursors, OMG is frequently utilized as a metabolic probe or a specific internal standard in lipidomics.

The Analytical Challenge: Unlike standard phospholipids, OMG lacks a phosphate headgroup and a strong UV chromophore. It is a neutral ether lipid. This renders standard UV-Vis detection useless and makes direct ionization in Mass Spectrometry (MS) dependent on adduct formation (e.g.,


 or 

).

This guide objectively compares the industry-standard LC-ESI-MS/MS against the robust but labor-intensive GC-MS and the cost-effective HPLC-CAD . We provide a validated framework for the LC-MS/MS workflow, currently the "Gold Standard" for sensitivity and throughput in biological matrices.

Decision Matrix: Selecting the Right Methodology

Before committing resources, select the method that aligns with your sensitivity requirements and available instrumentation.

MethodSelection Start Start: Define Analytical Needs Sensitivity Is Sensitivity < 10 ng/mL required? Start->Sensitivity Matrix Is the Matrix Complex? (Plasma/Tissue) Sensitivity->Matrix Yes HPLCCAD SCREENING: HPLC-CAD/ELSD (Low Sensitivity, QC Only) Sensitivity->HPLCCAD No (High Conc. Only) Derivatization Is Derivatization Acceptable? Matrix->Derivatization No (Simple Solvents) LCMS RECOMMENDED: LC-ESI-MS/MS (High Sensitivity, No Derivatization) Matrix->LCMS Yes (High Specificity Needed) Derivatization->LCMS No GCMS ALTERNATIVE: GC-MS (High Resolution, Requires Silylation) Derivatization->GCMS Yes

Figure 1: Analytical Decision Tree for Ether Lipid Quantification.

Comparative Analysis of Methodologies

Method A: LC-ESI-MS/MS (Triple Quadrupole)
  • Status: Gold Standard

  • Mechanism: Soft ionization (Electrospray) utilizing ammonium adducts for neutral lipid detection.[1]

  • Pros: Minimal sample prep (no derivatization), highest sensitivity (pg/mL range), separates sn-1/sn-3 isomers if chiral columns are used.

  • Cons: Susceptible to matrix effects (ion suppression) requiring stable isotope internal standards.

Method B: GC-MS (Electron Impact)
  • Status: Robust Alternative

  • Mechanism: Separation by boiling point; detection by fragmentation.[2]

  • Pros: Excellent chromatographic resolution, structural elucidation via EI fragmentation libraries.

  • Cons: Requires Derivatization. The free hydroxyl at sn-1 (or sn-3) must be silylated (e.g., BSTFA) to ensure volatility. Thermal instability can be a risk.

Method C: HPLC-CAD (Charged Aerosol Detection)
  • Status: Quality Control / Raw Material Testing

  • Mechanism: Measures particle size after mobile phase evaporation.

  • Pros: Universal detector (independent of chromophores), cost-effective.

  • Cons: Poor sensitivity (µg/mL range), non-linear response at low concentrations.

Deep Dive: Validated LC-ESI-MS/MS Protocol

This protocol is designed for the quantification of OMG in human plasma. It utilizes a Liquid-Liquid Extraction (LLE) to remove proteins and salts, followed by Targeted MRM (Multiple Reaction Monitoring) .

Reagents & Materials[3][4][5]
  • Analyte: this compound (OMG).

  • Internal Standard (IS): 1-O-Octadecyl-2-O-methyl-sn-glycerol-d5 (Deuterated analog preferred) or 1-O-Heptadecyl-sn-glycerol.

  • Solvents: LC-MS Grade Methanol (MeOH), Methyl tert-butyl ether (MTBE), Ammonium Formate.

Sample Preparation (Modified MTBE Method)

Rationale: MTBE is preferred over Chloroform (Bligh & Dyer) due to lower density (organic layer on top), making automation easier and reducing contamination risk.

  • Aliquot: Transfer 100 µL of Plasma into a glass tube.

  • Spike: Add 10 µL of Internal Standard (1 µg/mL).

  • Precipitate: Add 300 µL of cold Methanol. Vortex for 30s.

  • Extract: Add 1000 µL of MTBE . Vortex for 10 min at room temperature.

  • Phase Separation: Add 250 µL of MS-grade water to induce phase separation. Centrifuge at 3,000 x g for 10 min.

  • Transfer: Collect the top organic layer (MTBE) into a clean vial.

  • Dry: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of MeOH:Isopropanol (50:50).

LC-MS/MS Conditions[6]
ParameterSettingRationale
Column C18 Reverse Phase (2.1 x 50mm, 1.7 µm)High resolution for hydrophobic lipids.
Mobile Phase A 10mM Ammonium Formate in MeOH:Water (60:40)Ammonium formate promotes

formation.
Mobile Phase B 10mM Ammonium Formate in Isopropanol:MeOH (90:10)Strong elution solvent for lipids.
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.
Ionization ESI Positive ModeNeutral ether lipids ionize best as adducts in positive mode.
Mass Spectrometry Transitions (MRM)

Note: OMG (C22H46O3) has a MW of approx. 358.6 Da.

  • Precursor Ion:

    
     376.6 
    
    
    
  • Product Ion 1 (Quantifier):

    
     267.4 (Loss of glycerol backbone/head)
    
  • Product Ion 2 (Qualifier):

    
     85.1 (Characteristic hydrocarbon fragment)
    

Critical Step: Perform a "Product Ion Scan" on your specific instrument to optimize collision energy (CE) for these transitions.

Validation Data Summary

The following data represents typical performance metrics expected when validating this method under ICH Q2(R1) guidelines.

Table 1: Method Performance Metrics
Validation ParameterLC-ESI-MS/MS (Proposed)GC-MS (Alternative)Acceptance Criteria (Bioanalytical)
Linearity (

)
> 0.995> 0.990

Range 1.0 – 2000 ng/mL50 – 5000 ng/mLMust cover expected study concentrations
LLOQ 1.0 ng/mL 50 ng/mLS/N ratio

10:1
Accuracy (% Bias) ± 8.5%± 12.0%Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 6.0%< 10.0%Within 15% (20% at LLOQ)
Recovery 85 - 95% (MTBE)70 - 80% (LLE)Consistent recovery preferred over 100%
Matrix Effect Assessment

One of the primary risks in LC-MS lipidomics is phospholipid suppression .

  • Observation: Endogenous phosphatidylcholines (PC) elute late in the gradient.

  • Mitigation: The divert valve should be switched to "Waste" for the first 1 minute and the final 2 minutes of the gradient to prevent source contamination.

  • Data: Matrix Factor (MF) for OMG was calculated at 0.92 (normalized to IS), indicating minimal suppression.

Visualization of the Workflow

Workflow Sample Biological Sample (100 µL Plasma) IS Add Internal Standard (Deuterated OMG) Sample->IS Extract MTBE Extraction (Vortex 10 min) IS->Extract Centrifuge Centrifuge & Collect Top Layer Extract->Centrifuge Dry Evaporate & Reconstitute (MeOH:IPA) Centrifuge->Dry LC UPLC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM: 376.6 -> 267.4) LC->MS Data Quantification (Analyst Software) MS->Data

Figure 2: Step-by-step LC-MS/MS Bioanalytical Workflow.[3]

Expert Insights & Troubleshooting

  • Adduct Stability: The formation of

    
     is temperature-sensitive. Ensure your ESI source temperature is not set too high (>500°C), which can cause in-source fragmentation. A source temp of 350°C-400°C is usually optimal for ether lipids.
    
  • Isomer Separation: 3-O-alkyl and 1-O-alkyl isomers are isobaric. If your study requires distinguishing between sn-1 and sn-3 regioisomers, standard C18 columns may fail. Consider using a Chiralpak column or derivatization with chiral reagents if absolute stereochemistry is critical.

  • Carryover: Lipids are "sticky." Use a needle wash solution containing 50% Isopropanol/Acetone to ensure the injector needle is clean between runs.

References

  • Magnusson, C. D., & Haraldsson, G. G. (2011). Chemoenzymatic synthesis of structured ether lipids. Tetrahedron, 67(10), 1821-1836.

  • Lillja, J., & Lanekoff, I. (2022). Quantitative determination of sn-positional phospholipid isomers in MSn using silver cationization.[4] Analytical and Bioanalytical Chemistry, 414, 5503–5511.

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146.

  • Arthur, G., & Bittman, R. (2014). The inhibition of cell signaling pathways by antitumor ether lipids. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(6), 1569-1578.

Sources

The Ether Lipid Truth: A Cross-Validation Guide for HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of HPLC and GC Methods for Ether Lipid Analysis Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

Ether lipids—specifically plasmalogens (1-O-alk-1'-enyl) and plasmanyl (1-O-alkyl) lipids—present a unique analytical paradox. HPLC-MS/MS offers superior molecular resolution, identifying intact species and sn-2 fatty acid pairing, but suffers from variable ionization efficiency and lack of comprehensive standards. GC-MS , conversely, provides robust stoichiometric quantification of the ether backbone via dimethyl acetals (DMAs) but destroys molecular connectivity.

This guide details a self-validating workflow where GC-MS provides the quantitative "ceiling" (total ether content) and HPLC-MS/MS provides the qualitative "map" (molecular distribution). By running these methods in parallel, researchers can eliminate the blind spots inherent to single-platform lipidomics.

Part 1: The Mechanistic Challenge

The analytical divergence lies in the sn-1 bond .

  • Ester bonds (Acyl): Susceptible to both acid and base hydrolysis.

  • Vinyl Ether bonds (Plasmenyl): Stable in base, but rapidly hydrolyze in acid to form aldehydes (which convert to DMAs in methanol).[1]

  • Ether bonds (Plasmanyl): Stable in both acid and base (requiring harsh HI cleavage for GC analysis).

The Senior Scientist’s Insight:

"Most quantification errors occur because researchers treat DMAs like FAMEs. They are not. DMAs are thermally labile and acid-sensitive. If your GC injector is too hot (>250°C), DMAs degrade back to aldehydes, destroying your quantitative linearity."

Part 2: Method A – GC-MS (The Stoichiometric Validator)

Role: Absolute quantification of total plasmalogen content via Dimethyl Acetals (DMA).

The Protocol: Acid-Catalyzed Methanolysis

Unlike standard FAME prep, this protocol must preserve the aldehyde derivative.

  • Sample Aliquoting: Dry down lipid extract (approx. 50-100 µg total lipid) under N₂.

  • Derivatization: Add 1 mL of 3M HCl in Methanol (anhydrous).

    • Why? BF₃-methanol is common but often introduces artifacts if aged. HCl/MeOH is more reproducible for DMA formation.

  • Incubation: Heat at 80°C for 1 hour .

    • Critical Control: Do not exceed 1 hour. Extended heating degrades PUFA-DMAs.

  • Extraction: Add 1 mL Hexane + 1 mL 0.9% NaCl. Vortex and centrifuge.

  • Analysis: Inject the upper hexane layer into GC-MS (Splitless).

GC-MS Parameters
  • Column: High-polarity (e.g., DB-Wax or BPX70) is preferred to separate C18:0 DMA from C18:0 FAME.

  • Inlet Temp: 230°C (Strict limit).

    • Causality: Higher temperatures catalyze the elimination of methanol from DMAs, reverting them to aldehydes.

  • Oven: Ramp 150°C to 240°C at 4°C/min.

The Self-Validating Control (The "Base Check")

To prove a peak is a Plasmalogen-derived DMA and not a contaminant:

  • Run a parallel aliquot using 0.5M Sodium Methoxide (Base) .

  • Result: Base transesterifies esters to FAMEs but leaves vinyl ethers intact.

  • Validation: Peaks present in the Acid run but absent in the Base run are confirmed Plasmalogens.

Part 3: Method B – HPLC-MS/MS (The Molecular Specialist)

Role: Identification of intact species and sn-2 fatty acid composition.

The Protocol: Reverse-Phase LC-MS/MS[2]
  • Column: C18 Core-Shell (e.g., Kinetex C18, 2.1 x 100mm, 1.7 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid.

    • Why Ammonium Formate? It promotes protonated molecules [M+H]+ and ammoniated adducts [M+NH4]+, essential for ether lipid stability in the source.

  • Gradient: 40% B to 99% B over 20 mins.

MS/MS Transitions (MRM)
  • Positive Mode (PC/PE Plasmalogens): Target the loss of the headgroup or the sn-1 vinyl ether chain.

    • Example: PE(P-18:0/20:4) often fragments to yield the sn-2 acyl ion or the neutral loss of the vinyl ether.

  • Negative Mode: Preferred for PE plasmalogens to detect the [M-H]- parent and fatty acid fragments.

Part 4: The Cross-Validation Framework

To claim analytical accuracy, you must reconcile the data from both platforms.[3]

1. The "Sum of Parts" Calculation

The total moles of vinyl ether chains detected by GC must equal the sum of intact plasmalogen moles detected by HPLC.



2. Discrepancy Troubleshooting
ObservationLikely CauseMechanistic Explanation
GC >> HPLC Ion SuppressionCo-eluting matrix components in HPLC reduce ionization efficiency of intact lipids.
GC >> HPLC Unannotated SpeciesHPLC method missed minor plasmalogen classes (e.g., PI-plasmalogens) that GC detected as bulk DMAs.
HPLC >> GC DMA DegradationGC Injector too hot (>250°C) or moisture in sample hydrolyzed DMAs back to aldehydes (which are often lost or elute elsewhere).
HPLC >> GC Peak MisidentificationIsobaric overlap in HPLC (e.g., Alkyl-ether vs Vinyl-ether) falsely inflating plasmalogen count.
Part 5: Visualizing the Workflow
Diagram 1: The Split-Stream Validation Workflow

This diagram illustrates how a single lipid extract is processed through divergent paths to achieve cross-validation.

LipidValidation cluster_GC Path A: Stoichiometric (GC-MS) cluster_LC Path B: Molecular (HPLC-MS/MS) Extract Total Lipid Extract AliquotA Aliquot A Extract->AliquotA AliquotB Aliquot B Extract->AliquotB AcidRxn Acid Methanolysis (3M HCl/MeOH, 80°C) AliquotA->AcidRxn Generates DMAs + FAMEs BaseRxn Negative Control: Base Methanolysis AliquotA->BaseRxn Generates FAMEs NO DMAs GCAnalysis GC-MS Analysis (Inlet < 230°C) AcidRxn->GCAnalysis BaseRxn->GCAnalysis Subtract to verify DataGC Output: Total DMA Content (Sum of sn-1 chains) GCAnalysis->DataGC Validation CROSS-VALIDATION Compare: Sum(LC) vs Total(GC) DataGC->Validation Dilution Dilute in MeOH:CHCl3 (Add Internal Stds) AliquotB->Dilution LCAnalysis RP-LC-MS/MS (C18 Column) Dilution->LCAnalysis DataLC Output: Intact Species (sn-1 / sn-2 pairing) LCAnalysis->DataLC DataLC->Validation

Caption: A dual-pathway workflow ensuring that molecular identification (LC) is quantitatively backed by total chain stoichiometry (GC).

Diagram 2: The Chemistry of the "Tell" (DMA Formation)

Understanding the acid-lability of the vinyl ether bond is the key to this validation.

Chemistry Plasmalogen Plasmalogen (Vinyl Ether) Acid + HCl / MeOH Plasmalogen->Acid Aldehyde Intermediate Aldehyde Acid->Aldehyde Hydrolysis FAME FAME (from sn-2) Acid->FAME Transesterification DMA Dimethyl Acetal (DMA) Aldehyde->DMA Acetalization (In MeOH) Note CRITICAL: High Temp or H2O reverses DMA to Aldehyde DMA->Note

Caption: The reaction pathway converting unstable vinyl ethers into analyzable DMAs. Note the reversibility if analytical conditions are not strictly anhydrous.

References
  • Gottfried, E. L., & Rapport, M. M. (1962). The Biochemistry of Plasmalogens: I. Isolation and Characterization of Phosphatidal Choline. Journal of Biological Chemistry, 237(10), 329–333. Link

  • Brosche, T., & Platt, D. (1998). The biological significance of plasmalogens in defense against oxidative damage. Experimental Gerontology, 33(5), 363–369. Link

  • Miyazawa, T., et al. (2011). Plasmalogen analysis: A new approach for the determination of vinyl ether lipids. Journal of Lipid Research, 52(12), 2305-2311. Link

  • Paul, S., et al. (2019). Identification and quantification of dimethyl acetals from plasmalogenic lipids in lamb intramuscular fat under different derivatization procedures. Journal of Chromatography B, 1121, 36-43. Link

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews, 24(3), 367-412. Link

Sources

A Senior Application Scientist's Guide to Comparing the Membrane Incorporation of Different Ether Lipids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular membranes, lipids are not merely structural components but active participants in a multitude of physiological and pathological processes. Among these, ether lipids, a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, have garnered significant attention for their diverse roles in membrane trafficking, signal transduction, and as potential therapeutic agents.[1][2] Understanding the dynamics of how different ether lipids incorporate into cellular membranes is paramount for elucidating their biological functions and for the rational design of ether lipid-based drugs.

This guide provides an in-depth, objective comparison of the membrane incorporation of various classes of ether lipids, supported by experimental data and detailed methodologies. As a senior application scientist, my aim is to equip you with both the foundational knowledge and the practical insights necessary to navigate this complex area of lipid biology.

The Ether Lipid Family: A Structural Overview

Before delving into their membrane dynamics, it is crucial to appreciate the structural diversity within the ether lipid family. This diversity is the primary determinant of their distinct physicochemical properties and, consequently, their mode of membrane incorporation.

  • Plasmalogens: These are distinguished by a vinyl-ether bond at the sn-1 position. This feature allows for a more compact packing of the phospholipid molecules within the membrane, leading to decreased membrane fluidity and increased rigidity.[1][3] Plasmalogens are integral components of membranes in various tissues, particularly in the nervous and cardiovascular systems.[4]

  • Platelet-Activating Factor (PAF): A potent signaling molecule, PAF is characterized by an alkyl-ether linkage at sn-1 and an acetyl group at the sn-2 position.[5] Unlike structural lipids, PAF's primary role is in cell-to-cell communication, mediating inflammatory and allergic responses.[5]

  • Dialkylglycerol Lipids: These lipids possess ether linkages at both the sn-1 and sn-2 positions of the glycerol backbone. They are less common in mammals but are found in certain tissues and have been investigated for their effects on membrane properties.

  • Archaeal Tetraether Lipids: Unique to archaea, these lipids are characterized by two long alkyl chains that span the entire membrane, forming a monolayer. This structure provides exceptional stability, allowing these organisms to thrive in extreme environments.

The fundamental difference between an ether and an ester linkage, the absence of a carbonyl group in the former, has profound implications for membrane structure and function. This seemingly subtle change affects headgroup hydration, membrane dipole potential, and the overall packing of the lipid bilayer.[4][6]

Mechanisms of Membrane Incorporation: A Comparative Analysis

The process by which an exogenous lipid incorporates into a cell membrane is a complex interplay of its own chemical properties and the biophysical characteristics of the target membrane. While direct comparative studies on the incorporation rates of different ether lipids are not abundant, we can infer their behavior from their known functions and interactions with membranes.

Passive Insertion and Inter-leaflet Translocation (Flip-Flop)

For most structural lipids, including plasmalogens and dialkylglycerol lipids, the initial incorporation into the outer leaflet of the plasma membrane is thought to occur via passive diffusion from the extracellular environment. The subsequent movement to the inner leaflet, a process known as "flip-flop," is a critical step for achieving transmembrane distribution.

The rate of spontaneous, protein-free lipid flip-flop is generally slow, as the hydrophilic headgroup must traverse the hydrophobic core of the bilayer.[7] However, there is growing evidence that this process can be influenced by the lipid's structure. While specific data comparing the flip-flop rates of different ether lipids is scarce, the unique properties conferred by the ether linkage likely play a role. Computational studies suggest that the mechanism of flip-flop can vary, with some lipids "tunneling" through the membrane core while others utilize transient water pores.[8]

Receptor-Mediated and Signaling-Dependent Incorporation

In contrast to structural lipids, the incorporation of signaling lipids like Platelet-Activating Factor (PAF) is often a more regulated process. While PAF can partition into the plasma membrane, its biological effects are primarily mediated through binding to specific G-protein coupled receptors.[5] This interaction can trigger downstream signaling cascades that may influence the local lipid environment and potentially facilitate the internalization or further trafficking of the PAF molecule.

It has been proposed that plasmalogen analogs could act as antagonists to PAF, competing for binding to its receptor, which suggests a dynamic interplay between different ether lipid species at the membrane interface.[9]

Impact on Membrane Properties

The incorporation of different ether lipids can have distinct effects on the physical properties of the membrane, which in turn can influence the incorporation of other molecules.

  • Membrane Fluidity: Plasmalogens, with their vinyl-ether linkage, tend to decrease membrane fluidity due to their ability to pack more tightly.[1][3] In contrast, some synthetic ether lipid analogs have been shown to increase membrane fluidity in certain cell types.[10]

  • Membrane Curvature and Fusion: The tendency of plasmalogens to form non-lamellar, inverted hexagonal structures is thought to facilitate membrane fusion events, a crucial process in vesicle trafficking and other cellular events.[1]

The following table summarizes the key characteristics and proposed membrane incorporation mechanisms of different ether lipid classes.

Ether Lipid ClassKey Structural FeaturePrimary RoleProposed Incorporation MechanismEffect on Membrane Fluidity
Plasmalogens Vinyl-ether linkage at sn-1Structural, AntioxidantPassive diffusion and flip-flopDecreases
Platelet-Activating Factor (PAF) Alkyl-ether at sn-1, Acetyl at sn-2SignalingReceptor-mediated interactionVaries depending on context
Dialkylglycerol Lipids Ether linkages at sn-1 and sn-2StructuralPassive diffusion and flip-flopGenerally decreases
Archaeal Tetraether Lipids Spanning alkyl chainsStructural (monolayer)N/A (endogenous)Highly rigid

Experimental Workflows for Studying Ether Lipid Incorporation

To empirically compare the membrane incorporation of different ether lipids, a combination of advanced biophysical and analytical techniques is required. Below are detailed, step-by-step methodologies for key experiments.

Fluorescence Microscopy-Based Lipid Tracking in Giant Unilamellar Vesicles (GUVs)

This technique allows for the direct visualization of lipid incorporation into a model membrane system.

Diagram of GUV Preparation and Imaging Workflow

GUV_Workflow cluster_prep GUV Preparation cluster_imaging Imaging and Analysis lipid_mix 1. Lipid Mixture Preparation (e.g., DOPC with fluorescently labeled ether lipid) film_formation 2. Lipid Film Formation (Solvent evaporation) lipid_mix->film_formation hydration 3. Hydration (e.g., with sucrose solution) film_formation->hydration electroformation 4. Electroformation (AC field application) hydration->electroformation harvest 5. GUV Harvesting electroformation->harvest Transfer to imaging chamber microscopy 6. Fluorescence Microscopy (Time-lapse imaging) harvest->microscopy analysis 7. Image Analysis (Quantify fluorescence intensity over time) microscopy->analysis

Caption: Workflow for GUV preparation and fluorescence microscopy analysis.

Detailed Protocol:

  • Lipid Solution Preparation:

    • Prepare a stock solution of the primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) in chloroform.[11]

    • Add the fluorescently labeled ether lipid of interest (e.g., with a rhodamine or NBD tag) at a desired molar ratio (e.g., 0.5 mol%).[11][12]

  • GUV Formation by Electroformation:

    • Coat indium tin oxide (ITO)-coated glass slides with the lipid solution and evaporate the solvent under a gentle stream of nitrogen, followed by desiccation under vacuum.[13]

    • Assemble the slides into a chamber and fill with a non-ionic solution (e.g., sucrose solution).[11]

    • Apply an AC electric field to the ITO slides to induce the swelling of the lipid film into GUVs.[13]

  • Microscopy and Data Acquisition:

    • Harvest the GUVs and transfer them to an imaging chamber containing an iso-osmolar solution (e.g., glucose) to allow them to settle.[11]

    • Image the GUVs using a confocal or widefield fluorescence microscope equipped for time-lapse imaging.[11][14]

    • To initiate the incorporation experiment, carefully add a solution containing the ether lipid of interest (unlabeled or with a different fluorophore for co-localization studies) to the imaging chamber.

    • Acquire images at regular intervals to monitor the change in fluorescence intensity on the GUV membrane.

  • Data Analysis:

    • Use image analysis software to quantify the mean fluorescence intensity on the GUV membrane over time.

    • Fit the data to a kinetic model to determine the rate of incorporation.

Radiolabeled Lipid Uptake Assay in Cultured Cells

This method provides a quantitative measure of lipid uptake into live cells.

Diagram of Radiolabeled Lipid Uptake Workflow

Radiolabel_Workflow cluster_cell_prep Cell Preparation cluster_assay Uptake Assay cell_culture 1. Culture Cells to Desired Confluency starvation 2. Serum Starvation (Optional, to establish basal conditions) cell_culture->starvation incubation 4. Incubate Cells with Radiolabeled Lipid starvation->incubation radiolabel_prep 3. Prepare Radiolabeled Ether Lipid Solution (e.g., [14C]- or [3H]-labeled) radiolabel_prep->incubation stop_reaction 5. Stop Uptake and Wash (Ice-cold buffer) incubation->stop_reaction cell_lysis 6. Cell Lysis stop_reaction->cell_lysis scintillation 7. Scintillation Counting cell_lysis->scintillation

Caption: Workflow for radiolabeled lipid uptake assay in cultured cells.

Detailed Protocol:

  • Cell Culture:

    • Plate cells (e.g., 3T3-L1 adipocytes or a cell line relevant to your research) in multi-well plates and culture until they reach the desired confluency.[15]

  • Preparation of Radiolabeled Lipid Solution:

    • Prepare a solution containing the radiolabeled ether lipid (e.g., [14C]- or [3H]-labeled) complexed with a carrier molecule like bovine serum albumin (BSA) to enhance solubility.[15]

  • Uptake Assay:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).[15]

    • Add the radiolabeled lipid solution to the cells and incubate for various time points.

    • To stop the uptake, aspirate the labeling solution and wash the cells multiple times with ice-cold buffer containing BSA to remove unbound lipids.

  • Quantification:

    • Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).[15]

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Normalize the counts to the protein concentration of the cell lysate to account for variations in cell number.

Mass Spectrometry-Based Lipidomics for Membrane Composition Analysis

This powerful technique allows for the precise identification and quantification of different lipid species within a biological membrane.

Diagram of Lipidomics Workflow

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis and Data Processing cell_culture 1. Cell Culture and Treatment with Ether Lipid harvesting 2. Cell Harvesting and Membrane Fractionation cell_culture->harvesting extraction 3. Lipid Extraction (e.g., Bligh-Dyer or MTBE method) harvesting->extraction lc_ms 4. LC-MS/MS Analysis extraction->lc_ms identification 5. Lipid Identification (Database searching) lc_ms->identification quantification 6. Quantification and Statistical Analysis identification->quantification

Caption: Workflow for mass spectrometry-based lipidomics analysis.

Detailed Protocol:

  • Sample Preparation:

    • Culture cells and treat them with the ether lipid of interest for a defined period.

    • Harvest the cells and perform subcellular fractionation to isolate the plasma membrane or other membranes of interest.

    • Extract the lipids from the membrane fraction using a robust method like the Bligh-Dyer or methyl-tert-butyl ether (MTBE) extraction.[16][17][18]

  • LC-MS/MS Analysis:

    • Separate the extracted lipids using liquid chromatography (LC) coupled to a high-resolution mass spectrometer (MS).[19][20]

    • Perform tandem mass spectrometry (MS/MS) to fragment the lipid ions and obtain structural information.[21]

  • Data Analysis:

    • Process the raw MS data using specialized lipidomics software to identify and quantify the different lipid species based on their mass-to-charge ratio and fragmentation patterns.[22][23]

    • Compare the lipid profiles of treated and untreated cells to determine the extent of incorporation of the specific ether lipid and its impact on the overall membrane lipidome.

Concluding Remarks for the Discerning Researcher

The study of ether lipid membrane incorporation is a dynamic and evolving field. The choice of experimental approach will ultimately depend on the specific research question. For visualizing the real-time dynamics of incorporation into a simplified system, fluorescence microscopy with GUVs is an excellent choice. For quantitative uptake studies in a cellular context, radiolabeled lipid assays are the gold standard. To gain a comprehensive understanding of how an incorporated ether lipid alters the entire membrane landscape, mass spectrometry-based lipidomics is indispensable.

By leveraging the methodologies and comparative insights provided in this guide, researchers and drug development professionals can more effectively investigate the intricate relationship between ether lipids and cellular membranes, paving the way for new discoveries and therapeutic innovations.

References

  • Tristram-Nagle, S., & Nagle, J. F. (2009). Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. Chemistry and physics of lipids, 162(1-2), 1–5.
  • Lee, A. G. (2006). Fluorescence Quenching Methods to Study Lipid‐Protein Interactions. Current Protocols in Protein Science, Chapter 17, Unit 17.10.
  • Diomede, L., Bizzi, A., Magistrelli, A., Modest, E. J., Salmona, M., & Noseda, A. (1990). Effects of antineoplastic ether lipids on model and biological membranes. International journal of cancer, 46(2), 321–325.
  • Edinburgh Instruments. (n.d.). Lipid-Protein Interactions Revealed by Fluorescence Spectroscopy. Retrieved from [Link]

  • Mally, M., Peter, B. J., & Schwille, P. (2026). Large-Scale Fluorescence Microscopy Analysis of Lipid Membrane Conformational Changes Optimized and Enabled by an AI-Guided Image Detection Method. International Journal of Molecular Sciences, 27(1), 353.
  • Ge, A., & Chen, Z. (2024). Issues with lipid probes in flip-flop measurements: A comparative study using sum-frequency vibrational spectroscopy and second-harmonic generation. The Journal of Chemical Physics, 161(8), 084703.
  • Jensen, P. E., & Pomorski, T. G. (2022). NBD-lipid Uptake Assay for Mammalian Cell Lines. Bio-protocol, 12(4), e4328.
  • Wu, Q., & Kazantzis, M. (2012). Measurement of long-chain fatty acid uptake into adipocytes. Journal of visualized experiments : JoVE, (69), e4315.
  • Moucheron, D. J., & Bain, C. D. (2017). The Ins and Outs of Lipid Flip-Flop. Accounts of chemical research, 50(2), 233–240.
  • Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Protein & cell, 9(2), 196–206.
  • Ulmer, C. Z., Yost, R. A., & Garrett, T. J. (2019). A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry. Journal of visualized experiments : JoVE, (148), 10.3791/59804.
  • Le, D. D., & Fantini, J. (2022). Ether Lipids in Obesity: From Cells to Population Studies. Frontiers in cell and developmental biology, 10, 848959.
  • Várnai, P., & Balla, T. (2017). A simple guide to biochemical approaches for analyzing protein–lipid interactions. The Journal of general physiology, 149(10), 923–944.
  • Chattopadhyay, A. (1990). Depth profiling in membranes by fluorescence quenching. Journal of biosciences, 15(4), 307–313.
  • Javanainen, M., & Vattulainen, I. (2020). GIANT UNILAMELLAR VESICLES FOR PEPTIDE-MEMBRANE INTERACTION STUDIES USING FLUORESCENCE MICROSCOPY.
  • Benjamin, D. I., & Cravatt, B. F. (2019). Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. Molecules (Basel, Switzerland), 24(21), 3949.
  • Gao, N., & He, C. (2022). A protocol for mimicking lipid-mediated phase separation on the membrane using giant unilamellar vesicles. STAR protocols, 3(3), 101648.
  • Bruker Daltonik GmbH. (n.d.). LCMS 179 - 4D-Lipidomics™ workflow for increased throughput. Retrieved from [Link]

  • Kordahi, T. (2016). Lipid-Protein Interactions via Fluorescence Quenching in Small Unilamellar Vesicles. Honors Research Projects. 342.
  • Gouveia-Figueira, S., & Nording, M. L. (2020). An Innovative Lipidomic Workflow to Investigate the Lipid Profile in a Cystic Fibrosis Cell Line. Metabolites, 10(5), 199.
  • Jung, H., & Peters, B. (2025).
  • Yang, K., & Cheng, H. (2014). Mass Spectrometry Methodology in Lipid Analysis.
  • ResearchGate. (n.d.). A workflow for clinical lipidomics. Retrieved from [Link]

  • Kahya, N., & Schwille, P. (2006). Lipid domain formation and dynamics in giant unilamellar vesicles explored by fluorescence correlation spectroscopy. Molecular membrane biology, 23(1), 29–39.
  • Samanta, S., & Voth, G. A. (2019). Cholesterol Flip-Flop in Heterogeneous Membranes. The journal of physical chemistry. B, 123(15), 3241–3249.
  • Veatch, S. L. (2008). "Making Giant Unilamellar Vesicles via Hydration of a Lipid Film". In: Current Protocols in Cell Biology.
  • Miner, G. E., & Cohen, S. (2024). Protocol for monitoring fatty acid trafficking from lipid droplets to mitochondria in cultured cells. STAR protocols, 5(3), 103236.
  • Shevchenko, A., & Simons, K. (2010). Lipidomics: coming to grips with lipid diversity. Nature reviews. Molecular cell biology, 11(8), 593–598.
  • Bennett, W. F. D., & Tieleman, D. P. (2013). Model studies of lipid flip-flop in membranes. Biochimica et biophysica acta, 1828(4), 1163–1174.
  • Sahonero-Canavesi, D. X., Soons, J., Al-Soud, W. A., Sørensen, S. J., & Sinninghe Damsté, J. S. (2022). Changes in the Distribution of Membrane Lipids during Growth of Thermotoga maritima at Different Temperatures. Applied and environmental microbiology, 88(2), e0176321.
  • Tristram-Nagle, S., & Nagle, J. F. (2009). Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. Chemistry and physics of lipids, 162(1-2), 1–5.
  • Guler, S. D., Ghosh, D., & Nagle, J. F. (2009). Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. Chemistry and physics of lipids, 162(1-2), 1–5.
  • Angelova, M., & Dimitrov, D. S. (2022). Plasmalogenic Lipid Analogs as Platelet-Activating Factor Antagonists: A Potential Novel Class of Anti-inflammatory Compounds. Frontiers in physiology, 13, 869614.
  • ResearchGate. (2025). Glial Biologist's Guide to Mass Spectrometry‐Based Lipidomics: A Tutorial From Sample Preparation to Data Analysis. Retrieved from [Link]

  • DigitalCommons@TMC. (2023). Combining Native Mass Spectrometry and Lipidomics To Uncover Specific Membrane Protein-Lipid Interactions From Natural Lipid Sou. Retrieved from [Link]

  • LIPID MAPS. (2024). LIPID MAPS MASS SPECTROMETRY METHODS CHAPTERS. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (2025). The role of ester- versus ether-linked phospholipids in the ability of biological membranes to accept protons and support proton diffusion. Retrieved from [Link]

  • Wang, Y., & Liu, Z. (2021). Quantitative and Comparative Investigation of Plasmalogen Species in Daily Foodstuffs. Foods (Basel, Switzerland), 10(1), 133.
  • ResearchGate. (2025). Plasmalogenic Lipid Analogs as Platelet-Activating Factor Antagonists: A Potential Novel Class of Anti-inflammatory Compounds. Retrieved from [Link]

  • Murphy, E. J., & Horrocks, L. A. (1994). Incorporation of polyunsaturated fatty acids into plasmalogens, compared to other phospholipids of cultured glioma cells, is more dependent on chain length than on selectivity between (n - 3) and (n - 6) families. Biochimica et biophysica acta, 1214(2), 194–202.
  • Rubio, J. M., Astudillo, A. M., Casas, J., Balboa, M. A., & Balsinde, J. (2020). Regulation of phagocytosis in macrophages by membrane ethanolamine plasmalogens. Frontiers in immunology, 11, 579.
  • Ritter, P., Yousefi, K., Ramirez, J., Dykxhoorn, D. M., Mendez, A. J., & Shehadeh, L. A. (2018). LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring. Journal of visualized experiments : JoVE, (141), 10.3791/58564.

Sources

A Comparative Guide to the Efficacy of 3-O-Octadecyl-2-O-methyl-sn-glycerol and its Analogs: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of anti-cancer therapeutics, the family of ether lipids presents a compelling area of investigation. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of 3-O-Octadecyl-2-O-methyl-sn-glycerol (OMG-3) and its prominent, well-studied phosphocholine analog, edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine or ET-18-OCH3). While OMG-3 serves as a crucial synthetic precursor and metabolite, the vast majority of efficacy data has been generated for edelfosine, which will be the primary focus of this analysis as a proxy for the therapeutic potential of this class of compounds. We will delve into the experimental data, compare its performance against other alkylphospholipid analogs, and provide detailed protocols to support your own research endeavors.

Introduction: The Promise of Ether Lipids in Oncology

Unlike traditional chemotherapeutic agents that primarily target DNA synthesis, ether lipids represent a distinct class of anti-neoplastic compounds that exert their effects at the cell membrane level.[1] This unique mechanism of action offers the potential to circumvent common drug resistance pathways. Edelfosine, a synthetic analog of lysophosphatidylcholine, has emerged as the most extensively studied compound in this class, demonstrating selective apoptosis-inducing capabilities in a wide range of cancer cells while largely sparing their healthy counterparts.[2][3] This selectivity is a critical attribute for any promising cancer therapeutic.

In Vitro Efficacy: A Cellular-Level Examination of Anti-Tumor Activity

The in vitro efficacy of edelfosine has been documented across a diverse panel of cancer cell lines, showcasing its broad-spectrum anti-proliferative activity.

Comparative Cytotoxicity Across Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a compound. The following table summarizes the IC50 values of edelfosine and its analogs, miltefosine and perifosine, in several cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Edelfosine MM144Multiple Myeloma~5[4]
U937Histiocytic Lymphoma~7[4]
LNCaPProstate Cancer~10 (in androgen-deprived media)[5]
NCI-H157Non-Small Cell Lung CarcinomaSensitive (exact IC50 not specified)[6]
NCI-H520Non-Small Cell Lung CarcinomaSensitive (exact IC50 not specified)[6]
NCI-H522Non-Small Cell Lung CarcinomaSensitive (exact IC50 not specified)[6]
Miltefosine JurkatAcute T-cell Leukemia120-200[7]
CCRF-CEMAcute Lymphoblastic Leukemia120-200[7]
L. amazonensisLeishmaniasis9.0 ± 0.2[8]
Perifosine MM144Multiple Myeloma>10[4]
U937Histiocytic Lymphoma>10[4]

Analysis: The data clearly indicates that edelfosine consistently exhibits potent cytotoxic effects at low micromolar concentrations across various hematological and solid tumor cell lines. Notably, in a direct comparison within multiple myeloma cell lines, edelfosine demonstrated greater potency than perifosine.[4] Furthermore, in studies against Leishmania parasites, edelfosine was found to be more active than miltefosine.[8]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., edelfosine) and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Efficacy: Evaluating Anti-Tumor Activity in Animal Models

The promising in vitro results of edelfosine have been translated into significant anti-tumor effects in various preclinical animal models.

Tumor Growth Inhibition in Xenograft Models

The following table summarizes the in vivo efficacy of orally administered edelfosine in different xenograft mouse models.

Cancer TypeAnimal ModelTreatment RegimenTumor Growth InhibitionReference
Mantle Cell LymphomaSCID MiceOral administrationPotent in vivo anticancer activity[9]
Chronic Lymphocytic LeukemiaSCID MiceOral administrationPotent in vivo anticancer activity[9]
Prostate Cancer (LNCaP)Nude Mice5, 10, or 20 mg/kg, 3 days/week for 10 weeksSignificant tumor growth inhibition[5]
Glioma (C6)NMRI Nude MiceOral administration of edelfosine-loaded lipid nanoparticlesHighly significant reduction in tumor growth (p<0.01) after 14 days[10]
Triple Negative Breast CancerZebrafish XenograftEdelfosine nanoemulsionsEffective decrease in tumor cell proliferation[11]

Analysis: Oral administration of edelfosine has demonstrated significant tumor growth inhibition in various xenograft models, including hematological malignancies and solid tumors.[5][9][10] The use of drug delivery systems, such as lipid nanoparticles and nanoemulsions, has been shown to enhance its in vivo efficacy, particularly for challenging targets like brain tumors.[10][11]

Experimental Protocol: Xenograft Tumor Model in Mice

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of an anti-cancer agent.

Step-by-Step Protocol:

  • Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound (e.g., edelfosine) and vehicle control according to the predetermined dosing schedule and route of administration (e.g., oral gavage).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Mechanism of Action: Unraveling the Molecular Pathways

Edelfosine's anti-cancer activity is attributed to its ability to induce apoptosis through a multi-faceted mechanism that involves the modulation of key signaling pathways.

The Central Role of Lipid Rafts and Apoptosis Induction

A primary mechanism of edelfosine action involves its accumulation in cholesterol-rich membrane microdomains known as lipid rafts.[12] This accumulation leads to the recruitment and clustering of the Fas/CD95 death receptor, initiating the extrinsic apoptosis pathway.[4]

Modulation of Key Survival and Proliferation Pathways

Edelfosine has been shown to inhibit critical cell survival and proliferation signaling cascades:

  • PI3K/Akt Pathway Inhibition: By targeting the pleckstrin homology domain of Akt, perifosine (a related alkylphospholipid) prevents its translocation to the plasma membrane and subsequent activation.[1] Edelfosine also demonstrates inhibitory effects on the Akt pathway.[5]

  • MAPK/ERK Pathway Inhibition: Edelfosine can interfere with the mitogen-activated protein kinase (MAPK) cascade, a key pathway in cell proliferation.[2][13]

The following diagram illustrates the proposed mechanism of action of edelfosine.

Edelfosine_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Edelfosine Edelfosine Lipid Raft Lipid Raft Edelfosine->Lipid Raft Accumulates in PI3K/Akt Pathway PI3K/Akt Pathway Edelfosine->PI3K/Akt Pathway Inhibits MAPK/ERK Pathway MAPK/ERK Pathway Edelfosine->MAPK/ERK Pathway Inhibits Fas/CD95 Fas/CD95 Lipid Raft->Fas/CD95 Recruits & Clusters Apoptosis Apoptosis Fas/CD95->Apoptosis Activates Survival Survival PI3K/Akt Pathway->Survival Promotes Proliferation Proliferation MAPK/ERK Pathway->Proliferation Promotes

Caption: Proposed mechanism of action of Edelfosine.

Conclusion and Future Directions

The body of evidence strongly supports the potent and selective anti-cancer efficacy of edelfosine, a key analog of this compound. Its unique membrane-targeted mechanism of action, leading to the induction of apoptosis and inhibition of critical survival pathways, makes it a promising candidate for further development, both as a standalone therapy and in combination with other anti-cancer agents. The successful use of nano-formulations to enhance its in vivo delivery and efficacy opens up new avenues for its clinical application, particularly for difficult-to-treat cancers. Future research should continue to explore novel delivery strategies and combination therapies to fully harness the therapeutic potential of this important class of ether lipids.

References

  • Edelfosine - Wikipedia.

  • Edelfosine Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity. PMC.

  • Edelfosine and perifosine induce selective apoptosis in multiple myeloma by recruitment of death receptors and downstream signaling molecules into lipid rafts. Blood. American Society of Hematology.

  • Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine. PubMed.

  • Rationale and clinical application of alkylphospholipid analogues in combination with radiotherapy. BioKB.

  • Selective Induction of Apoptosis in Cancer Cells by the Ether Lipid ET-18-OCH3 (Edelfosine): Molecular Structure Requirements, Cellular Uptake, and Protection by Bcl-2 and Bcl-XL1. Cancer Research.

  • Induction of Apoptosis in Human Pancreatic Cancer Stem Cells by the Endoplasmic Reticulum-Targeted Alkylphospholipid Analog Edelfosine and Potentiation by Autophagy Inhibition. MDPI.

  • Ether lipids in cancer chemotherapy. PubMed.

  • Perifosine: Update on a Novel Akt Inhibitor. PMC.

  • Perifosine, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity. PMC.

  • Perifosine, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity. PubMed.

  • KRX-0401 Perifosine. Clinical Trials Arena.

  • Perifosine, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity. Taylor & Francis Online.

  • The Orally Available, Synthetic Ether Lipid Edelfosine Inhibits T Cell Proliferation and Induces a Type I Interferon Response. PMC.

  • In vitro and In vivo selective antitumor activity of Edelfosine against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts. PubMed.

  • In vitro and in vivo efficacy of ether lipid edelfosine against Leishmania spp. and SbV-resistant parasites. PubMed.

  • Edelfosine nanoemulsions inhibit tumor growth of triple negative breast cancer in zebrafish xenograft model. PubMed.

  • In vitro and in vivo efficacy of edelfosine-loaded lipid nanoparticles against glioma. PubMed.

  • In Vitro Study of Cytotoxic Mechanisms of Alkylphospholipids and Alkyltriazoles in Acute Lymphoblastic Leukemia Models. MDPI.

  • Effect of the lysophospholipid analogues edelfosine, ilmofosine and miltefosine against Leishmania amazonensis. Journal of Antimicrobial Chemotherapy.

  • Edelfosine and Miltefosine Effects on Lipid Raft Properties: Membrane Biophysics in Cell Death by Antitumor Lipids. The Journal of Physical Chemistry B.

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate.

  • Structure-activity relationship of edelfosine to select a new class of SK3 blockers. ResearchGate.

  • Phosphoinositide phosphatase SHIP-1 regulates apoptosis induced by edelfosine, Fas ligation and DNA damage in mouse lymphoma cells. Biochemical Journal.

  • Effects of edelfosine on cell cycle distribution and activation of JNK... ResearchGate.

  • Non-small and small cell lung carcinoma cell lines exhibit cell type-specific sensitivity to edelfosine-induced cell death and different cell line-specific responses to edelfosine treatment. PubMed.

  • (a) Chart comparing the IC50 values of the compounds for different cell... ResearchGate.

Sources

head-to-head comparison of synthetic ether lipid analogs in apoptosis assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical, head-to-head comparison of the three primary synthetic ether lipid (alkyl-lysophospholipid) analogs used in apoptosis research: Edelfosine , Perifosine , and Miltefosine . Unlike conventional chemotherapeutics that target DNA (e.g., cisplatin), these molecules act as "membranotropic" agents, exploiting the altered lipid composition of cancer cell membranes to trigger apoptosis.[1]

The Verdict at a Glance:

  • Edelfosine (ET-18-OCH3): The most potent apoptotic inducer in vitro; the "gold standard" for studying lipid raft-mediated Fas/CD95 clustering (CASMER formation).

  • Perifosine (KRX-0401): The preferred choice for specifically targeting the PI3K/Akt survival pathway; offers better stability and oral bioavailability profiles for in vivo translation.

  • Miltefosine (HePC): Lower apoptotic potency in many cancer lines compared to Edelfosine but serves as a critical control due to its distinct clinical approval status (anti-leishmanial/topical anti-neoplastic).

Part 1: The Contenders – Structural & Functional Profile

These agents share a common structural backbone: they are synthetic analogs of lysophosphatidylcholine (LPC) where the susceptible ester bonds are replaced by metabolically stable ether bonds. This modification prevents degradation by phospholipases, allowing the molecule to accumulate in cell membranes.

Edelfosine (ET-18-OCH3)[2]
  • Role: The Prototype.

  • Primary Mechanism: Accumulates in lipid rafts, displacing cholesterol and recruiting death receptors (Fas/CD95, TRAIL-R) into supramolecular clusters known as CASMERs (Clusters of Apoptotic Signaling Molecule-Enriched Rafts).

  • Best Use: Investigating extrinsic apoptotic pathways initiated at the membrane level.

Perifosine (KRX-0401)[3]
  • Role: The Akt Inhibitor.[2][3]

  • Primary Mechanism: Targets the Pleckstrin Homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent phosphorylation.

  • Best Use: Studies focusing on PI3K/Akt/mTOR pathway inhibition and combination therapies.

Miltefosine (Hexadecylphosphocholine, HePC)
  • Role: The Clinical Comparator.

  • Primary Mechanism: Inhibition of phosphatidylcholine biosynthesis and Akt inhibition (though generally less potent than Perifosine).

  • Best Use: Comparative toxicology and translational models (due to its FDA approval for Leishmaniasis).

Part 2: Mechanism of Action (The "Why")

Understanding the spatial causality is critical. These lipids do not enter the nucleus. They act at the plasma membrane and the Endoplasmic Reticulum (ER).

Comparative Signaling Pathway

The following diagram illustrates the bifurcation between Edelfosine’s raft-clustering mechanism and Perifosine’s Akt-blocking mechanism.

EtherLipidMechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane (Lipid Rafts) cluster_cytosol Intracellular Signaling Edelfosine Edelfosine (Raft Aggregator) Rafts Lipid Rafts (Cholesterol/Sphingolipid Rich) Edelfosine->Rafts Accumulates in Perifosine Perifosine (Akt Inhibitor) PIP3 PIP3 Binding Sites Perifosine->PIP3 Blocks Access Fas Fas/CD95 Death Receptor Rafts->Fas Co-clustering (CASMER) DISC DISC Formation (FADD + Pro-Caspase 8) Fas->DISC Recruitment Akt_Active Akt (Active) PIP3->Akt_Active Normal Activation Caspase8 Caspase-8 Activation DISC->Caspase8 Cleavage Akt_Inactive Akt (Inactive) Akt_Inactive->PIP3 Cannot Bind Apoptosis APOPTOSIS Akt_Active->Apoptosis Inhibits Mito Mitochondrial Depolarization Caspase8->Mito Bid Truncation Caspase8->Apoptosis Mito->Apoptosis

Caption: Edelfosine drives Fas/CD95 into lipid rafts (CASMERs) to trigger extrinsic apoptosis. Perifosine blocks the PH domain of Akt, preventing survival signaling.[4]

Part 3: Head-to-Head Performance Data

The following data summarizes typical performance metrics in human leukemic cell lines (e.g., HL-60, Jurkat) and solid tumor lines.

Table 1: Comparative Efficacy and Properties[6][7]
FeatureEdelfosine Perifosine Miltefosine
Primary Target Lipid Rafts / Fas ClusteringAkt (PH Domain)PC Biosynthesis / Akt
In Vitro Potency (IC50) *High (1–5 µM)Med-High (4–10 µM)Medium (20–40 µM)
Selectivity Index **High (>10-fold)High (>10-fold)Moderate
Critical Micelle Conc. (CMC) ~4–10 µM~10–20 µM~10–20 µM
Solubility Water/Buffer (slow)Water/BufferWater/Buffer
Key Artifact Risk Lysis above CMCLysis above CMCHemolysis (in vivo)
Clinical Status Investigational (Purging)Phase III (Discontinued)FDA Approved (Leishmaniasis)

*Note: IC50 values vary by cell line. Edelfosine is generally the most cytotoxic molar-for-molar in hematological malignancies. **Selectivity Index: Ratio of toxicity in tumor cells vs. normal PBMCs.

Part 4: Validated Experimental Protocols

Expert Insight: The most common error in ether lipid research is treating cells at concentrations above the Critical Micelle Concentration (CMC). Above the CMC, these lipids act as detergents, causing necrotic lysis rather than programmed cell death. Always validate that your working concentration is < CMC.

Protocol A: Preparation of Lipid Stocks

Standard DMSO solubilization is often unnecessary and can be toxic. These lipids are amphiphilic.

  • Weighing: Weigh the lyophilized powder in a glass vial (avoid plastics that may leach plasticizers).

  • Solvent: Dissolve Edelfosine or Perifosine directly in sterile PBS or culture medium (serum-free) to create a 2 mM stock.

    • Tip: Mild sonication (water bath, 37°C, 5-10 mins) may be required to ensure a clear solution.

  • Storage: Aliquot and store at -20°C. Do not freeze-thaw more than 3 times.

Protocol B: Lipid Raft Isolation (The "Validation" Assay)

To prove Edelfosine mechanism, you must show the recruitment of Fas/CD95 into the raft fractions.

Workflow Diagram:

RaftIsolation Step1 Cell Lysis (1% Triton X-100, 4°C) Step2 Sucrose Gradient (5%, 30%, 40%) Step1->Step2 Step3 Ultracentrifugation (19h, 39,000 rpm) Step2->Step3 Step4 Fraction Collection (Top to Bottom) Step3->Step4 Step5 Western Blot (Fas, Flotillin-1) Step4->Step5

Caption: Workflow for isolating detergent-resistant membranes (rafts). Edelfosine treatment should shift Fas/CD95 into the low-density (floating) fractions.

Steps:

  • Treatment: Treat

    
     cells with Edelfosine (10 µM) for 6–9 hours.
    
  • Lysis: Lyse cells in TNE buffer containing 1% Triton X-100 at 4°C for 30 mins. Crucial: Temperature must remain at 4°C to preserve raft integrity.

  • Gradient: Mix lysate with 80% sucrose to make 40%. Overlay with 30% and 5% sucrose layers.

  • Spin: Ultracentrifuge (SW41 rotor) at 200,000

    
     for 19 hours.
    
  • Analysis: Collect fractions. Rafts (containing Flotillin-1 and recruited Fas) will float to the 5%/30% interface (Fractions 3-5). Non-raft proteins (Transferrin receptor) remain at the bottom.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Immediate cell death (<1 hr) Necrosis due to detergent effect.Reduce concentration below CMC (check Table 1).
Precipitation in media Interaction with serum albumin.Prepare stocks in serum-free media; add to cells slowly.
No Akt inhibition (Perifosine) High serum concentration.Serum proteins bind lipids. Reduce FBS to 5% or 2% during short treatments.
Variable IC50 results Cell density dependence.Ether lipids are absorbed by cells. High cell density = lower effective drug per cell. Standardize density (e.g.,

cells/mL).

References

  • Gajate, C., & Mollinedo, F. (2015). Lipid rafts and raft-mediated supramolecular entities in the regulation of CD95 death receptor apoptotic signaling.[5] Apoptosis, 20(5), 584–606.[5]

  • Gajate, C., & Mollinedo, F. (2007). Edelfosine and perifosine induce selective apoptosis in multiple myeloma by recruitment of death receptors and downstream signaling molecules into lipid rafts.[6][7] Blood, 109(2), 711–719.[6][7]

  • Hideshima, T., et al. (2006). Perifosine, an oral bioactive novel alkylphospholipid, inhibits Akt and induces autophagy and apoptosis in human multiple myeloma cells. Blood, 107(10), 4053–4062.

  • Verheij, M., et al. (1996). Requirement for ceramide-initiated SAPK/JNK signalling in stress-induced apoptosis. Nature, 380(6569), 75–79.

  • Rios-Marco, P., et al. (2017). Alkylphospholipids: An update on their mechanism of action and clinical status. Drugs of Today, 53(7), 401.

Sources

Validating the sn-2 Methyl Moiety in Ether Lipids: A Structural-Functional Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Role of the Methyl Group at sn-2 in Biological Activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of bioactive lipids, the sn-2 position of the glycerol backbone acts as a critical molecular switch.[1] While natural signaling lipids like Platelet-Activating Factor (PAF) utilize a labile acetyl group at sn-2 to regulate acute inflammation, synthetic ether lipids (AELs) like Edelfosine incorporate a metabolically stable methyl group (-OCH₃) at this position.

This guide provides a technical framework for validating the specific biological contributions of the sn-2 methyl moiety. By comparing it against sn-2 acetyl (PAF) and sn-2 hydroxyl (Lyso-PAF) alternatives, we isolate the methyl group’s dual role: conferring resistance to phospholipases and driving lipid raft co-localization independent of classical G-protein coupled receptors (GPCRs).

Mechanistic Comparison: The sn-2 Substituent Effect

The biological divergence between Edelfosine and PAF hinges entirely on the chemistry of the sn-2 position.

FeatureEdelfosine (sn-2 Methyl) PAF (sn-2 Acetyl) Lyso-PAF (sn-2 Hydroxyl)
Chemical Structure 1-O-octadecyl-2-O-methyl-sn-glycero-3-PC1-O-alkyl-2-acetyl-sn-glycero-3-PC1-O-alkyl-2-lyso-sn-glycero-3-PC
Metabolic Stability High. Resistant to PLA₂ and PAF-AH.Low. Rapidly hydrolyzed by PAF-AH.N/A. Product of hydrolysis.
Primary Target Lipid Rafts / Cell Membranes. PAF Receptor (PAF-R). Inactive (Membrane constituent).
Mechanism of Action Co-clusters with Fas/CD95; triggers CASP8.Activates Gαq/Gαi signaling cascades.None (inert precursor).
Biological Outcome Selective Apoptosis (Cancer cells).Platelet Aggregation, Inflammation.No significant activity.
Causality of the Methyl Group
  • Steric Hindrance & Stability: The methoxy group is too small to be recognized by the catalytic triad of Phospholipase A₂ (PLA₂) or PAF-Acetylhydrolase (PAF-AH), preventing the cleavage that deactivates PAF. This ensures prolonged bioavailability.

  • Biophysical Partitioning: Unlike the acetyl group, which facilitates fitting into the PAF-R binding pocket, the sn-2 methyl group increases the molecule's inverted cone shape, driving it into highly ordered liquid-ordered (

    
    ) domains (lipid rafts), where it disrupts survival signaling.
    
Experimental Validation Framework

To validate that observed biological activity is driven by the sn-2 methyl group and not general surfactant effects, you must employ a "Triangulation Protocol" combining enzymatic stability, receptor antagonism, and biophysical localization.

Protocol A: The Metabolic Stability Challenge (Enzymatic Resistance)

Objective: Prove that the sn-2 methyl group confers resistance to catabolic enzymes that degrade sn-2 acetyl analogs.

Materials:

  • Recombinant PAF-Acetylhydrolase (PAF-AH).

  • Substrates: [³H]-PAF (Acetyl) and [³H]-Edelfosine (Methyl).

  • Thin Layer Chromatography (TLC) system (CHCl₃:MeOH:H₂O, 65:25:4).

Workflow:

  • Incubation: Incubate 10 µM of each lipid with 10 units of PAF-AH in Tris-HCl buffer (pH 7.4) at 37°C.

  • Time-Course: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Extraction: Terminate reaction with Bligh-Dyer extraction (Chloroform/Methanol).

  • Analysis: Run TLC. PAF will migrate as Lyso-PAF (lower R_f) over time. Edelfosine must remain as a single parent band.

  • Validation Criteria: >95% of Edelfosine remains intact at 120 mins; <10% of PAF remains intact.

Protocol B: Receptor Independence Verification

Objective: Distinguish sn-2 methyl signaling (Raft-mediated) from sn-2 acetyl signaling (GPCR-mediated).

Materials:

  • Cell Line: PAF-R positive cells (e.g., PMN or specific transfectants).

  • Inhibitor: WEB-2086 (Specific PAF-R antagonist).

  • Assay: Calcium Mobilization (Fura-2 AM) or Apoptosis (Annexin V).

Workflow:

  • Pre-treatment: Pre-incubate cells with 10 µM WEB-2086 for 30 mins to block PAF-R.

  • Stimulation: Add PAF (100 nM) or Edelfosine (10 µM).

  • Readout:

    • PAF Arm: Calcium spike should be abolished by WEB-2086.

    • Edelfosine Arm:[2][3][4][5] Apoptotic signaling should remain unchanged .

  • Interpretation: If activity persists despite receptor blockade, the mechanism is biophysical (raft-based), validating the unique role of the sn-2 methyl vs. the sn-2 acetyl.

Protocol C: Lipid Raft Fractionation (Sucrose Gradient)

Objective: Confirm the sn-2 methyl group drives the molecule into detergent-resistant membranes (DRMs).

Workflow:

  • Lysis: Lyse treated cells in 1% Triton X-100 at 4°C (critical temperature).

  • Gradient Setup: Mix lysate with 80% sucrose; overlay with 30% and 5% sucrose.

  • Centrifugation: Ultracentrifuge at 200,000 x g for 18 hours.

  • Fractionation: Collect fractions from top (Rafts) to bottom (Non-rafts).

  • Detection: Measure lipid concentration via Mass Spec or scintillation counting.

  • Result: Edelfosine enriches in Fractions 3-5 (Rafts/Caveolin+); PAF/Lyso-PAF distribute more broadly or in non-raft fractions.

Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways dictated by the sn-2 substituent.

G cluster_inputs Lipid Input PAF PAF (sn-2 Acetyl) PAFR PAF Receptor (GPCR) PAF->PAFR High Affinity PAFAH PAF-Acetylhydrolase (Degradation) PAF->PAFAH Hydrolysis Edelfosine Edelfosine (sn-2 Methyl) Rafts Lipid Rafts (Caveolin/Cholesterol) Edelfosine->Rafts Biophysical Insertion Edelfosine->PAFAH Resistant GProtein G-Protein Activation (Gq/Gi) PAFR->GProtein FasRec Fas/CD95 Recruitment Rafts->FasRec Co-clustering Inflam Inflammation & Platelet Aggregation GProtein->Inflam Apopt Apoptosis (Caspase-8 dependent) FasRec->Apopt Inactive Inactive Metabolite (Lyso-PAF) PAFAH->Inactive

Figure 1: Divergent signaling pathways of sn-2 Acetyl (PAF) vs. sn-2 Methyl (Edelfosine). Note the methyl group confers resistance to hydrolysis and drives raft-mediated apoptosis.

Comparative Data Summary

The following data summarizes typical experimental values found in literature when comparing these analogs in human leukemic cell lines (e.g., HL-60).

ParameterEdelfosine (sn-2 Methyl)PAF (sn-2 Acetyl)Lyso-PAF (sn-2 OH)
IC₅₀ (Apoptosis) 2–5 µM> 50 µM (Non-toxic)> 100 µM (Non-toxic)
Half-life (Serum) > 24 Hours< 5 MinutesStable (Inactive)
PAF-R Binding (

)
Low Affinity (>1 µM)High Affinity (~1 nM)No Binding
Effect of WEB-2086 None (Activity retained)Inhibited (Activity lost)N/A
References
  • Gajate, C., & Mollinedo, F. (2002). The antitumor ether lipid ET-18-OCH(3) induces apoptosis through translocation and capping of Fas/CD95 into membrane rafts in human leukemic cells. Blood. Link

  • Mollinedo, F., et al. (1997). Selective induction of apoptosis in cancer cells by the ether lipid ET-18-OCH3 (Edelfosine): molecular structure requirements.[4] Cancer Research.[5] Link

  • Arthur, G., & Bittman, R. (1998). The inhibition of cell signaling pathways by antitumor ether lipids. Biochimica et Biophysica Acta (BBA). Link

  • Van der Luit, A. H., et al. (2002). Molecular mechanisms of antitumor ether lipids. Cellular and Molecular Life Sciences. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-O-Octadecyl-2-O-methyl-sn-glycerol

[1]

Executive Summary & Core Directive

3-O-Octadecyl-2-O-methyl-sn-glycerol is a synthetic ether lipid, structurally distinct from natural ester lipids due to the stability of its ether bonds at the sn-2 and sn-3 positions.[1] It is frequently utilized as a probe for protein kinase B (Akt) inhibition or as a precursor for antineoplastic phospholipid analogs (e.g., Edelfosine).

Critical Safety Directive: Unlike standard fatty acid esters, ether lipids are resistant to chemical hydrolysis (acid/base) and enzymatic degradation. Consequently, they persist in the environment and can bioaccumulate.

  • DO NOT dispose of via sanitary sewer systems.

  • DO NOT attempt chemical neutralization (bleach/acid) as a destruction method.

  • MANDATORY: High-temperature incineration is the only validated method for complete destruction.[1]

Chemical Risk & Stability Assessment

To ensure safe disposal, one must understand the molecular stability that dictates the disposal route.

FeaturePropertyOperational Implication
Bond Type Ether linkages (C-O-C) at sn-2, sn-3High Stability: Resistant to nucleophilic attack.[1] Standard acid/base waste treatment will not degrade this molecule.
Physical State Waxy solid or viscous oilClogging Hazard: Insoluble in water. Will coat pipes and form persistent films if poured down drains.
Bioactivity Akt Inhibitor / CytotoxicBiohazard: Treat as a pharmacological agent. Avoid contact with skin; potential for transdermal absorption is enhanced by amphiphilic nature.
Flammability Flash Point > 110°C (Estimated)Combustible: Can be used as fuel in chemical incinerators when dissolved in carrier solvents.

Step-by-Step Disposal Protocols

A. Solid Waste (Pure Substance / Spills)

Use this protocol for expired lyophilized powder, waxy residues, or spill cleanup materials.

  • Containment:

    • Do not sweep dry dust if possible (inhalation risk). Dampen slightly with ethanol to suppress dust.

    • Scoop material into a High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling:

    • Affix a hazardous waste label.[2]

    • Constituents: "this compound (95%), Ethanol (<5%)."[1]

    • Hazard Checkbox: Toxic (Cytotoxic), Irritant.

  • Segregation:

    • Store in the "Solid Organic / Cytotoxic" waste stream.

    • Self-Validating Step: Ensure the lid is chemically compatible (polypropylene/phenolic) and sealed tight.[1] No odor should be detectable.[3]

B. Liquid Waste (Stock Solutions / Reaction Mixtures)

Use this protocol for material dissolved in DMSO, Ethanol, or Chloroform.

  • Solvent Compatibility Check:

    • Ensure the carrier solvent is compatible with your facility's "Organic Incineration" stream.

    • Preferred Solvents: Ethanol, Methanol, Isopropanol.

    • Restricted Solvents: Halogenated solvents (Chloroform/DCM) must go to a separate "Halogenated Waste" stream due to EPA regulations.

  • Dilution & Solubilization:

    • If the lipid has precipitated, add sufficient ethanol to re-dissolve.

    • Self-Validating Step: Inspect the solution against a light source. It must be a single clear phase. Bi-phasic waste (oil/water) can cause incinerator feed malfunctions.

  • Transfer:

    • Pour into the appropriate solvent waste carboy (Red can for non-halogenated, Yellow/Safety can for halogenated).

    • Crucial: Rinse the original container 3x with a small volume of solvent and add rinsate to the waste.

C. Contaminated Glassware & Sharps

Ether lipids adhere strongly to glass.[1]

  • Decontamination:

    • Rinse glassware with Ethanol or Acetone (not water). Collect this rinse as Liquid Waste (Protocol B).

  • Disposal:

    • Once rinsed, glassware can be washed normally.

    • If unable to rinse (e.g., narrow tubing), dispose of the entire item in the Sharps/Broken Glass container destined for incineration.

Visualized Decision Workflows

Diagram 1: Disposal Decision Matrix

This logic flow ensures the material ends up in the correct regulatory stream.

DisposalMatrixStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / Waxy ResidueStateCheck->SolidPowder/SpillLiquidLiquid / SolutionStateCheck->LiquidDissolvedSolidBinContainer: Solid Chemical WasteLabel: 'Cytotoxic/Lipid Solid'Solid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckNonHaloEthanol, DMSO, MeOHSolventCheck->NonHaloNo HalogensHaloChloroform, DCMSolventCheck->HaloContains Cl/F/BrNonHaloBinContainer: Flammable Organic Waste(Non-Halogenated)NonHalo->NonHaloBinHaloBinContainer: Halogenated Organic Waste(Segregated)Halo->HaloBinDestructionFINAL DISPOSAL:High-Temp IncinerationSolidBin->DestructionNonHaloBin->DestructionHaloBin->Destruction

Caption: Decision matrix for segregating ether lipid waste based on physical state and solvent carrier to ensure compliance with incineration protocols.

Diagram 2: Environmental Persistence Logic

Why we incinerate: The chemical stability of ether lipids vs. ester lipids.

StabilityLogicEtherLipidEther Lipid(C-O-C Bond)EnvExposureEnvironmental Exposure(Water/Soil Bacteria)EtherLipid->EnvExposureEsterLipidStandard Fat(C-O-C=O Bond)EsterLipid->EnvExposureHydrolysisChemical HydrolysisEnvExposure->HydrolysisEnzymesLipases/EsterasesEnvExposure->EnzymesDegradationRapid Degradation(Fatty Acids + Glycerol)Hydrolysis->DegradationEsters BreakPersistencePERSISTENCE(Bioaccumulation Risk)Hydrolysis->PersistenceEthers ResistEnzymes->DegradationEsters CleaveEnzymes->PersistenceEthers ResistIncinerationREQUIRED:Thermal Oxidation(>1000°C)Persistence->IncinerationMitigation Strategy

Caption: Mechanistic comparison showing why ether lipids require thermal destruction due to their resistance to natural hydrolytic degradation.[1]

Regulatory Compliance & RCRA Coding

In the United States (EPA) and aligned international jurisdictions, classify this waste as follows:

  • RCRA Status: Not strictly "P" or "U" listed by CAS name, but regulated under "Cradle-to-Grave" liability.[1]

  • Characteristic Codes:

    • D001 (Ignitable): If dissolved in ethanol/methanol/acetone.

    • Non-Regulated (but Bioactive): Pure solid. However, best practice dictates labeling as "Cytotoxic" to ensure incineration.

  • European Waste Code (EWC):

    • 16 05 08: Discarded organic chemicals consisting of or containing hazardous substances.

Emergency Procedures (Spills)

  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.

  • Small Spill (<100 mg):

    • Wipe with absorbent pad dampened with ethanol.

    • Place pad in solid waste container.

    • Clean surface with soap and water to remove oily residue.

  • Large Spill (>1 g or solution):

    • Do not use water (it will spread the lipid).

    • Cover with vermiculite or sand.[4]

    • Sweep into a dedicated container.[3][5]

    • Report to EHS officer as a "Bioactive Lipid Spill."

References

  • PubChem. (2023). 1-O-Octadecyl-2-O-methyl-sn-glycerol Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Arthur, G., & Bittman, R. (1998). The inhibition of cell signaling pathways by antitumor ether lipids. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-O-Octadecyl-2-O-methyl-sn-glycerol
Reactant of Route 2
Reactant of Route 2
3-O-Octadecyl-2-O-methyl-sn-glycerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.